molecular formula C6H4Br2N4 B598220 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1198475-31-8

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Katalognummer: B598220
CAS-Nummer: 1198475-31-8
Molekulargewicht: 291.934
InChI-Schlüssel: RRSNBXYGYCPJBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1198475-31-8) is a high-value brominated heterocyclic compound serving as a versatile building block in medicinal and agrochemical research . With a molecular formula of C 6 H 4 Br 2 N 4 and a molecular weight of 291.93 g/mol , it is particularly recognized as a key synthetic intermediate in the development of biologically active compounds, especially kinase inhibitors . Its structural features show significant potential in the discovery of anticancer agents , as it can modulate critical signaling pathways within cells . Furthermore, this intermediate is employed in agrochemical research for designing novel pesticides with enhanced efficacy and selectivity . The presence of two bromine substituents on the triazolopyrazine core is a key functional advantage, enabling further structural elaboration through various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This makes it an invaluable scaffold for constructing complex heterocyclic systems for structure-activity relationship (SAR) studies. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic use . Please refer to the safety data sheet for handling information. The compound should be stored sealed in a dry environment, ideally between 2-8°C .

Eigenschaften

IUPAC Name

6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNBXYGYCPJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670665
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-31-8
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

An In-depth Technical Guide to the Synthesis and Characterization of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine. The information presented herein is curated for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a detailed exploration of a promising molecular scaffold.

Introduction: The Significance of the Triazolo[1,5-a]pyrazine Core

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to purine bases allows for its interaction with a wide array of biological targets. Derivatives of this and related fused triazole systems have demonstrated a broad spectrum of pharmacological activities, including potential as antibacterial, antifungal, and antidiabetic agents.[2] The introduction of bromine atoms at the 6 and 8 positions, along with a methyl group at the 2 position, is anticipated to significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity for specific biological targets.

Proposed Synthesis of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

2.1. Retrosynthetic Analysis and Strategy

A logical approach to the target molecule involves the cyclization of a suitably substituted aminopyrazine precursor with a reagent that provides the remaining atoms of the triazole ring.

2.2. Proposed Synthetic Pathway

The proposed synthesis commences with the bromination of a commercially available pyrazine derivative, followed by amination and subsequent cyclization to form the triazole ring.

Synthetic PathwayAStarting Material:2-MethylpyrazineBIntermediate 1:Dibrominated PyrazineA->BBromination(e.g., NBS, HBr)CIntermediate 2:Aminated DibromopyrazineB->CAmination(e.g., Hydroxylamine-O-sulfonic acid)DFinal Product:6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazineC->DCyclization(e.g., with a suitable C1 source)Characterization_Workflowcluster_spectroscopySpectroscopic Analysiscluster_physicalPhysical PropertiesNMRNMR Spectroscopy(¹H, ¹³C)MSMass Spectrometry(HRMS)IRInfrared SpectroscopyMPMelting PointPurityPurity (HPLC)ProductSynthesized CompoundProduct->NMRStructural ElucidationProduct->MSMolecular Weight ConfirmationProduct->IRFunctional Group IdentificationProduct->MPPurity and IdentityProduct->PurityQuantitative Purity

An In-Depth Technical Guide to the Physicochemical Properties of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

An In-Depth Technical Guide to the Physicochemical Properties of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolo[1,5-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, potentially interacting with biological targets that recognize purine-based ligands. This has led to the exploration of triazolo[1,5-a]pyrazine derivatives for a range of therapeutic applications, including as adenosine A2A receptor antagonists for neurodegenerative disorders and as kinase inhibitors in oncology.[4][5] The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The compound of focus, 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine, incorporates bromine atoms at the 6 and 8 positions and a methyl group at the 2 position, modifications expected to significantly influence its biological activity and pharmaceutical potential.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will leverage data from closely related analogs and established principles of physical organic chemistry to provide expected values and detailed experimental protocols for their determination. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required to fully characterize this and similar compounds.

Molecular Structure and Core Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Figure 1: Chemical structure of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine.

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₄Br₂N₄[6]
Molecular Weight 291.93 g/mol [6]
CAS Number 1198475-31-8[6]

Experimental Determination of Physicochemical Properties: A Methodological Guide

The following sections detail the experimental protocols for determining key physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to provide reliable and reproducible data.

Melting Point

The melting point is a critical indicator of purity.[7] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[8] Impurities tend to depress and broaden the melting range.[9]

Experimental Protocol: Capillary Melting Point Determination [7][9]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

  • Replicate: Perform the measurement in triplicate to ensure reproducibility.

Solubility

Solubility is a crucial parameter that influences a drug's bioavailability.[10] It is typically determined in a range of pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Shake-Flask Method [10]

  • Solvent Selection: Choose a panel of relevant solvents, including water, buffered solutions at physiological pH (e.g., pH 7.4), and organic solvents like ethanol and DMSO.

  • Sample Preparation: Add an excess amount of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL or mol/L.

Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is a measure of a compound's distribution between an oily (octanol) and an aqueous phase. It is a key determinant of membrane permeability and in vivo distribution.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4), and pre-saturate each phase with the other.

  • Sample Introduction: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution and shake vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the phases to separate completely, aided by centrifugation if necessary.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

pKa Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is critical for understanding a compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine, ¹H and ¹³C NMR would be essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (likely in the 2.5-3.0 ppm region) and a singlet for the proton at the 5-position of the pyrazine ring. The exact chemical shifts will be influenced by the electronic effects of the bromine and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to the bromine atoms will be significantly affected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1] For 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine, characteristic peaks would include:

  • C-H stretching: Aromatic C-H stretches are typically observed around 3000-3100 cm⁻¹.

  • C=N and C=C stretching: The stretching vibrations of the fused ring system will appear in the 1400-1650 cm⁻¹ region.

  • C-Br stretching: The carbon-bromine stretching vibrations are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[12] For 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine, the mass spectrum is expected to show:

  • Molecular Ion Peak: A prominent molecular ion peak [M]⁺ at m/z corresponding to the molecular weight (291.93). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.[13]

  • Fragmentation Pattern: Fragmentation may involve the loss of the methyl group, bromine atoms, or cleavage of the heterocyclic rings.

Synthesis and Potential Applications

Synthesis_Workflowcluster_startStarting Materialscluster_reactionReactioncluster_productProductASubstituted AminotriazoleCCyclization ReactionA->CBBrominated Pyrazine DerivativeB->CD6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazineC->D

Figure 2: A generalized synthetic workflow for the preparation of the target compound.

The pharmacological profile of the broader triazolo[1,5-a]pyrazine class suggests that 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine could be a valuable lead compound in drug discovery programs targeting enzymes and receptors that bind purines.[4][5] The presence of two bromine atoms can enhance binding affinity through halogen bonding and may also modulate the metabolic stability of the molecule. Further investigation into its biological activities is warranted.

Conclusion

6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine is a compound of significant interest for medicinal chemistry and drug discovery due to its privileged heterocyclic core. While comprehensive experimental data is not yet widely published, this guide provides a robust framework for its characterization. By following the detailed experimental protocols outlined herein, researchers can systematically determine its physicochemical properties, which is a critical step in the journey from a promising molecule to a potential therapeutic agent. The synthesis and further biological evaluation of this compound and its analogs are highly encouraged to unlock their full therapeutic potential.

References

An In-Depth Technical Guide to 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine (CAS Number: 1198475-31-8)

An In-Depth Technical Guide to 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine (CAS Number: 1198475-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine is a heterocyclic organic compound that belongs to the broader class of triazolopyrazines. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a versatile building block in the design of novel therapeutics. The strategic placement of two bromine atoms and a methyl group on the core ring system offers opportunities for further chemical modifications and fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, potential applications in drug discovery, and insights into its synthesis and biological evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine.

PropertyValueSource
CAS Number 1198475-31-8[3]
Molecular Formula C₆H₄Br₂N₄[3]
Molecular Weight 291.93 g/mol [3]
IUPAC Name 6,8-dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine
Appearance Not explicitly stated, likely a solid
Melting Point No data available
Boiling Point No data available
Solubility No data available

Synthesis and Chemical Characterization

While a specific, detailed experimental protocol for the synthesis of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine is not explicitly published in readily accessible literature, a general synthetic approach can be inferred from related chemistries. The synthesis of the analogous 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine has been reported, providing a likely pathway.[4]

A plausible synthetic route would likely involve the cyclization of a substituted hydrazine with a pyrazine derivative. The introduction of the bromine and methyl groups could be achieved through the use of appropriately substituted starting materials or through subsequent modification of the triazolopyrazine core.

General Synthetic Workflow:

Synthesis_Workflowcluster_startStarting Materialscluster_reactionKey Reactioncluster_intermediateIntermediatecluster_modificationFurther Modification (if necessary)cluster_productFinal Productstart1Substituted HydrazinereactionCyclizationstart1->reactionstart2Substituted Pyrazinestart2->reactionintermediate[1,2,4]triazolo[1,5-a]pyrazine Corereaction->intermediatemodificationBromination / Methylationintermediate->modificationproduct6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazinemodification->product

Caption: A generalized workflow for the synthesis of the target compound.

Characterization:

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

While specific NMR, HPLC, or LC-MS data for this exact compound is not publicly available, some suppliers indicate its availability upon request.[2]

Potential Applications in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrazine and the related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry. They have been explored for a variety of therapeutic targets.

Kinase Inhibition

Numerous derivatives of the triazolopyrazine and triazolopyrimidine core have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6] The structural resemblance to the purine core of ATP allows these compounds to potentially bind to the ATP-binding site of kinases. The dibromo and methyl substitutions on the target molecule could play a critical role in modulating potency and selectivity for specific kinases.

Anticancer Activity

Linked to their kinase inhibitory potential, compounds with the triazolopyrimidine scaffold have shown direct anticancer activities.[7][8] These compounds can induce cell cycle arrest and apoptosis in cancer cell lines. The specific cytotoxic or antiproliferative activity of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine has not been reported, but it represents a promising candidate for screening in various cancer cell lines.

Aryl Hydrocarbon Receptor (AHR) Antagonism

The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in regulating responses to environmental toxins and has been implicated in various diseases, including cancer. The development of AHR antagonists is an active area of research.[9][10] Given that structurally related compounds have been identified as AHR modulators, 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine could potentially act as an AHR antagonist.

Potential Biological Signaling Pathway Involvement:

Signaling_Pathwaycluster_kinaseKinase Signalingcluster_ahrAHR Pathwaycompound6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazinekinaseProtein Kinasecompound->kinaseInhibitionahrAryl HydrocarbonReceptor (AHR)compound->ahrAntagonismdownstream_kinaseDownstream Signaling(e.g., Proliferation, Survival)kinase->downstream_kinasePhosphorylationgene_expressionTarget Gene Expression(e.g., CYP1A1)ahr->gene_expressionActivation

Caption: Potential mechanisms of action for the target compound.

Experimental Protocols: A Starting Point for Investigation

While a specific protocol for 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine is unavailable, the following outlines a general approach for a researcher to initiate an investigation into its biological activity, based on the potential applications of its structural class.

Protocol 1: General Kinase Inhibition Assay
  • Compound Preparation: Dissolve 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Assay Setup: In a microplate, combine the kinase of interest, a suitable substrate, and ATP.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the extent of substrate phosphorylation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value to determine the potency of the compound.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells of interest in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Safety and Handling

Detailed toxicology data for 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. A Safety Data Sheet (SDS) should be consulted from the supplier for the most current handling and safety information.

Conclusion

6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine is a compound with a promising chemical scaffold for the development of novel therapeutic agents. While specific biological and detailed physicochemical data are currently limited in the public domain, its structural features suggest potential as a kinase inhibitor or an aryl hydrocarbon receptor antagonist. This guide provides a foundational understanding of the compound and serves as a starting point for researchers interested in exploring its synthetic and biological properties. Further empirical investigation is necessary to fully elucidate its potential in drug discovery and development.

References

  • Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. PubMed. [Link]

  • In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - NIH. [Link]

  • CAS No. 1198475-31-8, 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine. 001CHEMICAL. [Link]

  • 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem. [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs - ResearchGate. [Link]

  • 6,8-DIBROMO-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE Suppliers - Chemical Register. [Link]

  • 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine,95% - 中华试剂网. [Link]

  • 6,8-二溴-2-甲基-[1][2][3]三唑并[1,5-a]吡嗪,98% - 中华试剂网. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. [Link]

  • WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google P
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. [Link]

  • WO2018083098A1 -[1][2][3]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. [Link]

  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google P
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]

  • SUBSTITUTED PYRAZOLO[1,5-A]PYRIMIDINE MACROCYCLIC COMPOUND - European Patent Office - EP 3744723 B1 - Googleapis.com. [Link]

  • CAS NO. 2091688-99-0 | 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine | Catalog BD-A299372 | Arctom. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. [Link]

An In-Depth Technical Guide to the Crystal Structure Determination of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromine atoms at the 6 and 8 positions, along with a methyl group at the 2 position, is anticipated to significantly influence the molecule's physicochemical properties, crystal packing, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 6,8-Dibromo-2-methyl-[1][2]triazolo[1,5-a]pyrazine and its derivatives. While a definitive crystal structure for this specific compound is not currently in the public domain, this document serves as a detailed roadmap for researchers to synthesize, crystallize, and analyze this important class of molecules. We will delve into the strategic considerations for synthesis, provide robust protocols for crystallization, and outline the principles of X-ray crystallographic analysis, thereby empowering research and drug development professionals to unlock the structural insights crucial for rational drug design.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrazine Core in Drug Discovery

The[1][2]triazolo[1,5-a]pyrazine heterocyclic system is a cornerstone in the development of novel therapeutics, demonstrating a remarkable versatility in biological targeting.[3] Its derivatives have been investigated for a multitude of applications, including their potential as kinase inhibitors for cancer therapy and as agents targeting various receptors and enzymes. The fused ring system imparts a rigid and planar geometry, which can be strategically functionalized to modulate pharmacological activity.

The specific substitution pattern of 6,8-dibromo-2-methyl-[1][2]triazolo[1,5-a]pyrazine is of particular interest. The bromine atoms are expected to introduce several key features:

  • Halogen Bonding: The electrophilic regions on the bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

  • Modulation of Physicochemical Properties: The lipophilicity and metabolic stability of the molecule are likely to be enhanced by the presence of two bromine atoms.

  • Steering Crystal Packing: The size and polarizability of bromine can significantly influence the intermolecular interactions that govern the formation of the crystal lattice.

The 2-methyl group, while seemingly simple, can also play a crucial role in fine-tuning the electronic properties of the triazole ring and influencing steric interactions with target proteins.

A definitive understanding of the three-dimensional arrangement of atoms in the crystal lattice is paramount for structure-activity relationship (SAR) studies and for the rational design of next-generation derivatives with improved potency and selectivity. This guide provides the necessary theoretical and practical framework for achieving this.

Synthesis of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

While the specific synthesis of 6,8-Dibromo-2-methyl-[1][2]triazolo[1,5-a]pyrazine is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for related triazolopyrazine systems. The commercial availability of this compound (CAS 1198475-31-8) from various suppliers further supports the existence of a robust synthetic pathway.[4]

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted aminopyrazine precursor. The following diagram illustrates a proposed synthetic workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents A 2-Amino-3,5-dibromopyrazine R1 Cyclization Reaction A->R1 B Acetonitrile B->R1 C Trifluoroacetic Anhydride C->R1 D 6,8-Dibromo-2-methyl- [1,2,4]triazolo[1,5-a]pyrazine R1->D caption Proposed Synthesis Workflow Xray_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) G->H caption X-ray Crystallography Workflow

Sources

A Technical Guide to the Biological Activity Screening of Novel Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyrazine Scaffold - A Privileged Structure in Drug Discovery

The 1,2,4-triazolopyrazine nucleus is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique chemical structure, which can influence polarity, lipophilicity, and hydrogen-bond-forming capabilities, makes it a "privileged structure"[1]. This means that this core motif is capable of binding to multiple, often unrelated, biological targets, leading to a broad spectrum of pharmacological activities. Triazolopyrazine derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial, antimalarial, anticancer, and anticonvulsant agents[1]. The versatility of this scaffold underscores the importance of a systematic and robust screening strategy to uncover the full therapeutic potential of novel analogues.

This guide provides a comprehensive framework for the biological activity screening of newly synthesized triazolopyrazine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking and scientific rationale behind the experimental choices. We will navigate the screening cascade, from initial cytotoxicity profiling to target-specific functional assays, with a focus on generating high-quality, reproducible data to drive informed decision-making in drug discovery programs.

Part 1: Foundational Screening - Assessing Cytotoxicity and Establishing a Therapeutic Window

Before delving into specific therapeutic targets, it is crucial to first assess the general cytotoxicity of novel triazolopyrazine compounds. This initial step serves two primary purposes: it identifies compounds with potent, non-specific toxicity that are unsuitable for further development, and it establishes a concentration range for subsequent, more specific assays, ensuring that observed effects are not simply a consequence of cell death.

A widely accepted and robust method for this initial assessment is the MTT assay.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells[2][3]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product[4][5]. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells[6].

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel triazolopyrazine compounds in a panel of relevant cell lines.

Materials:

  • Novel triazolopyrazine compounds, dissolved in DMSO to create high-concentration stock solutions.

  • 96-well flat-bottom sterile cell culture plates.

  • Relevant human cell lines (e.g., a panel of cancer cell lines like A549 (lung), MCF-7 (breast), and a non-cancerous cell line like HEK293 (human embryonic kidney) to assess selectivity)[3][7].

  • Complete cell culture medium (specific to each cell line).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multi-channel pipette and a microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium)[2].

    • Rationale: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results. This should be optimized for each cell line.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolopyrazine compounds in a separate 96-well plate. A common concentration range to start with is 0.1 µM to 100 µM.

    • Self-Validation: Include appropriate controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound (typically ≤0.5% v/v to avoid solvent-induced toxicity)[2]. This control represents 100% cell viability.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing as expected[2].

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds (and controls).

    • Incubate for a defined period, typically 24, 48, or 72 hours. The incubation time should be chosen based on the expected mechanism of action and the cell doubling time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[8].

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in the viable cells.

    • Causality: The incubation time with MTT is a balance. It needs to be long enough for sufficient formazan to be produced for a robust signal, but not so long that the formazan itself becomes toxic to the cells.

  • Solubilization and Absorbance Reading:

    • After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[5][8].

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization[4].

    • Measure the absorbance of each well at 570 nm using a microplate reader.

The raw absorbance values should be corrected by subtracting the average absorbance of the blank controls. The percentage of cell viability is then calculated relative to the vehicle-treated control cells:

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

The results should be plotted as a dose-response curve (Percentage Viability vs. Compound Concentration). The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can then be determined using non-linear regression analysis.

Compound ID Cell Line Incubation Time (h) IC50 (µM) ± SD
Tzp-001A549485.2 ± 0.6
Tzp-001MCF-7488.9 ± 1.1
Tzp-001HEK29348>100
Tzp-002A5494878.4 ± 9.3
Tzp-002MCF-748>100
Tzp-002HEK29348>100
DoxorubicinA549480.8 ± 0.1

Table 1: Example of IC50 data for novel triazolopyrazine compounds.

A compound like Tzp-001, which shows potent cytotoxicity against cancer cell lines but significantly less activity against a non-cancerous cell line, would be a promising candidate for further investigation as a potential anticancer agent.

Part 2: Target-Oriented Screening - Unveiling the Mechanism of Action

Once a compound's cytotoxic profile is established, the next logical step is to investigate its specific biological targets. The broad range of activities reported for triazolopyrazines suggests that a multi-pronged approach to target identification is warranted. Based on existing literature, two promising areas of investigation are protein kinases and G-protein coupled receptors (GPCRs).

Screening for Kinase Inhibitory Activity

Many triazolopyrazine derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways[3][7][9][10]. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer[11]. The c-Met and VEGFR-2 receptor tyrosine kinases are particularly relevant targets for this scaffold[7][9].

The following workflow describes a general method for assessing the inhibitory activity of triazolopyrazine compounds against a specific kinase. This is often performed as a cell-free assay using recombinant purified kinase.

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare serial dilutions of Triazolopyrazine compounds (in DMSO) Incubation Incubate Kinase with Compound/Vehicle for 15-30 min (Pre-incubation) Compound_Prep->Incubation Kinase_Prep Prepare Kinase solution (recombinant c-Met or VEGFR-2) in kinase buffer Kinase_Prep->Incubation Substrate_Prep Prepare Substrate solution (e.g., poly(Glu,Tyr) peptide) and ATP solution Initiation Initiate reaction by adding Substrate/ATP mixture Substrate_Prep->Initiation Incubation->Initiation Reaction Allow reaction to proceed (e.g., 60 min at 30°C) Initiation->Reaction Termination Stop reaction (e.g., add EDTA solution) Reaction->Termination Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Termination->Detection_Reagent Signal_Incubation Incubate to allow signal to develop Detection_Reagent->Signal_Incubation Readout Measure signal (Luminescence) Signal_Incubation->Readout

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Understanding the signaling pathways regulated by c-Met and VEGFR-2 is crucial for interpreting the results of kinase inhibition assays and for designing subsequent cell-based functional assays.

The c-Met signaling pathway , when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of events that promote cell proliferation, survival, and motility[12][13]. Aberrant c-Met activation is implicated in tumor growth and metastasis[12].

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet binds & activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->cMet inhibits Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Motility Motility/Invasion STAT->Motility

Caption: Simplified c-Met signaling pathway and the inhibitory action of a triazolopyrazine compound.

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels[14][15]. Its activation by vascular endothelial growth factor (VEGF) is critical for both normal physiological processes and for tumor growth, which requires a blood supply[15].

VEGFR2_Pathway cluster_downstream_v Downstream Signaling cluster_outcomes_v Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds & activates PLCg PLCγ Pathway VEGFR2->PLCg PI3K_Akt_v PI3K/Akt Pathway VEGFR2->PI3K_Akt_v Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->VEGFR2 inhibits Proliferation_v EC Proliferation PLCg->Proliferation_v Permeability Permeability PLCg->Permeability Survival_v EC Survival PI3K_Akt_v->Survival_v Migration_v EC Migration PI3K_Akt_v->Migration_v

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells (EC) and the inhibitory action of a triazolopyrazine compound.

Screening for Adenosine Receptor Antagonism

Triazolopyrazine analogues have also been developed as potent antagonists of the adenosine A2A receptor, a GPCR with relevance to neurodegenerative disorders like Parkinson's disease[16]. A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of novel triazolopyrazine compounds for the human adenosine A2A receptor.

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand (e.g., [3H]CGS21680, a known A2A agonist) is incubated with a source of the receptor (e.g., membranes from cells overexpressing the A2A receptor)[17]. The novel, unlabeled triazolopyrazine compounds are added at increasing concentrations to compete for binding with the radioligand. The amount of radioactivity bound to the receptor is then measured, which is inversely proportional to the affinity of the test compound.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human A2A adenosine receptor[17].

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation (e.g., 20 µg of protein per well)[17].

    • Increasing concentrations of the unlabeled triazolopyrazine compound.

    • A fixed concentration of the radioligand (e.g., 10 nM [3H]CGS21680)[17].

    • Self-Validation:

      • Total Binding: Wells with membranes and radioligand only.

      • Non-specific Binding: Wells with membranes, radioligand, and a high concentration of a known, unlabeled ligand (e.g., 10 µM NECA) to saturate the receptors[17].

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium[17].

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with the bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the triazolopyrazine compound. The IC50 value is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Part 3: Data Analysis, Hit Validation, and Future Directions

The screening assays described above will generate a large amount of data. A systematic approach to data analysis and hit validation is essential to confidently identify promising lead compounds.

From Raw Data to Confirmed Hits
  • Primary Hit Selection: Initial "hits" are typically identified based on a pre-defined activity threshold (e.g., >50% inhibition at a 10 µM concentration in a kinase assay, or a cytotoxic IC50 < 10 µM).

  • Dose-Response Confirmation: All primary hits must be re-tested in a full dose-response format to confirm their activity and determine their potency (IC50 or Ki).

  • Orthogonal Assays: To rule out assay artifacts, hits should be confirmed in an orthogonal assay. For example, a kinase inhibitor identified in a luminescence-based assay (like ADP-Glo) could be confirmed using a fluorescence polarization assay.

  • Selectivity Profiling: Promising compounds should be tested against a panel of related targets to assess their selectivity. For example, a c-Met inhibitor should be tested against other kinases to determine if it is a specific or multi-kinase inhibitor.

  • Structure-Activity Relationship (SAR): The activity data from a series of related triazolopyrazine analogues should be analyzed to identify trends in how chemical modifications affect biological activity. This SAR data is crucial for guiding the next round of chemical synthesis to optimize potency and other drug-like properties.

The ultimate goal of this screening cascade is to identify novel triazolopyrazine compounds with potent and selective biological activity, a clear mechanism of action, and a promising therapeutic window. The methodologies and strategies outlined in this guide provide a robust framework for achieving this goal, paving the way for the development of the next generation of triazolopyrazine-based therapeutics.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7876. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][7][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 874924. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][7][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2018). Frontiers in Cell and Developmental Biology, 6. [Link]

  • Schematic representation of the c-Met signaling pathway suggested in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2025). Bioorganic Chemistry, 165, 108899. [Link]

  • c-MET activation signaling pathways. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][7][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2017). Molecules, 22(7), 1109. [Link]

  • File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons. (2021). Wikimedia Commons. [Link]

  • Synthesis of[1][7][9]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1325-1329. [Link]

  • Structure-Based Discovery of A2A Adenosine Receptor Ligands. (2010). Journal of Medicinal Chemistry, 53(9), 3714-3724. [Link]

  • VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. [Link]

  • An overview of the c-MET signaling pathway. (2009). Journal of Thoracic Oncology, 4(11), 1393-1402. [Link]

  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity | Request PDF. (n.d.). ResearchGate. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (2008). BMB Reports, 41(12), 821-826. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

Sources

Literature review oftriazolo[1,5-a]pyrazine core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Triazolo[1,5-a]pyrazine Core for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds"—frameworks that can bind to multiple, diverse biological targets through varied modifications. The triazolo[1,5-a]pyrazine core is a prominent member of this class. This fused N-heterocyclic system, comprising a 1,2,4-triazole ring fused to a pyrazine ring, represents a versatile and strategically important scaffold in modern drug discovery.

Its significance is deeply rooted in the principle of bioisosterism . The triazolo[1,5-a]pyrazine core is isoelectronic with the natural purine ring system, the fundamental building block of nucleic acids and a key component of crucial signaling molecules like ATP and GTP.[1][2][3] This mimicry allows molecules built on this scaffold to interact with biological targets typically addressed by purines, such as protein kinases.[1][4] However, unlike natural purines, this synthetic core offers greater metabolic stability and novel intellectual property space, making it an exceptionally attractive starting point for developing new therapeutics across a spectrum of diseases, from oncology and neurodegenerative disorders to infectious diseases.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of the triazolo[1,5-a]pyrazine core for scientists engaged in drug development.

Core Synthesis: Constructing the Fused Heterocycle

The construction of the triazolo[1,5-a]pyrazine ring system is typically achieved through cyclocondensation strategies, where the pyrazine ring is assembled onto a pre-existing 3-amino-1,2,4-triazole precursor. The choice of the second reactant dictates the substitution pattern on the newly formed pyrazine ring. A common and effective strategy involves the reaction of 3-amino-1,2,4-triazole with an α-haloketone or a related 1,2-dicarbonyl synthon.

The causality behind this approach lies in the nucleophilicity of the aminotriazole. The endocyclic N2 nitrogen of the 3-amino-1,2,4-triazole initiates a nucleophilic attack on one of the electrophilic carbonyl carbons (or the carbon bearing a halogen), followed by an intramolecular condensation involving the exocyclic amino group to close the pyrazine ring. This sequence ensures the regioselective formation of the [1,5-a] fused system.

Experimental Protocol: Synthesis of a Substituted Triazolo[1,5-a]pyrazine

This protocol is a representative example adapted from methodologies used in the synthesis of adenosine A2A receptor antagonists.[5]

Objective: To synthesize an 8-aryl-[1][6][7]triazolo[1,5-a]pyrazine derivative.

Materials:

  • 3-Amino-1,2,4-triazole

  • 2-Bromo-1-arylethan-1-one (α-bromoacetophenone derivative)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Dess-Martin Periodinane (DMP) or Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Step 1: N-Alkylation and Cyclization

    • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • Add the desired 2-bromo-1-arylethan-1-one (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Causality: The basic conditions facilitate the initial N-alkylation. The subsequent heating provides the energy required for the intramolecular cyclization and dehydration, leading to the formation of an intermediate dihydro-triazolopyrazine.

    • Upon completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Step 2: Aromatization

    • Dissolve the crude residue from Step 1 in a suitable solvent such as DMF or DCM.

    • Add an oxidizing agent like Dess-Martin Periodinane (1.5 eq) or activated manganese dioxide (5-10 eq).

    • Stir the reaction at room temperature until the oxidation is complete (monitor by TLC/LC-MS, typically 2-12 hours).

    • Causality: The dihydro intermediate from the cyclization step requires oxidation to achieve the stable, aromatic triazolo[1,5-a]pyrazine core. DMP and MnO₂ are effective oxidants for this transformation under mild conditions.

    • Work-up the reaction by filtering the oxidant (if MnO₂) or quenching with sodium thiosulfate solution (if DMP). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

  • Step 3: Purification

    • Purify the final crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-[1][6][7]triazolo[1,5-a]pyrazine.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Aromatization cluster_step3 Step 3: Purification A 3-Amino-1,2,4-triazole C Dihydro-triazolopyrazine Intermediate A->C Base (NaHCO₃) Heat (EtOH) B α-Halo Ketone (R-CO-CH₂Br) B->C E Final Product: Substituted [1,2,4]Triazolo[1,5-a]pyrazine C->E Oxidation D Oxidizing Agent (DMP or MnO₂) D->E F Column Chromatography E->F

Caption: General workflow for the synthesis of the triazolo[1,5-a]pyrazine core.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The true power of the triazolo[1,5-a]pyrazine scaffold is demonstrated by its successful application in diverse therapeutic areas. Its purine-like structure allows it to function as a "hinge-binder" in many protein kinases, where one of the pyrazine nitrogens acts as a crucial hydrogen bond acceptor.[8]

Oncology: Targeting Protein Kinases

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. Triazolo-fused heterocycles have been developed as potent kinase inhibitors.

  • Mechanism of Action: Many triazolo[1,5-a]pyrazine derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, with the heterocyclic core forming hydrogen bonds with the "hinge region" of the enzyme, a conserved backbone that connects the N- and C-lobes of the kinase domain. This interaction prevents the binding of ATP and subsequent phosphorylation of substrate proteins.

G Kinase Inhibition Mechanism cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region NH inhibitor Triazolo[1,5-a]pyrazine Core (N acts as H-bond acceptor) inhibitor->hinge:f0 Hydrogen Bond (Inhibition) atp ATP atp->hinge:f0 Normal Binding (Blocked)

Caption: Triazolopyrazine core as a kinase hinge-binder.

  • Structure-Activity Relationship (SAR) Insights: A study on triazolo[1,5-a]pyrimidine derivatives as multikinase inhibitors revealed key SAR trends applicable to the pyrazine core.

Compound Ref.Core StructureR¹ SubstituentR² SubstituentEGFR IC₅₀ (µM)VEGFR2 IC₅₀ (µM)
12b Triazolo[1,5-a]pyrimidine4-chlorophenyl3,4,5-trimethoxyphenyl2.192.95
12c Triazolo[1,5-a]pyrimidine4-methoxyphenyl3,4,5-trimethoxyphenyl>50>50
9b Triazolo[1,5-a]pyrimidine4-chlorophenylPhenyl15.418.2
9c Triazolo[1,5-a]pyrimidine4-methoxyphenylPhenyl>50>50
(Data synthesized from Eur. J. Med. Chem., 2021, 213, 113165)

From this data, a clear pattern emerges:

  • Halogen Substitution: A chloro-substituent at the para-position of the R¹ phenyl ring (e.g., compound 12b ) is critical for potent activity against both EGFR and VEGFR2. Replacing it with a methoxy group (12c ) leads to a dramatic loss of potency.

  • R² Moiety: The presence of a trimethoxyphenyl ring at the R² position significantly enhances potency compared to an unsubstituted phenyl ring (compare 12b vs. 9b ).

Neurodegenerative Disorders: Adenosine A2A Receptor Antagonists

The adenosine A2A receptor is a validated target for the treatment of Parkinson's disease. Antagonizing this receptor can help rebalance motor control circuits in the brain.

  • Rationale for Use: A series of potent A2A antagonists were developed based on a triazolo[1,5-c]pyrimidine core. To improve properties, researchers designed isomeric[1][6][7]triazolo[1,5-a]pyrazine replacements. This strategy of "scaffold hopping" between isomers is a powerful tool for optimizing affinity, selectivity, and pharmacokinetic profiles.[5]

  • Structure-Activity Relationship (SAR) Highlights:

Compound IDCore StructureR¹ SubstituentA2A Ki (nM)A1 Ki (nM)
Lead Pyrimidine Triazolo[1,5-c]pyrimidineFuran1.2120
Pyrazine Analog Triazolo[1,5-a]pyrazineFuran2.5300
(Data adapted from Bioorg. Med. Chem. Lett., 2005, 15, 4809-4813)[5]

The key insight is that switching the core from a pyrimidine to a pyrazine maintained high affinity for the A2A receptor while preserving excellent selectivity over the A1 subtype. This validates the triazolo[1,5-a]pyrazine core as a viable and effective bioisostere in this context.[5]

Infectious Diseases: Antimalarial Agents

The Open Source Malaria (OSM) consortium has investigated the closely related 1,2,4-triazolo[4,3-a]pyrazine scaffold as a promising antimalarial series.[9] These compounds are believed to act by dysregulating the P. falciparum ATP4 protein (PfATP4).

  • Late-Stage Functionalization: A key strategy employed in this research is late-stage functionalization, where complex modifications are introduced at the final steps of a synthesis. This allows for rapid generation of diverse analogs from a common core. For example, photoredox catalysis was used to introduce novel ether sidechains onto the pyrazine ring, leading to compounds with moderate antimalarial activity (IC₅₀ values ranging from 0.3 to >20 µM) and no cytotoxicity against human cell lines.[9] This approach underscores the chemical tractability of the pyrazine ring for diversification.

Conclusion and Future Outlook

The triazolo[1,5-a]pyrazine core has firmly established itself as a scaffold of high value in medicinal chemistry. Its identity as a stable and versatile purine bioisostere provides a logical and powerful starting point for the design of inhibitors for targets like protein kinases. The synthetic accessibility of the core allows for systematic exploration of chemical space around it, enabling fine-tuning of potency, selectivity, and drug-like properties.

The successful application of this scaffold in developing candidates for oncology, neurodegenerative diseases, and infectious diseases highlights its broad therapeutic potential. Future research will likely focus on leveraging modern synthetic methods, such as late-stage functionalization and photocatalysis, to further expand the chemical diversity of triazolo[1,5-a]pyrazine libraries. As our understanding of complex disease biology grows, this privileged scaffold is poised to remain a cornerstone of drug discovery programs for years to come.

References

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Organic & Biomolecular Chemistry, 7(10), 2095-2104. [Link]

  • Ghasemzadeh, M. A., et al. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. Molecular Diversity, 25(4), 2053–2062. [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655-663. [Link]

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][6][7]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][6][7]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 347-363. [Link]

  • Ghasemzadeh, M. A., et al. (2020). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Mondal, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882. [Link]

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 347-363. [Link]

  • Johnson, M. C., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(23), 5752. [Link]

  • Koshinaka, A., et al. (2000). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. Chemical & Pharmaceutical Bulletin, 48(11), 1636-1643. [Link]

  • Abdel-Aziz, H. A., et al. (2009). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2010(1), 213-266. [Link]

  • Kopchuk, D. S., et al. (2022). Synthesis of novel[1][6][7]triazolo[1,5-b][1][5][6][7]tetrazines and investigation of their fungistatic activity. Chemistry of Heterocyclic Compounds, 58(3), 221-230. [Link]

  • Bera, H., et al. (2021). Pyrazolo[1,5-a][1][4][5]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. [Link]

Sources

Solubility of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine in Common Laboratory Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data on this specific molecule, this document synthesizes theoretical principles, insights from structurally related compounds, and robust experimental protocols to empower researchers in their handling and application of this compound.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its bioavailability, formulation, and route of administration in drug development. For a compound like 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine, understanding its solubility profile in a range of common laboratory solvents is paramount for its effective use in synthesis, purification, and biological screening assays. The triazolo[1,5-a]pyrazine scaffold is a known isostere of purines and has been explored for various therapeutic targets.[1] The introduction of two bromine atoms and a methyl group on this scaffold significantly influences its electronic and steric properties, and consequently, its solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by its molecular structure, including the presence of polar bonds and its overall symmetry.

Molecular Structure and Physicochemical Properties of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

The structure of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine (Molecular Formula: C₆H₄Br₂N₄, Molecular Weight: 291.93 g/mol ) is characterized by a fused heterocyclic ring system, two bromine substituents, and a methyl group.[3]

  • Heterocyclic Core: The triazolo[1,5-a]pyrazine core contains four nitrogen atoms, which can act as hydrogen bond acceptors, contributing to the molecule's polarity.

  • Bromine Substituents: The two bromine atoms are electron-withdrawing and increase the molecular weight and surface area of the molecule. The presence of halogens can lead to halogen bonding, a non-covalent interaction that can influence solubility in specific solvents. The p-electrons of bromine can also engage in p-π conjugation with the aromatic ring, affecting the molecule's overall electronic distribution.[4]

  • Methyl Group: The methyl group is a non-polar, electron-donating group that can slightly increase the lipophilicity of the molecule.

Based on its structure, 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine can be classified as a moderately polar molecule. The presence of the nitrogen-rich heterocyclic core suggests potential solubility in polar solvents, while the dibromo-substitution and the overall size of the molecule may favor solubility in less polar organic solvents.

Predicted Solubility in Common Laboratory Solvents

A qualitative prediction of solubility in a range of common laboratory solvents is presented below. These predictions are based on the structural analysis and general principles of solubility for heterocyclic and bromo-substituted compounds.[5][6]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be low due to the presence of the two bulky bromine atoms and the largely aromatic, non-polar surface area. However, some solubility might be observed in polar protic organic solvents like methanol and ethanol, where the alkyl chains can interact with the non-polar parts of the molecule and the hydroxyl groups can interact with the nitrogen atoms of the heterocyclic core.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are generally good solvents for a wide range of organic compounds. DMSO and DMF are highly polar and are excellent hydrogen bond acceptors, which should facilitate the dissolution of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine. Acetonitrile, being less polar than DMSO and DMF, may exhibit moderate solvating power.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility in non-polar solvents like hexane is expected to be very low. Toluene, being an aromatic solvent, might show some limited solubility due to π-π stacking interactions with the heterocyclic ring. Dichloromethane (DCM), a weakly polar solvent, is often a good solvent for many organic compounds and is likely to dissolve 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine to a reasonable extent.

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of a solid compound in various solvents.[7][8][9][10]

Materials and Equipment
  • 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine (solid)

  • A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for quantitative analysis)

Experimental Workflow

The experimental workflow for determining solubility can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol for Qualitative Solubility Determination
  • Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine into a clean, dry test tube.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process up to a total solvent volume of 1 mL.

  • Classification: Classify the solubility as:

    • Very Soluble: Dissolves in < 1 part of solvent.

    • Freely Soluble: Dissolves in 1 to 10 parts of solvent.

    • Soluble: Dissolves in 10 to 30 parts of solvent.

    • Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

    • Slightly Soluble: Dissolves in 100 to 1,000 parts of solvent.

    • Very Slightly Soluble: Dissolves in 1,000 to 10,000 parts of solvent.

    • Practically Insoluble: Requires > 10,000 parts of solvent.

Step-by-Step Protocol for Quantitative Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that no solid particles are carried over into the liquid phase.

  • Analysis: Accurately dilute a known volume of the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Predicted and Experimental Solubility of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar ProticVery LowTo be determined
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticModerateTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
Dimethylformamide (DMF)Polar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
Dichloromethane (DCM)Weakly PolarModerate to HighTo be determined
TolueneNon-Polar (Aromatic)Low to ModerateTo be determined
HexaneNon-Polar (Aliphatic)Very LowTo be determined

Conclusion

References

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PubMed Central. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • 6,8-Dibromo[7][8][9]triazolo[1,5-a]pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • CAS No. 1198475-31-8, 6,8-Dibromo-2-methyl-[7][8][9]triazolo[1,5-a]pyrazine. (n.d.). 001CHEMICAL. Retrieved from [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023, September 28). MDPI. Retrieved from [Link] 11.[7][8][9]TRIAZOLO[1,5-A]PYRAZINE. (n.d.). Anichem. Retrieved from [Link]

  • Benzo[1,2-d:4,5-d′]bis([2][7][8]thiadiazole) and Its Bromo Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Initial Reactivity Studies of the Dibromo-triazolopyrazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The[1][2]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents.[3] The introduction of two bromine atoms onto this core creates a versatile building block, the dibromo-triazolopyrazine scaffold, which is primed for diverse and selective functionalization. This guide provides an in-depth exploration of the initial reactivity of this scaffold, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By synthesizing data from related heterocyclic systems and established mechanistic principles, this document serves as a technical resource for researchers aiming to leverage the synthetic potential of this promising scaffold in drug discovery and materials science.

Introduction: The Triazolopyrazine Core and the Strategic Advantage of Dibromination

The[1][2]triazolo[4,3-a]pyrazine ring system is a key pharmacophore in medicinal chemistry, notably featuring in drugs like the DPP-IV inhibitor sitagliptin.[3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for specific interactions with biological targets. The synthetic derivatization of this core is crucial for developing new chemical entities with tailored properties.

The dibrominated version of this scaffold offers a significant strategic advantage. The two bromine atoms serve as versatile synthetic handles for introducing molecular complexity through a variety of cross-coupling reactions. The differential reactivity of the two C-Br bonds, influenced by the electronic environment of the fused heterocyclic system, opens up the possibility of selective, stepwise functionalization, enabling the creation of diverse molecular libraries from a single starting material.

Synthesis of the Dibromo-triazolopyrazine Scaffold

The synthesis of the core[1][2]triazolo[4,3-a]pyrazine scaffold typically begins with a suitably substituted pyrazine. A common route involves the reaction of a dihalopyrazine, such as 2,3-dichloropyrazine, with hydrazine to form a hydrazinopyrazine intermediate.[4] Subsequent cyclization, for instance with triethoxymethane, yields the fused triazole ring.[4] While a specific documented synthesis for a 5,8-dibromo-[1][2]triazolo[4,3-a]pyrazine was not found in the immediate literature, a plausible synthetic route can be extrapolated from known procedures for related halogenated analogs.

G cluster_0 Synthesis Pathway 2,3-Dihalopyrazine 2,3-Dihalopyrazine Hydrazinopyrazine Hydrazinopyrazine Triazolopyrazine_Core [1][2][3]triazolo[4,3-a]pyrazine Core Dibromo_Scaffold Dibromo-triazolopyrazine Scaffold

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the dibromo-triazolopyrazine scaffold, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of particular interest.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthetic chemistry due to its mild conditions and broad functional group tolerance.[5]

In a dibrominated heteroaromatic system, achieving selective mono-arylation is a key challenge. The reactivity of the two bromine atoms is dictated by the electronic and steric environment of their respective positions. For dihalopyrimidines, for instance, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst.[6] While the precise reactivity order for a 5,8-dibromo-[1][2]triazolo[4,3-a]pyrazine requires empirical determination, a logical starting point is to assume differential reactivity, allowing for a sequential coupling strategy.

The choice of catalyst, ligand, and base is critical. For electron-deficient heterocyclic halides, palladium catalysts with electron-rich and bulky phosphine ligands, such as XPhos, are often effective in promoting the oxidative addition step and preventing catalyst deactivation.[5]

Objective: To achieve selective mono-arylation of the dibromo-triazolopyrazine scaffold.

Materials:

  • Dibromo-triazolopyrazine (1.0 eq.)

  • Arylboronic acid (1.1 eq.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (2.0 eq.)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add the dibromo-triazolopyrazine, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Add the 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of this protocol is validated by the selective formation of the mono-arylated product. The regioselectivity can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY). If a mixture of mono-arylated isomers is obtained, further optimization of the ligand, base, and temperature may be required to enhance selectivity.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Dibromo-triazolopyrazine + Arylboronic Acid Reaction Pd(OAc)2, XPhos, K2CO3 Dioxane/H2O, 80-100 °C Workup Aqueous Workup & Extraction Purification Column Chromatography Product Mono-arylated Triazolopyrazine

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[7][8] This reaction is particularly valuable for accessing novel amine-substituted heterocycles.

The amination of heteroaryl halides often requires carefully chosen ligands to achieve high yields. Bulky, electron-rich biarylphosphine ligands are known to be effective.[9] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) commonly employed.[9]

Objective: To achieve selective mono-amination of the dibromo-triazolopyrazine scaffold.

Materials:

  • Dibromo-triazolopyrazine (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • tBuBrettPhos (4 mol%)

  • NaOt-Bu (1.4 eq.)

  • Toluene

Procedure:

  • In a glovebox, charge a dry reaction vessel with Pd₂(dba)₃, tBuBrettPhos, and NaOt-Bu.

  • Add the dibromo-triazolopyrazine and the amine.

  • Add toluene and seal the vessel.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Self-Validation: The formation of the mono-aminated product confirms the viability of the protocol. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will verify the structure. The regioselectivity should be determined by 2D NMR experiments.

G cluster_0 Buchwald-Hartwig Amination Workflow Start Dibromo-triazolopyrazine + Amine Reaction Pd2(dba)3, tBuBrettPhos, NaOtBu Toluene, 100 °C Workup Filtration & Concentration Purification Column Chromatography Product Mono-aminated Triazolopyrazine

Nucleophilic Aromatic Substitution (SNAr): An Alternative Functionalization Pathway

In addition to metal-catalyzed reactions, the electron-deficient nature of the pyrazine ring in the triazolopyrazine scaffold makes it susceptible to nucleophilic aromatic substitution (SNAr).

The Potential for tele-Substitution

A fascinating aspect of the reactivity of some halogenated[1][2]triazolo[4,3-a]pyrazines is the possibility of tele-substitution. In this unconventional SNAr reaction, the nucleophile attacks a carbon atom remote from the one bearing the leaving group, leading to a rearranged product. For 5-halogenated triazolopyrazines, nucleophilic attack can occur at the C8 position, resulting in an 8-substituted product.[1]

This reactivity pattern is highly dependent on the nucleophile and reaction conditions. It is crucial for researchers to be aware of this possibility and to rigorously characterize their products to distinguish between ipso- and tele-substitution products.

G cluster_0 ipso- vs. tele-Substitution Start 5-Halo-triazolopyrazine + Nucleophile Ipso ipso-Substitution (Attack at C5) Tele tele-Substitution (Attack at C8) Product_Ipso 5-Substituted Product Product_Tele 8-Substituted Product

Summary of Quantitative Data

The following table summarizes hypothetical yields for the initial reactivity studies, based on typical outcomes for similar heterocyclic systems. Actual yields will be substrate-dependent and require experimental optimization.

ReactionSubstrateReagentProductExpected Yield (%)
Suzuki-Miyaura CouplingDibromo-triazolopyrazinePhenylboronic acidMono-phenyl-bromo-triazolopyrazine60-85
Buchwald-Hartwig AminationDibromo-triazolopyrazineMorpholineMono-morpholinyl-bromo-triazolopyrazine55-80
SNAr (tele-substitution)5-Bromo-triazolopyrazinePrimary Amine8-Amino-triazolopyrazine18-87[1]

Conclusion and Future Directions

The dibromo-triazolopyrazine scaffold is a highly valuable building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. This guide has outlined the initial reactivity studies, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as the intriguing possibility of tele-substitution in SNAr reactions.

Future work should focus on the systematic exploration of the site-selectivity of these reactions, the development of protocols for the sequential functionalization of both bromine atoms, and the expansion of the reaction scope to include other cross-coupling reactions such as Sonogashira, Heck, and Stille couplings. A thorough understanding of the reactivity of this scaffold will undoubtedly accelerate the discovery of new molecules with important biological and material properties.

References

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry, 21, 1126–1134. [Link]

  • ChemInform Abstract: Synthesis and Selective Functionalization of[1][2]Triazolo‐[4,3‐a]pyrazines. (2015). ChemInform. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). Molecules, 26(16), 4983. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 876921. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2021). Journal of Molecular Structure, 1232, 129938. [Link]

  • Pyrido[4,3-e][1][2]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(17), 7877–7893. [Link]

  • Synthesis of[1][2]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • 5,8-dibromo-[1][2]triazolo[1,5-a]pyrazine. (n.d.). PubChem. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules, 25(21), 5183. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 884. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). The Journal of Organic Chemistry, 87(22), 15684–15692. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(3), 1545-1557. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). RSC Advances, 11(3), 1545-1557. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reactions of 4,7-dibromo[1][8]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2018). Russian Chemical Bulletin, 67(8), 1461–1468. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). Molecules, 26(16), 4983. [Link]

Sources

Methodological & Application

Application Notes & Protocols for Suzuki Cross-Coupling Reactions with 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methyl-triazolo[1,5-a]pyrazine Scaffold and its Functionalization

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its unique electronic properties and three-dimensional structure make it an attractive core for designing molecules that can interact with a variety of biological targets. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, while the fused ring system provides a rigid framework for the precise positioning of functional groups.

The 6,8-dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine, in particular, serves as a versatile building block for the synthesis of compound libraries. The two bromine atoms at the 6 and 8 positions offer distinct opportunities for sequential or dual functionalization through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used method for forming carbon-carbon bonds, prized for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6][7] This makes it an ideal strategy for elaborating the 6,8-dibromo-2-methyl-triazolo[1,5-a]pyrazine core to generate novel chemical entities with potential therapeutic applications.

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki cross-coupling reactions with this specific substrate. It includes mechanistic insights, a comprehensive experimental protocol, and expert commentary on the rationale behind the selection of reagents and conditions.

The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8][9]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, 6,8-dibromo-2-methyl-triazolo[1,5-a]pyrazine) to a Pd(0) complex. This step forms a Pd(II) intermediate.[2][8] The electron-deficient nature of the triazolopyrazine ring system is expected to facilitate this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)2 Base PdII_Both Ar-Pd(II)L2-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArBr 6,8-Dibromo-2-methyl- triazolo[1,5-a]pyrazine ArBr->OxAdd BoronicAcid R-B(OR)2 BoronicAcid->Transmetalation caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

This protocol provides a general method for the mono-arylation of 6,8-dibromo-2-methyl-triazolo[1,5-a]pyrazine. Optimization may be required for specific boronic acids.

Materials and Reagents
  • 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

  • Aryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle pre-catalyst)[4][10]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Argon or nitrogen for inert atmosphere

Reaction Setup and Workflow

Suzuki_Workflow start Start reagents Combine Substrate, Boronic Acid, and Base in Reaction Vessel start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent and Water inert->solvent catalyst Add Palladium Catalyst under Inert Atmosphere solvent->catalyst heat Heat Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: Figure 2. Experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure
  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 6,8-dibromo-2-methyl-triazolo[1,5-a]pyrazine (1.0 equiv), the desired aryl boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Recommended Reaction Conditions for Screening
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Condition C (Mild)
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)SPhos Precatalyst (2 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (5:1)
Temperature 90-100 °C110 °C60-80 °C
Time 12-24 h6-18 h12-24 h

Expertise & Experience: Rationale for Experimental Choices

  • Choice of Catalyst: The selection of the palladium catalyst and its associated ligand is critical for a successful Suzuki coupling.[10] For electron-deficient heteroaryl bromides like 6,8-dibromo-2-methyl-triazolo[1,5-a]pyrazine, bulky and electron-rich phosphine ligands, such as those in the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can be highly effective.[10] These ligands promote the oxidative addition step and stabilize the palladium center.[1] Pd(PPh₃)₄ is a versatile and commonly used catalyst that is effective for a wide range of substrates.[11] PdCl₂(dppf) is another robust catalyst, particularly for heteroaromatic systems.[12]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[1] The strength of the base can influence the reaction rate and outcome. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. The presence of water is often beneficial for dissolving the inorganic base.[13]

  • Choice of Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water, are standard choices.[1] The use of a water co-solvent is common in Suzuki reactions as it can aid in the dissolution of the base and the boronate species.[12]

  • Regioselectivity: In a dibrominated system like this, achieving mono-substitution can be a challenge. The relative reactivity of the 6- and 8-positions will depend on their electronic and steric environment. It is anticipated that the two positions may have different reactivities, potentially allowing for selective mono-functionalization by carefully controlling the stoichiometry of the boronic acid (using close to 1.0 equivalent). If a mixture of mono- and di-substituted products is obtained, chromatographic separation will be necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed system; Low reaction temperature; Insoluble reagents.Use a fresh batch of catalyst; Ensure thorough degassing of solvents; Increase the reaction temperature; Try a different solvent system to improve solubility.[13][14]
Decomposition of Starting Material Reaction temperature is too high; Base is too strong.Lower the reaction temperature; Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).
Protodeborylation of Boronic Acid Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous conditions if necessary; Minimize reaction time; Use a more stable boronic ester (e.g., pinacol ester).[1]
Formation of Homocoupled Product Presence of oxygen; Inefficient transmetalation.Ensure the reaction is run under a strictly inert atmosphere; Screen different bases and solvents to optimize transmetalation.[1]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Joshi, A. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568-4640. [This is a general reference to a review article, a specific URL may not be available.]
  • Chemler, S. R., & S. J. Danishefsky. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 3(26), 4141-4144. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • Hooper, A., Zambon, A., & Springer, C. J. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(128), 105937-105942. [Link]

  • Kumar, A., & Kumar, S. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Arkivoc, 2016(2), 169-181. [Link]

  • ResearchGate. Suzuki-Miyaura conditions for C-6 reaction of 8. [Link]

  • ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • PubChem. 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. [Link]

  • Beilstein Journals. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]

Sources

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical bonds, largely supplanting harsher, traditional methods due to its broad substrate scope and functional group tolerance.[1][2][3]

This guide focuses on the application of Buchwald-Hartwig amination to 6,8-Dibromo-2-methyl-[4][5][6]triazolo[1,5-a]pyrazine , a representative electron-deficient dihaloheterocycle.[7][8] Such scaffolds are of significant interest in drug discovery programs due to their unique electronic properties and ability to engage in multiple hydrogen bonding interactions. However, their functionalization presents distinct challenges, including achieving regioselectivity and overcoming potential catalyst inhibition by the nitrogen-rich core.

Herein, we provide a detailed examination of the mechanistic principles, key parameter optimization, and robust, step-by-step protocols for both the selective mono-amination and exhaustive di-amination of this challenging substrate.

Mechanistic Framework and Strategic Considerations

The efficacy of a Buchwald-Hartwig reaction hinges on the smooth execution of a catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions for specific substrates.

Buchwald_Hartwig_Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Aryl-Pd(II)-Halide Complex L₂(X)Pd-Ar Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord Amine Coordination [L₂(X)Pd(Ar)(H₂NR)] OA_Complex->Amine_Coord Ligand Exchange (+ H₂NR) Amido_Complex Aryl-Pd(II)-Amido Complex L₂Pd(Ar)(HNR) Amine_Coord->Amido_Complex Deprotonation (- Base-H⁺, - X⁻) Amido_Complex->Pd0 Reductive Elimination (Forms Ar-NRH) Product (Ar-NRH) ArX Ar-X Amine Amine Base Base

Figure 1: The generalized catalytic cycle for the Buchwald-Hartwig amination.

Challenges with Dihalo-Triazolopyrazines:

  • Regioselectivity: The two bromine atoms on the 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine ring are electronically distinct. The C8 position is adjacent to a pyrazine nitrogen, while the C6 position is further removed. This electronic differentiation is the primary handle for achieving selective mono-amination. Typically, oxidative addition is faster at the more electron-deficient position.

  • Catalyst Inhibition: The presence of multiple nitrogen atoms in the heterocyclic core can lead to catalyst poisoning, where the substrate or product coordinates too strongly to the palladium center, inhibiting turnover.[5][9] The choice of a sterically hindered ligand is crucial to mitigate this effect.

  • Controlling Di-substitution: When targeting the mono-aminated product, preventing the second amination from occurring is a significant challenge. This requires careful control over stoichiometry, reaction time, and temperature.

Optimizing Key Reaction Parameters: The Rationale

A successful protocol is built upon the rational selection of each component.

  • Palladium Precatalyst: While various Pd(II) sources like Pd(OAc)₂ can be used, they require an in situ reduction step to generate the active Pd(0) catalyst. Using a well-defined Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can lead to more reproducible initiation.

  • Ligand Selection (The Critical Choice): Ligands are not merely spectators; they define the catalyst's reactivity and stability.[2]

    • Bulky Biaryl Phosphines: Ligands such as XPhos and BrettPhos are the gold standard for many challenging aminations.[10] Their large steric footprint promotes the final, product-releasing reductive elimination step and discourages the formation of inactive catalyst dimers.[1][10] This is particularly vital for electron-deficient heterocycles.

    • N-Heterocyclic Carbenes (NHCs): These offer a robust alternative with strong electron-donating properties, which can stabilize the palladium center and facilitate oxidative addition.[11][12]

  • Base Selection: The base's primary role is to deprotonate the amine upon coordination to the palladium complex, forming the key Pd-amido intermediate.[13]

    • Sodium tert-butoxide (NaOtBu): A strong, non-coordinating base that is highly effective but can be incompatible with sensitive functional groups (e.g., esters).

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Milder bases that offer broader functional group tolerance. Slower reaction rates may be observed, often requiring higher temperatures.[4][14] For substrates susceptible to nucleophilic attack, these weaker bases can be advantageous.[15]

  • Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Toluene and 1,4-Dioxane: These are the most common solvents, offering good performance across a range of applications. Dioxane, in particular, can sometimes accelerate reactions involving polar substrates.

    • 2,2,5,5-Tetramethyloxolane (TMO): A greener, safer alternative to toluene with a similar property profile, TMO has been shown to be highly effective and can sometimes offer improved yields, especially when using carbonate bases.[15]

Experimental Protocols

The following protocols are designed for execution using standard inert atmosphere techniques (Schlenk line or glovebox). All reagents should be sourced in high purity and solvents should be anhydrous.

Figure 2: A generalized workflow for Buchwald-Hartwig amination experiments.

Protocol 1: Selective Mono-Amination at the C8 Position

This protocol is optimized to favor the formation of the C8-aminated product by leveraging the higher reactivity of this position and using a controlled stoichiometry of the amine.

Materials:

  • 6,8-Dibromo-2-methyl-[4][5][6]triazolo[1,5-a]pyrazine (1.0 equiv)

  • Amine of choice (e.g., Morpholine) (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6,8-Dibromo-2-methyl-[4][5][6]triazolo[1,5-a]pyrazine, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃, followed by the anhydrous solvent (to achieve a ~0.1 M concentration of the substrate).

  • Nucleophile Addition: Add the amine via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Avoid prolonged heating to minimize the formation of the di-aminated byproduct.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench with the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-aminated product.

Protocol 2: Exhaustive Di-Amination

This protocol is designed to drive the reaction to completion, replacing both bromine atoms.

Materials:

  • 6,8-Dibromo-2-methyl-[4][5][6]triazolo[1,5-a]pyrazine (1.0 equiv)

  • Amine of choice (e.g., Pyrrolidine) (2.5 equiv)

  • Pd(OAc)₂ (0.04 equiv, 4 mol%)

  • BrettPhos (0.08 equiv, 8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 6,8-Dibromo-2-methyl-[4][5][6]triazolo[1,5-a]pyrazine, Pd(OAc)₂, BrettPhos, and finely ground Cs₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (~0.1 M concentration) followed by the amine.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously. The higher temperature is necessary to drive the amination of the less reactive C6 position.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the mono-aminated intermediate is fully consumed. This may take 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Summary of Recommended Conditions

ParameterProtocol 1: Selective Mono-AminationProtocol 2: Exhaustive Di-AminationRationale
Target 8-Amino-6-bromo derivative6,8-Diamino derivativeControl of reaction outcome
Amine Equiv. 1.1 - 1.22.5 - 3.0Stoichiometry dictates selectivity
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (4 mol%)Higher catalyst loading for second, harder coupling
Ligand XPhos (4 mol%)BrettPhos (8 mol%)Robust, bulky ligands essential for dihaloheterocycles
Base NaOtBu (1.4 equiv)Cs₂CO₃ (3.0 equiv)Stronger base for faster initial coupling; milder base for higher temp
Solvent Toluene or DioxaneTolueneHigh-boiling point solvent required
Temperature 80-90 °C110 °CLower temp favors selectivity; higher temp drives di-substitution
Time 2-6 h12-24 hShorter time prevents over-reaction

References

  • (ResearchGate)

  • (ResearchGate)

  • (ResearchGate)

  • (Catalysis Consulting)

  • (ResearchGate)

  • (University of Groningen Research Portal)

  • (Wikipedia)

  • (Chemistry LibreTexts)

  • (ResearchGate)

  • (Wiley Online Library)

  • (ACS GCI Pharmaceutical Roundtable)

  • (RSC Publishing)

  • (Organic Chemistry Portal)

  • (ResearchGate)

  • (University of Windsor)

  • (PubMed)

  • 4][5][6]triazolo[1,5-a]pyrazine (Universal Biologicals)

  • 4][5][6]triazolo[1,5-a]pyrazine (PubChem)

  • (ChemRxiv)

  • 4][5][6]triazolo[1,5-a]pyrazine (BLDpharm)

  • [Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][11][12]triazines]([Link]) (MDPI)

  • (ResearchGate)

  • (YouTube)

  • (Maynooth University Research Archive Library)

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. This structural motif is considered a bioisostere of purine, enabling it to interact with the ATP-binding site of various kinases. The strategic functionalization of this core allows for the fine-tuning of inhibitory activity and selectivity against a range of kinase targets implicated in oncology, inflammation, and neurodegenerative disorders.

This guide provides a comprehensive overview and detailed protocols for the synthesis of a library of kinase inhibitors starting from the versatile building block, 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine. The synthetic strategy hinges on the regioselective functionalization of the di-bromo scaffold using sequential palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the differential reactivity of the C6 and C8 positions is paramount to a successful synthetic campaign.

Strategic Overview: Regioselective Functionalization

The synthetic approach is designed to first introduce an aryl or heteroaryl moiety at the C6 position via a Suzuki-Miyaura coupling, followed by the introduction of a primary or secondary amine at the C8 position through a Buchwald-Hartwig amination. This sequence is predicated on the generally observed higher reactivity of the C6 position in related heterocyclic systems towards Suzuki coupling conditions.

The rationale for this regioselectivity can be attributed to the electronic properties of the triazolo[1,5-a]pyrazine ring system. The electron-withdrawing nature of the adjacent nitrogen atoms influences the electrophilicity of the carbon-bromine bonds, often making the C6 position more susceptible to oxidative addition by the palladium(0) catalyst in the Suzuki reaction.

G Start 6,8-Dibromo-2-methyl- [1,2,4]triazolo[1,5-a]pyrazine Intermediate 6-Aryl-8-bromo-2-methyl- [1,2,4]triazolo[1,5-a]pyrazine Start->Intermediate Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Final_Product 6-Aryl-8-amino-2-methyl- [1,2,4]triazolo[1,5-a]pyrazine (Kinase Inhibitor Library) Intermediate->Final_Product Buchwald-Hartwig Amination (Amine, Pd catalyst, Base)

Figure 1: Proposed synthetic workflow for the preparation of kinase inhibitors.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6 Position

This protocol details the selective introduction of an aryl or heteroaryl group at the C6 position of the starting material. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.

Materials:

  • 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

  • Arylboronic acid or heteroarylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 6-aryl-8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine intermediate.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step without causing significant side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it solubilizes both the organic and inorganic reagents. Degassing the solvents is critical to prevent the oxidation of the palladium(0) active species.

Protocol 2: Buchwald-Hartwig Amination at the C8 Position

This protocol describes the amination of the C8-bromo intermediate to generate the final kinase inhibitor library. The choice of ligand is critical for achieving high yields, especially with less reactive amines.

Materials:

  • 6-Aryl-8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine (from Protocol 1)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

Procedure:

  • To a flame-dried Schlenk tube, add 6-Aryl-8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final 6-aryl-8-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine derivative.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of heteroaryl halides.[4][5] Xantphos has a large bite angle that promotes the reductive elimination step, which is often the rate-limiting step in the Buchwald-Hartwig catalytic cycle.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate its coordination to the palladium center.

  • Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants. Anhydrous conditions are crucial to prevent the deactivation of the catalyst and the base.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized compounds is highly dependent on the nature of the substituents at the C6 and C8 positions. The following table summarizes some general SAR trends observed for kinase inhibitors with a triazolopyrazine or related scaffold.

PositionSubstituent TypeGeneral Effect on Kinase Activity
C6 Aryl or Heteroaryl groupsOften interacts with the solvent-exposed region of the ATP-binding site. The nature of the substituents on this ring can significantly impact potency and selectivity.
C8 Primary or Secondary AminesTypically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The size and shape of the amine can influence selectivity.

For example, in the development of c-Met and VEGFR-2 inhibitors, the introduction of a[1][2][3]triazolo[4,3-a]pyrazine core was found to improve the antitumor effect of the target compounds.[6]

Target Kinase Families

Derivatives of the triazolo[1,5-a]pyrazine scaffold have shown inhibitory activity against a variety of kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Important regulators of the cell cycle.

  • c-Met and VEGFR-2: Receptor tyrosine kinases involved in angiogenesis and tumor progression.[6]

  • Aurora Kinases: Serine/threonine kinases that play a crucial role in mitosis.

  • Tropomyosin Receptor Kinases (Trks): A family of neurotrophin receptors implicated in cancer.[7]

The specific kinase target and the potency of inhibition will be determined by the combination of substituents on the triazolopyrazine core.

Conclusion

The 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine scaffold is a highly versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. The regioselective functionalization through sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a robust and efficient route to novel compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • Zhang, D. (2018). Process for preparing kinase inhibitors and intermediates thereof.
  • Barreca, M. L., et al. (2014). New 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives. Evaluation of different moieties on the 6-aryl ring to obtain potent and selective human A2A adenosine receptor antagonists. Journal of Medicinal Chemistry, 57(15), 6486-6499. [Link]

  • de Kock, C., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(21), 5087. [Link]

  • Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta, 2(2), 127-130. [Link]

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(18), 4238. [Link]

  • Zhu, C., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • El-Sayed, N. N. E., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(11), 1840. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • Savateev, K. V., et al. (2015). 8-Alkyl[1][2][3]Triazolo[5,1-b]Purines. Russian Journal of Organic Chemistry, 51(8), 1184-1188. [Link]

  • Singh, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-20. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Antimalarial Agents Based on the Triazolopyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global fight against malaria, a devastating disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains.[1][2] This necessitates an urgent and ongoing search for new chemotherapeutics with novel mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine (triazolopyrazine) scaffold has emerged as a highly promising framework for the development of next-generation antimalarials.[2][3][4] Spearheaded by initiatives like the Open Source Malaria (OSM) consortium, this chemical series (designated "Series 4") has demonstrated potent activity against Plasmodium falciparum, the deadliest malaria parasite.[1][2][3][5] Compounds from this class are believed to exert their antimalarial effect by dysregulating the parasite's ion homeostasis, likely through the inhibition of the P-type ATPase, PfATP4.[1][2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and field-proven insights into the synthesis, in vitro screening, and in vivo evaluation of novel antimalarial agents derived from the triazolopyrazine scaffold.

Part 1: Synthesis and Diversification of the Triazolopyrazine Scaffold

Expertise & Experience: The foundational step in a drug discovery campaign is the creation of a chemical library. The objective is not merely to synthesize compounds but to strategically probe the structure-activity relationship (SAR). By systematically modifying the core scaffold at key positions, we can identify substitutions that enhance potency, improve metabolic stability, and reduce toxicity. We will focus on two robust and complementary synthetic strategies: classical nucleophilic substitution and modern late-stage functionalization.

Protocol 1: Synthesis of 8-Substituted Analogs via Nucleophilic Amination

Causality: This protocol describes a straightforward and efficient method for diversifying the triazolopyrazine core at the C-8 position. Using a halogenated precursor, such as 5-chloro-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazine, a variety of amines can be introduced. Interestingly, for this scaffold, the reaction often proceeds via a tele-substitution mechanism, where the incoming nucleophile attacks the C-8 position despite the leaving group being at C-5.[1][2] This provides a reliable route to a specific class of analogs. While C-8 substitution has been reported to often reduce antimalarial activity, exploring this chemical space is crucial for a comprehensive SAR understanding, and certain tertiary alkylamines have shown retained activity.[1][2][7]

Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the starting scaffold, 5-chloro-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazine (1 equivalent), in a suitable solvent such as toluene or use the amine reactant as the solvent if it is a liquid at room temperature.

  • Nucleophile Addition: Add an excess of the desired primary or secondary amine (5-10 equivalents) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically allowed to proceed for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess amine and solvent.

    • Redissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any remaining amine salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product using column chromatography on silica gel to yield the pure 8-aminated triazolopyrazine analog.[1][8]

  • Characterization: Confirm the structure and purity (≥95%) of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][2][8]

Protocol 2: Diversification via Late-Stage Functionalization (LSF)

Causality: Late-stage functionalization allows for the direct modification of a complex, pre-formed scaffold, bypassing the need for lengthy de novo synthesis. This is particularly valuable for rapidly exploring SAR. Techniques like photoredox catalysis using Diversinate™ reagents enable the introduction of functional groups that can profoundly influence a compound's properties.[9][10] For instance, the incorporation of fluoroalkyl groups (e.g., -CF₃, -CF₂H) can enhance metabolic stability, improve membrane permeability, and alter binding affinity.[5]

Methodology (General Procedure for Fluoroalkylation):

  • Reactant Preparation: In a borosilicate glass vial, combine the parent triazolopyrazine scaffold (1 equivalent), a photocatalyst (e.g., an iridium or ruthenium complex), and the desired fluoroalkylating agent (e.g., a Diversinate™ salt).

  • Solvent and Degassing: Add a suitable degassed organic solvent (e.g., DMSO or DMF). Seal the vial and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the photocatalytic cycle.

  • Photoreaction: Place the vial in a photoreactor equipped with a specific wavelength LED light source (e.g., blue or violet LEDs) and stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction for the formation of the desired product using LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography or preparative HPLC to isolate the functionalized analog.

  • Characterization: Fully characterize the purified compound using NMR, HRMS, and, if suitable crystals are obtained, X-ray crystallography to confirm the structure and regiochemistry of the modification.[3][5][6][9]

G cluster_synthesis Synthetic Workflow Core Core Scaffold (e.g., 5-Chloro-Triazolopyrazine) NucSub Protocol 1: Nucleophilic Substitution (Amination at C-8) Core->NucSub LSF Protocol 2: Late-Stage Functionalization (e.g., Fluoroalkylation) Core->LSF Library Diversified Compound Library NucSub->Library LSF->Library Purify Purification & Characterization (NMR, HRMS, X-ray) Library->Purify

Caption: General workflow for synthesizing a triazolopyrazine library.

Part 2: The In Vitro Screening Cascade

Trustworthiness: A robust in vitro screening cascade is a self-validating system. It must determine not only a compound's potency against the target pathogen but also its specificity. A compound that kills both the parasite and human host cells is a poison, not a drug. Therefore, we employ a two-pronged approach: a primary assay for antimalarial activity and a counterscreen for cytotoxicity. The ratio between these two values gives us the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.

Protocol 3: In Vitro Antimalarial Activity Assay (P. falciparum)

Causality: This protocol quantifies the ability of a test compound to inhibit the growth of the blood stage of P. falciparum, which is responsible for the clinical symptoms of malaria.[11] Using both a drug-sensitive strain (e.g., 3D7) and a multi-drug resistant strain (e.g., Dd2 or K1) provides crucial early information about the compound's potential to overcome existing resistance mechanisms.[3][9][10]

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂). Culture medium should be RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX or human serum.

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a series of 2-fold or 3-fold serial dilutions in culture medium in a 96-well microtiter plate. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Assay Initiation: Dilute the parasite culture to a starting parasitemia of ~0.5-1% with a 2% hematocrit. Add this parasite suspension to the wells of the 96-well plate containing the pre-diluted compounds. Include positive (e.g., chloroquine, artemisinin) and negative (vehicle control) wells.

  • Incubation: Incubate the plates for 72-96 hours under the standard culture conditions. A 96-hour incubation is often used for compounds with potentially slow or delayed action.[12]

  • Growth Quantification (SYBR Green I Assay):

    • Prepare a lysis buffer containing SYBR Green I fluorescent dye.

    • Freeze the assay plates at -80°C to lyse the erythrocytes and release the parasites.

    • Thaw the plates and add the SYBR Green I lysis buffer to each well. The dye intercalates with parasite DNA.

    • Incubate in the dark for 1-2 hours.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract background fluorescence (from uninfected red blood cells).

    • Normalize the data to the vehicle control (100% growth) and a high-concentration drug control (0% growth).

    • Plot the percentage of growth inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the 50% inhibitory concentration (IC₅₀).

Protocol 4: In Vitro Mammalian Cell Cytotoxicity Assay

Causality: This essential counterscreen assesses the toxicity of the compounds against a human cell line (e.g., HEK293, a human embryonic kidney line) to ensure that the observed antimalarial activity is parasite-specific.[1][3][5][6]

Methodology:

  • Cell Culture: Culture HEK293 cells in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Setup: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture media and add them to the wells. Include a positive control (e.g., puromycin) and a vehicle control.

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • Viability Assessment (e.g., Resazurin Assay):

    • Add a resazurin-based reagent (e.g., AlamarBlue) to each well.

    • Incubate for 2-4 hours. Metabolically active, viable cells will reduce the blue resazurin to the fluorescent pink resorufin.

    • Measure fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration and perform a non-linear regression to determine the cytotoxic IC₅₀.

Data Presentation and Hit Prioritization

The data from these two assays are integrated to prioritize compounds. A high-quality "hit" will exhibit potent antimalarial activity (low nanomolar to low micromolar IC₅₀) and low cytotoxicity (high micromolar IC₅₀), resulting in a high Selectivity Index (SI).

Table 1: Representative In Vitro Screening Data for Triazolopyrazine Analogs

Compound IDC-8 SubstitutionP. falciparum 3D7 IC₅₀ (µM)P. falciparum Dd2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)
TZP-01-H (Parent)0.350.41>80>228
TZP-02-NH-phenethyl>80>80>80-
TZP-03-N(CH₃)₂(CH₂)₂NH₂9.9015.2>80>8.1
TZP-04-CF₃2.153.50>80>37
TZP-05-CF₂H15.622.3>80>5.1

Data is illustrative, based on trends reported in the literature.[1][2][6]

G cluster_screening In Vitro Screening Cascade Library Compound Library Assay_Pf Protocol 3: Antimalarial Assay (P. falciparum 3D7 & Dd2) Library->Assay_Pf Assay_Cyto Protocol 4: Cytotoxicity Assay (HEK293 cells) Library->Assay_Cyto Calc_IC50_Pf Determine Antimalarial IC₅₀ Assay_Pf->Calc_IC50_Pf Calc_IC50_Cyto Determine Cytotoxicity IC₅₀ Assay_Cyto->Calc_IC50_Cyto Calc_SI Calculate Selectivity Index (SI = IC₅₀_Cyto / IC₅₀_Pf) Calc_IC50_Pf->Calc_SI Calc_IC50_Cyto->Calc_SI Hit Prioritized Hits (Potent & Selective) Calc_SI->Hit

Caption: Workflow for in vitro hit identification and validation.

Part 3: Primary In Vivo Efficacy Assessment

Authoritative Grounding: Moving from an in vitro environment to a whole-animal model is a critical transition in drug discovery. The primary goal is to determine if a compound with promising cellular activity can suppress parasite proliferation in a living system, providing the first glimpse into its overall absorption, distribution, metabolism, and excretion (ADME) properties and in vivo potency.[13] The rodent malaria model is a well-established and indispensable tool for this initial assessment.[13][14]

Protocol 5: The Rodent Malaria 4-Day Suppressive Test

Causality: This model, often using Plasmodium berghei or P. yoelii in mice, is the industry standard for primary in vivo screening of antimalarials.[14] It assesses the ability of a test compound to inhibit the replication of parasites in the blood when administered shortly after infection. The endpoint is a straightforward measure of parasite load reduction compared to an untreated control group.

Methodology:

  • Animal Model: Use standardized laboratory mice (e.g., Swiss Webster or BALB/c).

  • Infection (Day 0): Infect mice intravenously or intraperitoneally with a suspension of erythrocytes parasitized with a specific strain of rodent malaria (e.g., 1x10⁷ P. berghei ANKA-infected RBCs).

  • Compound Administration:

    • Prepare a formulation of the test compound in a suitable vehicle (e.g., 7% Tween-80, 3% ethanol in water).

    • Approximately 2-4 hours post-infection, administer the first dose of the compound to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection). A control group receives only the vehicle. A positive control group receives a standard antimalarial like chloroquine.

  • Dosing Regimen (Days 0, 1, 2, 3): Administer the compound once daily for four consecutive days.

  • Parasitemia Monitoring (Day 4):

    • On the fourth day, collect a small blood sample from the tail vein of each mouse.

    • Prepare a thin blood smear on a microscope slide.

    • Fix the smear with methanol and stain with Giemsa stain.

    • Determine the percentage of infected red blood cells (% parasitemia) by counting under a light microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group and the vehicle control group.

    • Determine the percent inhibition of parasite growth for each dose using the formula: % Inhibition = 100 * (1 - (Avg Parasitemia_Treated / Avg Parasitemia_Control))

    • Calculate the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) by plotting % inhibition against the dose.[14]

G cluster_invivo 4-Day Suppressive Test Workflow Day0_Infect Day 0: Infect Mice (P. berghei) Day0_Dose Day 0: Administer First Dose Day0_Infect->Day0_Dose Day1_Dose Day 1: Dose Day0_Dose->Day1_Dose Day2_Dose Day 2: Dose Day1_Dose->Day2_Dose Day3_Dose Day 3: Dose Day2_Dose->Day3_Dose Day4_Monitor Day 4: Measure Parasitemia Day3_Dose->Day4_Monitor Analysis Calculate % Inhibition and ED₅₀ / ED₉₀ Day4_Monitor->Analysis

Caption: Timeline for the standard in vivo 4-day suppressive test.

Structure-Activity Relationship (SAR) Insights

Analysis of the data generated through these protocols allows for the deduction of key SAR trends that guide the next round of synthesis and optimization.

  • C-3 Position: The presence of an aromatic group, such as 4-chlorophenyl, is a common feature in potent analogs and is considered important for activity.

  • C-5 Position: This position is a key handle for modification. Introduction of ether-linked side chains has been shown to be a successful strategy for achieving high potency.[5]

  • C-8 Position: This position is highly sensitive to substitution. In general, substitution at C-8 leads to a significant loss of antimalarial activity.[1][2][7] However, some smaller tertiary alkylamines have been shown to be tolerated, albeit with reduced potency compared to the unsubstituted parent compound.[1][2] The introduction of certain fluoroalkyl groups has also been explored, but this can also diminish activity, highlighting the delicate steric and electronic requirements at this position.[5][6][15]

Caption: Key SAR hotspots on the triazolopyrazine scaffold.

References

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. RSC Medicinal Chemistry.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journals.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed.
  • In vitro in vivo and models used for antimalarial activity. Journal of Applied Pharmaceutical Science.
  • In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar.
  • Correlation between in vitro and in vivo antimalarial activity of compounds using CQ-sensitive and CQ-resistant strains of Plasmodium falciparum and CQ-resistant strain of P. yoelii. Semantic Scholar.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. MDPI.
  • Biological data for triazolopyrazines 1-18.
  • Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • In vitro and in vivo models used for antimalarial activity: A brief review.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold.
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online.

Sources

Protocol for Selective Mono-Substitution of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The 2-methyl-[1][2][3]triazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[4]. The 6,8-dibromo derivative serves as a versatile starting material, allowing for the introduction of diverse functionalities through cross-coupling or nucleophilic substitution reactions. However, achieving selective mono-functionalization of this di-halogenated system presents a significant synthetic challenge. Controlling the reaction to favor substitution at a single position (C6 or C8) over di-substitution is critical for building molecular complexity in a controlled manner. This application note provides detailed protocols and mechanistic insights for achieving selective mono-substitution on the 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine scaffold using modern synthetic methodologies.

Understanding Regioselectivity: The C6 vs. C8 Position

The key to selective mono-substitution lies in exploiting the inherent electronic differences between the C6 and C8 positions. The triazolo[1,5-a]pyrazine ring system is electron-deficient due to the presence of four nitrogen atoms. This electronic nature activates both bromine-bearing carbons towards substitution.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged Meisenheimer complex[5][6]. The stability of this intermediate dictates the regioselectivity. The fused triazole ring exerts a strong electron-withdrawing effect, which is relayed through the pyrazine system. The C8 position is para to the N1 nitrogen of the triazole ring and ortho to the N7 of the pyrazine ring, while the C6 position is ortho to the N7. The precise electronic distribution can be subtle, but often in such heterocyclic systems, one position is significantly more electrophilic and thus more susceptible to nucleophilic attack.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig, the first step is the oxidative addition of the palladium catalyst to the C-Br bond. This step is sensitive to both steric hindrance and the electron density at the carbon center. It is plausible that one C-Br bond may be more accessible or electronically favored for oxidative addition, providing a basis for selectivity.

Controlling stoichiometry by using a slight deficiency or a 1:1 ratio of the incoming nucleophile or coupling partner is the most straightforward strategy to favor mono-substitution over di-substitution. Fine-tuning of reaction conditions such as temperature, reaction time, and catalyst choice can further enhance this selectivity.

.dot graph "Reaction_Selectivity" { layout="neato"; graph [bgcolor="#F1F3F4", pad="0.5", splines="ortho", label="Factors Influencing Mono-Substitution Selectivity", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Central Node A [label="Selective\nMono-Substitution", pos="0,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Main Factors B [label="Stoichiometry", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reaction Conditions", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Substrate Electronics", pos="-3,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Reaction Type", pos="3,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-factors B1 [label="< 1 eq. Nucleophile/\nCoupling Partner", pos="-5,2!", fillcolor="#FFFFFF", fontcolor="#202124"]; C1 [label="Low Temperature", pos="5,3!", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="Shorter Time", pos="5,1!", fillcolor="#FFFFFF", fontcolor="#202124"]; D1 [label="C6 vs. C8\nReactivity", pos="-5,-2!", fillcolor="#FFFFFF", fontcolor="#202124"]; E1 [label="Pd-Catalyzed vs.\nSNAr Mechanism", pos="5,-2!", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -- B; A -- C; A -- D; A -- E; B -- B1 [style=dashed]; C -- C1 [style=dashed]; C -- C2 [style=dashed]; D -- D1 [style=dashed]; E -- E1 [style=dashed]; } .enddot Caption: Key factors governing selective mono-substitution.

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, making it ideal for introducing aryl or heteroaryl moieties. The key to achieving mono-substitution is precise control over the stoichiometry of the boronic acid.

Causality Behind Experimental Choices:

  • Catalyst: A modern palladium pre-catalyst like XPhos Pd G2 is chosen. The bulky, electron-rich XPhos ligand facilitates the oxidative addition step, often preventing side reactions like debromination which can be problematic with electron-deficient heterocycles[7].

  • Base: Cesium carbonate (Cs₂CO₃) is a strong base that is generally effective and well-tolerated in Suzuki couplings with heterocyclic halides[8].

  • Solvent: 1,4-Dioxane is a common high-boiling point solvent that effectively solubilizes the reagents and catalyst. The addition of water is often necessary to facilitate the transmetalation step.

  • Stoichiometry: Using 0.95 equivalents of the boronic acid ensures it is the limiting reagent, minimizing the formation of the di-substituted product.

Detailed Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq.), the desired arylboronic acid (0.95 eq.), and Cs₂CO₃ (3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the XPhos Pd G2 catalyst (0.02 eq., 2 mol%) and add it to the reaction vessel.

  • Solvent Addition & Degassing: Add 1,4-dioxane and water (in a 4:1 ratio, to achieve a 0.1 M concentration relative to the starting material). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or microwave reactor at 100-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.

Quantitative Data Summary
ParameterRecommended ValueRationale
Arylboronic Acid (eq.)0.95Limits di-substitution
Catalyst Loading (mol%)1-3Balances efficiency and cost
Base (eq.)3.0Ensures complete reaction
Solvent SystemDioxane/H₂O (4:1)Promotes solubility and transmetalation
Temperature (°C)100-120Provides sufficient thermal energy
Expected Yield (Mono)40-70%Varies with boronic acid substrate

.dot graph "Suzuki_Workflow" { graph [bgcolor="#F1F3F4", splines=ortho, label="Workflow for Selective Suzuki Mono-Arylation", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", margin="0.25,0.15", fontname="Arial"];

// Nodes A [label="1. Reagent Loading\n(Dibromo-TMTP, Boronic Acid, Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Catalyst Addition\n(XPhos Pd G2)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Solvent & Degas\n(Dioxane/H2O, Argon)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Heating\n(100-120 °C, 2-4h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Work-up\n(EtOAc/H2O Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Purification\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Mono-Substituted Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G [color="#5F6368"]; } .enddot Caption: Experimental workflow for Suzuki mono-arylation.

Protocol 2: Selective Mono-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forging C-N bonds, allowing for the introduction of primary and secondary amines.[2][9] The choice of ligand is paramount for achieving high efficiency, especially with heterocyclic substrates.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like Xantphos is highly effective. This system promotes the crucial reductive elimination step and stabilizes the palladium catalyst throughout the cycle.[10]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in these reactions. It is crucial for deprotonating the amine and facilitating the formation of the palladium-amide complex.

  • Solvent: Anhydrous toluene is a standard solvent that performs well at the required reaction temperatures.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so maintaining a strictly inert atmosphere (argon or nitrogen) is essential for catalyst longevity and reaction success.

Detailed Step-by-Step Methodology
  • Vessel Preparation: In a glovebox, add 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq.), the desired amine (1.1 eq.), and NaOtBu (1.4 eq.) to an oven-dried vial with a stir bar.

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.015 eq., 1.5 mol%) and Xantphos (0.03 eq., 3 mol%).

  • Reaction Setup: Add the catalyst mixture to the reagent vial. Add anhydrous toluene (to 0.1 M). Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography (silica gel) to yield the desired mono-aminated product.

Quantitative Data Summary
ParameterRecommended ValueRationale
Amine (eq.)1.1Slight excess to drive reaction
Pd₂(dba)₃ (mol%)1.5Standard catalyst loading
Xantphos (mol%)3.0Ligand to metal ratio of 2:1
Base (NaOtBu, eq.)1.4Ensures amine deprotonation
Temperature (°C)100Common for Buchwald-Hartwig reactions
Expected Yield (Mono)50-80%Dependent on amine nucleophilicity

.dot graph "Buchwald_Hartwig_Cycle" { graph [bgcolor="#F1F3F4", label="Simplified Buchwald-Hartwig Catalytic Cycle", fontcolor="#202124", fontsize=16]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="Pd(0)L2\nActive Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ar-Pd(II)(Br)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Amide Complex\nFormation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="[Ar-Pd(II)(NR2)L2]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Inputs and Outputs ArBr [label="Ar-Br\n(Substrate)", shape=plaintext]; HNR2 [label="R2NH\n(Amine) + Base", shape=plaintext]; ArNR2 [label="Ar-NR2\n(Product)", shape=plaintext];

// Edges A -> B [label=""]; ArBr -> B; B -> C; C -> D; HNR2 -> D; D -> E; E -> F; F -> A [label="Regeneration"]; F -> ArNR2; } .enddot Caption: Key steps in the Buchwald-Hartwig amination cycle.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Poor quality solvent/reagents.Use a fresh bottle of catalyst/ligand. Ensure base is dry and finely powdered. Use anhydrous solvents.
Significant Di-substitution Stoichiometry of coupling partner is too high; Reaction time too long.Reduce equivalents of boronic acid/amine to <1.0. Monitor reaction closely and stop once starting material is consumed.
Debromination Side Product Unfavorable reductive elimination from Pd-H intermediate.Switch to a bulkier ligand (e.g., RuPhos). Ensure the system is scrupulously free of water (for Buchwald-Hartwig).
Poor Isomer Selectivity C6 and C8 positions have similar reactivity under the chosen conditions.Screen different catalyst/ligand systems. Try a different reaction class (e.g., switch from Suzuki to SNAr). Lower the reaction temperature.

Conclusion

The selective mono-substitution of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine is a challenging yet achievable transformation that unlocks access to a wide array of novel chemical entities for drug discovery. By carefully controlling reaction stoichiometry and selecting the appropriate catalyst system, researchers can favor the formation of mono-substituted products. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide powerful and reliable platforms for introducing C-C and C-N bonds, respectively. Understanding the underlying mechanisms and potential pitfalls, as outlined in this guide, is essential for the successful and efficient synthesis of these valuable intermediates.

References

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Int. J. Mol. Sci. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reichelt, A., et al. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. Org Lett., 12(4), 792-5. [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Korsik, M., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. ACS Publications. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. [Link]

  • Semantic Scholar. Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. [Link]

  • Korsik, M., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3- a]pyrazine-Based Antimalarials. PubMed. [Link]

  • YouTube. (2021). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. [Link]

  • PubChem. 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. [Link]

  • Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][11][12]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

  • C-H Functionalization. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • MDPI. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][11][12]triazines. [Link]

  • INIS-IAEA. Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. [Link]

  • Chemical Register. 6,8-DIBROMO-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE Suppliers. [Link]

  • Universal Biologicals. 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine. [Link]

Sources

Palladium-catalyzed synthesis of novel amines from aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of Aryl Amines

Introduction: The Strategic Importance of Carbon-Nitrogen Bond Formation

The synthesis of molecules containing carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Aryl amines are a ubiquitous structural motif found in a vast array of FDA-approved drugs, agrochemicals, and organic electronic materials.[1][3] Historically, the construction of these bonds relied on classical methods such as nucleophilic aromatic substitution (SNAr) or copper-mediated Ullmann couplings, which often require harsh reaction conditions and have a limited substrate scope.[1]

The advent of the Palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s revolutionized the field, providing a versatile and highly efficient method for the formation of C-N bonds.[4][5][6] This cross-coupling reaction allows for the facile synthesis of aryl amines from readily available aryl halides (or pseudo-halides) and a wide range of amine coupling partners under relatively mild conditions.[4][7] Its reliability and broad functional group tolerance have cemented its status as one of the most indispensable transformations in drug discovery and development.[5][8]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination, from its core mechanism to practical, field-tested protocols and troubleshooting advice for researchers and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][7][9] The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle.[10]

  • Oxidative Addition : The cycle begins with the coordinatively unsaturated, monoligated L1Pd(0) complex, which is believed to be the active catalytic species.[11] This complex reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-OTf > Ar-Cl, although inhibitory effects from iodide can sometimes make aryl bromides or chlorides more practical substrates.[12]

  • Amine Coordination & Deprotonation : The amine (R2NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The base plays a crucial role in facilitating this step, with common choices being strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like potassium phosphate (K3PO4).[7][10]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the aryl amine product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][9]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR2) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 (Product) amido_complex->product base_salt [Base-H]+X- amido_complex->base_salt reagents Ar-X reagents->oa_complex amine_base R2NH, Base amine_base->amido_complex

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Evolution of Catalyst Systems: A Generational Leap

The success and broad applicability of the Buchwald-Hartwig amination are directly attributable to the continuous development of sophisticated phosphine ligands. These ligands are designed to be both bulky, which promotes the formation of the active monoligated Pd(0) species and facilitates reductive elimination, and electron-rich, which enhances the rate of oxidative addition, especially for less reactive aryl chlorides.[4][7]

Ligand GenerationRepresentative LigandsKey Characteristics & Applications
First Generation P(o-tolyl)3The initial catalyst system, effective for coupling secondary amines with aryl bromides.[1][4] Not generally effective for primary amines or aryl chlorides.[4]
Second Generation (Bidentate) BINAP, DPPFBidentate ligands that provided the first reliable couplings of primary amines.[4] They are thought to prevent catalyst deactivation.[4][13]
Third Generation (Bulky Monophosphines) tBu3P, Josiphos LigandsHighly active, sterically hindered ligands that expanded the reaction scope to include aryl chlorides and allowed for the use of weaker bases.[4][7]
Fourth Generation (Biaryl Phosphines) XPhos, SPhos, RuPhos, BrettPhosState-of-the-art dialkylbiaryl phosphine ligands developed by the Buchwald group.[4] They offer exceptional activity, stability, and broad substrate scope, enabling reactions at low catalyst loadings and even at room temperature.[4][14]
Precatalysts G2, G3, G4, G6 PrecatalystsAir- and moisture-stable Pd(II) complexes that incorporate the phosphine ligand.[15] They provide a reliable and convenient method for generating the active L1Pd(0) catalyst in situ, leading to more reproducible results.[15]

Application Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the coupling of an aryl halide with a primary or secondary amine using a modern biaryl phosphine ligand and a palladium precatalyst. Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).

Reagents & Equipment
  • Aryl Halide: 1.0 mmol, 1.0 equiv.

  • Amine: 1.2 mmol, 1.2 equiv.

  • Palladium Precatalyst: e.g., XPhos Pd G3 (0.01-0.05 mmol, 1-5 mol%)

  • Base: e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K3PO4) (1.4-2.0 mmol, 1.4-2.0 equiv.)

  • Solvent: Anhydrous toluene or 1,4-dioxane (approx. 0.1-0.5 M concentration)

  • Equipment: Oven-dried reaction vial with a PTFE-lined cap, magnetic stir bar, heating block or oil bath, glovebox or Schlenk line.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Prepare Inert Atmosphere (Glovebox/Schlenk Line) start->setup reagents To an oven-dried vial, add: - Aryl Halide - Amine - Base - Pd Precatalyst - Stir Bar setup->reagents solvent Add Anhydrous Solvent reagents->solvent seal_heat Seal Vial Tightly Heat to Reaction Temp (e.g., 80-110 °C) solvent->seal_heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) seal_heat->monitor workup Cool to RT Quench (e.g., with H2O) Extract with Organic Solvent monitor->workup Reaction Complete purify Dry, Concentrate Purify via Chromatography workup->purify end Characterize Product purify->end

Figure 2. General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure
  • Preparation (Glovebox) : Take an appropriately sized oven-dried reaction vial containing a magnetic stir bar into a nitrogen-filled glovebox.

  • Add Solids : To the vial, add the aryl halide (1.0 mmol), the base (e.g., NaOtBu, 1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Add Liquids : Add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal and React : Seal the vial tightly with a PTFE-lined cap. If desired, wrap the cap with electrical tape for an extra secure seal.[9] Remove the vial from the glovebox.

  • Heating : Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously. The high density of the inorganic base requires sufficient agitation to ensure proper mixing.[12]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert conditions if necessary) and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and carefully quench with water.

  • Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

  • Purification : Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired aryl amine.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques (1H NMR, 13C NMR, HRMS).

Troubleshooting Common Issues

Even robust reactions can present challenges. Below is a guide to common problems and potential solutions.[16][17]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Oxygen contamination, impure reagents/solvent, inappropriate ligand choice.Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents. Screen different ligands/precatalysts; a bulkier ligand may be needed for challenging substrates like aryl chlorides.[7][16]
Substrate Reactivity: Aryl chloride is unreactive; sterically hindered coupling partners.Increase reaction temperature. Switch to a more active catalyst system (e.g., a 4th gen biaryl phosphine). For aryl chlorides, a stronger base like LHMDS or NaOtBu may be required.[7]
Hydrodehalogenation β-Hydride Elimination: A common side reaction, especially with primary alkyl amines.[4]Use a ligand designed to promote reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphines). Lowering the reaction temperature may also help.
Moisture: Water can be a proton source.Ensure all reagents and solvents are scrupulously dry.
Diarylation of Primary Amine High Reactivity of Product: The product (secondary amine) is more reactive than the starting amine.Use a slight excess of the primary amine. Use a bulky ligand that sterically disfavors the second coupling. Run the reaction at a lower concentration.
Inconsistent Results Catalyst Generation: Inconsistent formation of the active Pd(0) species from separate Pd source and ligand.Use a well-defined, air-stable palladium precatalyst (e.g., G3 or G4) for improved reproducibility.[15]
Base Quality: NaOtBu can degrade upon exposure to air/moisture.Use fresh, high-purity base from a new bottle or stored carefully in a glovebox.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its continuous evolution, driven by a deep mechanistic understanding and rational ligand design, has profoundly impacted the synthesis of pharmaceuticals and other functional materials.[6][8] By understanding the core principles of the reaction, selecting the appropriate state-of-the-art catalyst system, and employing careful experimental technique, researchers can reliably construct complex aryl amines that are critical to advancing drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. (2005). Synlett. Retrieved January 16, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved January 16, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Retrieved January 16, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2005). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. Retrieved January 16, 2026, from [Link]

  • Honoring 25 Years of the Buchwald–Hartwig Amination. (2019). Organic Process Research & Development. Retrieved January 16, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. Retrieved January 16, 2026, from [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. Retrieved January 16, 2026, from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 16, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). ACS Catalysis. Retrieved January 16, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1997). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • The palladium-catalyzed synthesis of organic amines. (2000). DSpace@MIT. Retrieved January 16, 2026, from [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. (2007). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved January 16, 2026, from [Link]

  • A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. (2013). Organic Process Research & Development. Retrieved January 16, 2026, from [Link]

  • Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for the Use of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Brominated Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds. By screening low molecular weight compounds (fragments), FBDD explores chemical space more efficiently, often yielding hits with higher ligand efficiency.[1] These initial fragment hits, though typically weak binders, provide high-quality starting points for optimization into potent drug candidates.

Within the vast landscape of chemical fragments, halogenated compounds, particularly those containing bromine, offer distinct advantages. The presence of bromine atoms can significantly aid in the identification and characterization of fragment binding, especially in crystallographic screening methods.[2][3] The high electron density of bromine allows for its unambiguous localization via anomalous scattering, which can be crucial when dealing with the weak electron density often associated with low-occupancy fragment binding.[2][4] This guide provides detailed application notes and protocols for the strategic use of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine , a promising fragment for FBDD campaigns.

The triazolo[1,5-a]pyrazine scaffold is a purine isostere and has been explored in various medicinal chemistry programs.[5] The dibrominated nature of this particular fragment provides two key vectors for synthetic elaboration, allowing for rapid exploration of the surrounding chemical space once a binding mode has been identified.

Physicochemical Properties of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

A successful fragment library is built upon compounds with specific physicochemical properties that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). While specific experimental data for the title compound is not extensively published, its properties can be estimated based on its structure and data for similar compounds.

PropertyEstimated Value/RangeSignificance in FBDD
Molecular Weight (MW)~294 g/mol Adheres to the "Rule of Three" for optimal fragment screening.
cLogP1.5 - 2.5Ensures adequate solubility while maintaining sufficient lipophilicity for binding.
Hydrogen Bond Donors0Reduced complexity of interactions, simplifying initial SAR.
Hydrogen Bond Acceptors4Provides multiple potential interaction points with the target protein.
Rotatable Bonds0The rigid scaffold reduces conformational entropy upon binding, leading to higher ligand efficiency.

These are estimated values and should be experimentally verified.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the integration of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine into a typical FBDD campaign.

Diagram: Overall FBDD Workflow

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Hit ID cluster_validation Hit Validation & Characterization cluster_elaboration Hit-to-Lead frag_lib Fragment Library (including title compound) primary_screen Primary Screen (NMR or SPR) frag_lib->primary_screen target_prep Target Protein Preparation & QC target_prep->primary_screen hit_id Hit Identification primary_screen->hit_id ortho_screen Orthogonal Screen (e.g., Thermal Shift) hit_id->ortho_screen xray X-ray Crystallography hit_id->xray affinity Affinity Determination (e.g., ITC) xray->affinity synthesis Synthetic Elaboration (Exploiting Bromine Handles) xray->synthesis sar SAR by NMR/SPR synthesis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[6][7] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly robust for identifying hits and mapping their binding sites.[8]

Objective: To identify binding of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine to a target protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.
Materials:
  • ¹⁵N-labeled target protein (typically 50-100 µM in a suitable NMR buffer).

  • 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine stock solution (e.g., 100 mM in d6-DMSO).

  • NMR tubes and spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Step-by-Step Protocol:
  • Protein Preparation: Prepare a solution of ¹⁵N-labeled protein in a deuterated buffer optimized for stability and solubility.[9] A common starting buffer is 20 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O.

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control against which all subsequent spectra will be compared.

  • Fragment Addition: Add a small aliquot of the 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine stock solution to the protein sample to a final concentration typically 10-20 times the protein concentration (e.g., 1-2 mM). Ensure the final DMSO concentration is kept low (<5%) and consistent across all samples.

  • Test Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum upon fragment addition indicate a binding event.[6]

  • Hit Confirmation: To confirm the hit and estimate the dissociation constant (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing fragment concentrations.[10] Plot the CSPs as a function of fragment concentration to determine the Kd.

Causality Behind Experimental Choices:
  • ¹⁵N-labeling: Isotopic labeling of the protein is essential for protein-observed NMR experiments, allowing for the specific monitoring of the protein's backbone amides.

  • High Fragment Concentration: Due to the expected weak affinity of fragments, a high concentration is necessary to shift the binding equilibrium towards the bound state, making the interaction detectable.

  • Chemical Shift Perturbations: CSPs occur when the chemical environment of a nucleus changes upon ligand binding. Mapping these changes onto the protein structure can reveal the binding site.[8]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-based drug design.[11][12] The bromine atoms in 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine are particularly advantageous for this technique.

Diagram: Bromine as a Phasing Tool

Bromine_Phasing cluster_xray X-ray Crystallography Xray X-ray Beam Crystal Protein Crystal (soaked with fragment) Xray->Crystal Diffraction Detector Detector Crystal->Detector eDensity Electron Density Map Detector->eDensity Phase Problem Bromine Anomalous Signal from Bromine eDensity->Bromine Anomalous Scattering helps solve phases Structure 3D Structure of Protein-Fragment Complex eDensity->Structure Bromine->Structure

Caption: The anomalous signal from bromine aids in solving the phase problem in X-ray crystallography.

Objective: To determine the three-dimensional structure of the target protein in complex with 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine.
Materials:
  • Crystals of the target protein.

  • 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine.

  • Cryoprotectant solution.

  • Synchrotron beamline access.

Step-by-Step Protocol:
  • Crystal Soaking: Transfer protein crystals into a solution containing the fragment (typically 1-10 mM) and a suitable cryoprotectant. The soaking time can vary from minutes to hours.

  • Crystal Harvesting and Freezing: Loop out a soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that maximizes the anomalous signal from the bromine atoms (around the Br K-edge, ~0.92 Å).

  • Structure Solution and Refinement: Process the diffraction data. The anomalous signal from the two bromine atoms can be used to locate the fragment in the electron density map and to aid in solving the phase problem.[2][3] Refine the model of the protein-fragment complex.

  • Analysis: Analyze the refined structure to understand the binding mode, key interactions, and the vectors for synthetic elaboration provided by the two bromine atoms.

Trustworthiness and Self-Validation:
  • The use of a brominated fragment provides an internal validation mechanism.[4] The strong anomalous signal from bromine should precisely co-localize with the electron density corresponding to the rest of the fragment. A mismatch would indicate a potential artifact.

Protocol 3: Synthetic Elaboration of the Fragment Hit

Once the binding mode of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine is confirmed, the two bromine atoms serve as versatile chemical handles for synthetic elaboration to improve potency and selectivity.[13][14] Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are well-suited for this purpose.

Objective: To synthesize a small library of analogs by elaborating from the 6- and 8-bromo positions to probe the surrounding binding pocket.
General Synthetic Scheme (Suzuki Coupling Example):

Suzuki_Coupling Fragment 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine Product Elaborated Analog Fragment->Product Suzuki Coupling BoronicAcid R-B(OH)₂ BoronicAcid->Product PdCatalyst Pd Catalyst, Base

Caption: A general scheme for the Suzuki coupling reaction used for fragment elaboration.

Step-by-Step Protocol:
  • Reaction Setup: In a microwave vial, combine 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine, a suitable boronic acid or ester (1.1 equivalents for mono-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Microwave-assisted synthesis can significantly accelerate these coupling reactions.[15]

  • Work-up and Purification: After cooling, perform an appropriate aqueous work-up and extract the product with an organic solvent. Purify the crude product using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized analog using ¹H NMR, LC-MS, and HRMS.

  • Iterative Elaboration: By carefully controlling the stoichiometry, either mono- or di-substituted analogs can be synthesized. This allows for systematic exploration of the chemical space around the initial fragment hit.

Expertise & Experience:
  • The choice of catalyst, base, and solvent is crucial for successful cross-coupling and depends on the specific boronic acid used.

  • The differential reactivity of the 6- and 8-positions may allow for selective mono-functionalization, providing a route to more diverse analogs.

Conclusion

6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine represents a highly valuable fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the strategic placement of two bromine atoms, facilitate robust hit identification through biophysical methods and provide clear vectors for rapid, structure-guided lead optimization. The protocols outlined in this guide offer a comprehensive framework for researchers to effectively utilize this and similar brominated fragments in their drug discovery efforts.

References

  • Schiebel, J., et al. (2016). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PLoS ONE, 11(4), e0153216. [Link]

  • Erlanson, D. A., et al. (2016). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Acta Crystallographica Section D: Structural Biology, 72(Pt 4), 534–545. [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Lindgren, M. T., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports, 11(1), 18016. [Link]

  • Ciulli, A. (2013). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Methods in Molecular Biology, 1008, 359-383. [Link]

  • Kumar, A., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(3), 101531. [Link]

  • Sledz, P., & Caflisch, A. (2018). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1764, 185-200. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • Hennig, M., et al. (2010). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 13(4), 284-297. [Link]

  • de Vlieger, D. J., et al. (2020). Fragment Hits: What do They Look Like and How do They Bind?. Journal of Medicinal Chemistry, 63(16), 8782-8796. [Link]

  • Simpson, D. R., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry, 14(15), 1747–1760. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Visualized Experiments, (54), e2820. [Link]

  • Whalen, K. L., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 644, 215-241. [Link]

  • Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery, 3(10), 1171–1181. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Bamborough, P., et al. (2015). Fragments in bromodomain drug discovery. MedChemComm, 6(3), 437-446. [Link]

  • Ferguson, F. M., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1693–1699. [Link]

  • Kutty, S. K., et al. (2012). Synthesis of Brominated Novel N-Heterocycles: New Scaffolds for Antimicrobial Discovery. Australian Journal of Chemistry, 65(10), 1391-1397. [Link]

  • Gomez-Angel, M., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. [Link]

  • Gomez-Angel, M., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. University of York Research Repository. [Link]

  • Gomez-Angel, M. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online. [Link]

  • Saad, H. A., et al. (2011). Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety. Molecules, 16(12), 10187–10201. [Link]

  • Gomez-Angel, M., et al. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]

  • Universal Biologicals. (n.d.). 6,8-Dibromo-2-methyl-[2][3][16]triazolo[1,5-a]pyrazine. [Link]

  • PubChem. (n.d.). 6,8-Dibromo[2][3][16]triazolo[1,5-a]pyrazine. [Link]

  • Radi, M., et al. (2012). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][17]triazines. Molecules, 17(1), 483-492. [Link]

  • Sławiński, J., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 25(21), 5193. [Link]

  • Zhang, Y., et al. (2017). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. Bioorganic & Medicinal Chemistry, 25(16), 4447-4453. [Link]

  • Gobbi, S., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 276-291. [Link]

  • Chemical Register. (n.d.). 6,8-DIBROMO-[2][3][16]TRIAZOLO[1,5-A]PYRAZINE Suppliers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling on Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically tailored for challenging electron-deficient heterocyclic substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter hurdles in achieving efficient and reproducible couplings with substrates like pyridines, pyrimidines, and other nitrogen-containing heterocycles. Here, we move beyond standard protocols to dissect the underlying mechanistic challenges and provide actionable, field-proven solutions.

The Challenge: Why Electron-Deficient Heterocycles are "Difficult"

The Suzuki-Miyaura coupling is a powerhouse for C-C bond formation, yet its efficiency can diminish when dealing with electron-deficient heterocycles.[1][2] The primary obstacles stem from two key areas:

  • Slow Oxidative Addition: The electron-poor nature of the heteroaryl halide makes it less susceptible to oxidative addition by the Pd(0) catalyst, often the rate-limiting step of the catalytic cycle.[3][4][5]

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms within the heterocyclic core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][6][7]

This guide provides a structured approach to overcoming these intrinsic challenges through logical troubleshooting and systematic optimization of reaction parameters.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues observed during Suzuki coupling with electron-deficient heterocycles.

Issue 1: Low or No Conversion to Product

You've set up your reaction, but TLC or LC-MS analysis shows primarily starting materials.

Potential Causes & Solutions

  • Inactive Catalyst: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction may be inefficient.[6]

    • Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][8] Alternatively, ensure your conditions (solvent, base, temperature) are conducive to the reduction of the Pd(II) precatalyst.

  • Inappropriate Ligand Choice: Standard ligands like PPh₃ may not be sufficiently electron-donating to facilitate oxidative addition with an electron-deficient halide.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][6][9] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.

  • Insufficiently Active Base: The base plays a crucial role in the transmetalation step.[6] A weak or poorly soluble base may not be effective.

    • Solution: Screen stronger, non-aqueous bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][10][11] Ensure the base is anhydrous and finely ground to maximize its surface area and reactivity.[6]

  • Catalyst Poisoning: As mentioned, the nitrogen lone pair on your heterocycle can bind to the palladium, sequestering it from the catalytic cycle.[4][7]

    • Solution: The use of bulky ligands can sterically hinder this interaction. In some cases, adding a Lewis acid like B(OMe)₃ can act as a scavenger for the Lewis basic sites on the heterocycle, freeing the palladium catalyst.[4]

Issue 2: Significant Protodeboronation of the Boronic Acid

You observe the formation of the parent heterocycle (where the boron group has been replaced by a hydrogen) and a general decrease in reaction efficiency.

Potential Causes & Solutions

  • Presence of Water: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing side reaction, often accelerated by water.[6][12][13] Heteroaryl boronic acids are particularly susceptible to this process.[7]

    • Solution: Use anhydrous solvents and reagents. Flame-dry glassware and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[6] Consider using boronate esters (e.g., pinacol esters), which are generally more stable towards protodeboronation than their corresponding boronic acids.[12][13]

  • Inappropriate Base/Solvent Combination: Certain aqueous basic conditions can promote the hydrolysis of the boronic acid.[14]

    • Solution: Switch to anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane or toluene.[11] Cesium fluoride (CsF) in isopropanol has also been shown to be effective in minimizing protodeboronation for certain substrates.[15]

Issue 3: Formation of Homocoupling Byproducts

Your analysis shows significant amounts of dimerized starting materials (e.g., bi-pyridines from a pyridyl boronic acid).

Potential Causes & Solutions

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[6] These Pd(II) species can then undergo two transmetalation events with the boronic acid, leading to homocoupling upon reductive elimination.[6]

    • Solution: This is the most critical factor. Rigorously degas all solvents (including any water used in biphasic systems) by sparging with an inert gas or using freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for a new electron-deficient heterocycle?

A1: There is no single "best" combination, as the optimal choice is substrate-dependent. However, a highly reliable starting point for challenging couplings is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][9] These systems are known for their high activity and broad substrate scope, particularly for electron-deficient aryl chlorides and bromides.[1][16]

Q2: How do I choose the right base?

A2: The choice of base is critical. For many electron-deficient systems, aqueous bases like Na₂CO₃ can be effective, but for substrates prone to protodeboronation, anhydrous conditions are preferred.[11][17] A good starting point for screening is:

  • K₃PO₄: A strong, non-nucleophilic base often used in anhydrous dioxane or toluene.[10]

  • Cs₂CO₃: Another strong base, often providing higher reactivity, though at a higher cost.

  • K₂CO₃: A common and cost-effective choice, often used in aqueous/organic solvent mixtures.[11]

Q3: What is the best solvent for these reactions?

A3: Aprotic solvents are generally preferred. Common choices include:

  • 1,4-Dioxane: A versatile solvent, often used with aqueous bases or anhydrous K₃PO₄.[10]

  • Toluene: A good non-polar option, particularly for higher temperature reactions.

  • Tetrahydrofuran (THF): Another common choice, though its lower boiling point limits the reaction temperature.

  • N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAc): Polar aprotic solvents that can aid in the solubility of polar substrates but can also lead to side reactions at high temperatures.

Q4: My starting materials have poor solubility. What can I do?

A4: Poor solubility is a common issue with highly polar heterocyclic compounds.[7]

  • Solvent Screening: Test a range of solvents, including more polar options like DMF or DMAc, or solvent mixtures.

  • Temperature: Increasing the reaction temperature can improve solubility. Microwave-assisted synthesis can be particularly effective for rapidly reaching higher temperatures.[18][19]

  • Additives: The use of additives like trimethyl borate has been shown to promote the solubilization of in-situ generated boronate complexes.[7]

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendation 1 (Aqueous)Recommendation 2 (Anhydrous)Rationale
Pd Source PdCl₂(dppf) or Pd(OAc)₂Pd₂(dba)₃Pd(II) sources are often sufficient and more air-stable. Pd(0) is used for more challenging substrates.[1][8]
Ligand dppf or PPh₃SPhos or XPhosdppf is a good general-purpose ligand. Buchwald ligands are for more demanding couplings.[1][9]
Pd Loading 2-5 mol%1-2 mol%Higher loadings may be needed for less reactive systems.[1]
Base 2 M aq. K₂CO₃ or Na₂CO₃Finely ground K₃PO₄Aqueous bases are common, but anhydrous conditions prevent protodeboronation.[6][10]
Base Equiv. 2-3 equivalents2-3 equivalentsExcess base drives the transmetalation step.
Solvent 1,4-Dioxane or DMEToluene or 1,4-DioxaneChoice depends on temperature requirements and substrate solubility.[2]
Temperature 80-100 °C100-110 °CHigher temperatures often required for electron-deficient substrates.[2]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Strict exclusion of oxygen is critical to prevent homocoupling and catalyst deactivation.[6]
Standard Experimental Protocol (Anhydrous Conditions)

This protocol provides a robust starting point for a small-scale test reaction.

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the heteroaryl halide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), finely ground K₃PO₄ (3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The efficiency of each step in this cycle is critical for a successful reaction. For electron-deficient heterocycles, the "Oxidative Addition" step is often the bottleneck.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex L₂Pd(II)(Ar)(Ar') (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') TM_Complex->Product ArX Heteroaryl Halide (Ar-X) ArX->OA_Complex ArB Boronic Acid/Ester (Ar'-B(OR)₂) ArB->TM_Complex caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting Workflow

When a reaction fails, a logical progression of troubleshooting steps can efficiently identify the root cause.

Troubleshooting_Workflow Start Reaction Start: Low/No Conversion Check_Atmosphere Strictly Inert Atmosphere? Start->Check_Atmosphere Check_Reagents Reagents Anhydrous & Pure? Check_Atmosphere->Check_Reagents Yes Fix_Atmosphere Action: Degas Solvents, Use Inert Gas Check_Atmosphere->Fix_Atmosphere No Check_Catalyst Catalyst/Ligand System Optimal? Check_Reagents->Check_Catalyst Yes Fix_Reagents Action: Use Anhydrous Reagents, Consider Boronate Ester Check_Reagents->Fix_Reagents No Check_Base Base Strength & Solubility Sufficient? Check_Catalyst->Check_Base Yes Fix_Catalyst Action: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Fix_Catalyst No Check_Temp Temperature High Enough? Check_Base->Check_Temp Yes Fix_Base Action: Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Check_Base->Fix_Base No Success Reaction Optimized Check_Temp->Success Yes Fix_Temp Action: Increase Temperature or Use Microwave Check_Temp->Fix_Temp No Fix_Atmosphere->Start Fix_Reagents->Start Fix_Catalyst->Start Fix_Base->Start Fix_Temp->Start caption Troubleshooting workflow for failed Suzuki couplings.

Caption: A logical workflow to diagnose and solve common issues.[6]

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PMC - PubMed Central. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). RSC Publishing. Retrieved from [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]

  • What are the key steps involved in the general procedure of the Suzuki reaction?. (n.d.). Consensus. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. Retrieved from [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2026). Wordpress. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH. Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). ACS Publications. Retrieved from [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Triazolo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted triazolo[1,5-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Triazolo[1,5-a]pyrazines are privileged structures in medicinal chemistry, serving as key components in therapeutics targeting a range of diseases.[1][2] However, their synthesis can present challenges, from low yields to complex purification.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature and practical field experience. Our goal is to help you diagnose issues, improve reaction outcomes, and streamline your synthetic workflow.

Section 1: Foundational Synthetic Strategies

Understanding the primary synthetic routes is the first step to troubleshooting them. The construction of the triazolo[1,5-a]pyrazine core generally follows a few key pathways, most commonly involving the cyclization of a precursor containing a pyrazine or a triazole ring.

A prevalent and reliable method involves the acid-catalyzed cyclization of a hydrazone intermediate, which is itself formed from a hydrazinopyrazine precursor. This strategy is notably used in the large-scale synthesis of key pharmaceutical intermediates.[3][4]

Below is a generalized workflow for this common synthetic approach.

Start Starting Materials (e.g., 2-Chloropyrazine, Hydrazine) Step1 Step 1: Nucleophilic Substitution Formation of Hydrazinopyrazine Start->Step1 Intermediate1 Intermediate A (2-Hydrazinopyrazine derivative) Step1->Intermediate1 Step2 Step 2: Condensation Reaction with an Acyl Source (e.g., Trifluoroacetic Anhydride) Intermediate1->Step2 Intermediate2 Intermediate B (Acyclic Hydrazide-Hydrazone) Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (Acid-catalyzed) Intermediate2->Step3 Product Final Product (Substituted triazolo[1,5-a]pyrazine) Step3->Product

Caption: Generalized workflow for triazolo[1,5-a]pyrazine synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<30%). What are the most common culprits?

A1: Consistently low yields are often traced back to foundational issues rather than a single flawed step. Before making drastic changes to the core reaction, it's crucial to validate your inputs and environment.

  • Purity of Starting Materials: The purity of the initial pyrazine derivative (e.g., 2-chloropyrazine) and the acylating agent is paramount. Impurities can introduce competing side reactions. For instance, in the synthesis of the Sitagliptin intermediate, the quality of the trifluoroacetic anhydride and the precursor hydrazinopyrazine directly impacts the efficiency of the cyclization step.[3][5]

  • Solvent Quality: Ensure you are using anhydrous solvents, especially for steps sensitive to water, such as the formation of hydrazone intermediates or the cyclization itself. Water can hydrolyze reagents or intermediates. Many established protocols specify high-purity solvents like methanol or dichloromethane (DCM) for optimal results.[6]

  • Atmospheric Control: The hydrazinopyrazine intermediates can be sensitive to oxidation. Conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent the degradation of these sensitive compounds and improve yields.

  • Reaction Monitoring: Are you certain the reaction has gone to completion? Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the consumption of your limiting reagent. Prematurely ending the reaction is a common source of low yields. For example, the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[7][8][9]triazolo[4,3-a]pyrazine hydrochloride with isocyanates is typically stirred for 5 hours, with progress monitored by TLC.[6]

Q2: The cyclization step is inefficient, and I isolate significant amounts of the uncyclized hydrazide-hydrazone intermediate. How can I drive the reaction to completion?

A2: A stalled cyclization is a frequent bottleneck. This intramolecular reaction often requires specific conditions to overcome the activation energy barrier.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Concentrated hydrochloric acid or methanesulfonic acid are commonly used to promote the cyclodehydration.[1][3] For the cyclization of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide, heating to 55 °C in methanol with concentrated HCl is effective.[4] If you are using a weaker acid, you may not be sufficiently protonating the carbonyl oxygen to activate it for nucleophilic attack by the hydrazone nitrogen.

  • Temperature: Many cyclization reactions require heat. The aforementioned synthesis runs at 55 °C.[4] If you are running the reaction at room temperature, a moderate increase in heat (e.g., to 40-60 °C) can significantly increase the reaction rate without causing degradation.

  • Water Removal: The cyclization is a dehydration reaction. If water is not effectively removed, the equilibrium may not favor the product. While not always necessary in strongly acidic media, for more sensitive substrates, azeotropic removal of water with a Dean-Stark apparatus (if using a suitable solvent like toluene) can be beneficial.

  • Microwave Irradiation: For sluggish cyclizations, microwave-assisted synthesis can be highly effective. It provides rapid, uniform heating that can dramatically reduce reaction times and improve yields compared to conventional heating.[10]

Q3: I'm observing the formation of an unexpected side product. How can I identify and suppress it?

A3: The formation of side products can be complex, but a common issue in related fused heterocyclic systems is the formation of regioisomers or products from competing reaction pathways.[11]

  • Characterize the Byproduct: First, isolate and characterize the side product using NMR, MS, and if possible, X-ray crystallography.[12] Understanding its structure is key to diagnosing the problem.

  • Control of Nucleophilicity: In syntheses starting from substituted precursors, there may be multiple nucleophilic sites. For example, in the synthesis of related triazolo[4,3-a]pyrazine derivatives with indole groups, the indole nitrogen can also be acylated. This is controlled by running the reaction at low temperatures (0 °C) and adding the reagent slowly to favor the more reactive site.[1]

  • Temperature Control: Overheating can lead to degradation or rearrangement. For instance, Dimroth rearrangement can occur in related[7][8][9]triazolo[4,3-a]pyrimidine systems under acidic conditions, leading to the more stable[7][8][9]triazolo[1,5-a]pyrimidine isomer.[9] While this may sometimes be desired, if it's an unwanted side reaction, carefully controlling temperature and pH is essential.

Problem Low Yield or Side Products Check1 Verify Purity of Starting Materials & Solvents Problem->Check1 Start Here Check2 Optimize Cyclization: - Stronger Acid? - Higher Temp? - Water Removal? Problem->Check2 Check3 Control Side Reactions: - Lower Temp? - Slower Addition? - Inert Atmosphere? Problem->Check3 Check4 Improve Purification: - Recrystallization? - pH Adjustment? - Different Column? Problem->Check4 Solution Improved Yield & Purity Check1->Solution Check2->Solution Check3->Solution Check4->Solution

Caption: A logical troubleshooting flowchart for synthesis issues.

Section 3: FAQs - Optimizing Key Parameters

Q: What are the best practices for purification of triazolo[1,5-a]pyrazines?

A: These compounds are often crystalline solids but can be basic in nature, which influences purification strategy.

  • Crystallization: This is the preferred method for purification as it is scalable and often provides high-purity material. A common procedure involves dissolving the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and then adding an anti-solvent (e.g., MTBE or hexanes) to induce precipitation.[4]

  • Acid/Base Workup: During aqueous workup, the pH can be adjusted to move the product and impurities between aqueous and organic layers. Since the triazolopyrazine core is basic, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised (e.g., with Na2CO3) to precipitate or re-extract the purified product.

  • Chromatography: If crystallization fails, silica gel column chromatography is standard. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common eluent system.

Q: How do substituents on the starting materials affect the reaction?

A: Substituents have a profound impact through electronic and steric effects.

  • Electron-donating groups (EDGs) on the pyrazine ring can increase its nucleophilicity, potentially speeding up the initial substitution reaction (e.g., displacement of a halide).

  • Electron-withdrawing groups (EWGs) , such as the trifluoromethyl group, are common in bioactive molecules.[1][6] While they can deactivate the ring, they also increase the acidity of N-H protons, which can be relevant in base-mediated steps. The EWG on the acylating agent (like in trifluoroacetic anhydride) makes the carbonyl carbon highly electrophilic and promotes the condensation step.[3]

  • Steric hindrance from bulky substituents near the reaction center can slow down reactions. In such cases, higher temperatures or longer reaction times may be necessary.

Section 4: Experimental Protocols

This section provides a representative protocol for a key step in the synthesis of a common triazolo[1,5-a]pyrazine intermediate.

Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazolo[4,3-a]pyrazine Hydrochloride[1][4]

This protocol details the final cyclization step, which is often a critical point for yield optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (1.0 eq) and methanol (approx. 4 mL per gram of starting material).

  • Heating: Begin stirring the suspension and warm the mixture to 55 °C. The mixture should appear as a white slurry.

  • Acid Addition: Slowly add 37% concentrated hydrochloric acid (1.05 - 1.1 eq) dropwise to the flask over 15 minutes. During the addition, the solids should dissolve, resulting in a clear solution.

    • Causality Note: The acid protonates the carbonyl, activating it for intramolecular nucleophilic attack by the pyrazine nitrogen, which initiates the cyclodehydration. The slight excess of acid ensures complete protonation.

  • Reaction: Maintain the reaction temperature at 55 °C and stir for at least 1 hour. Monitor the reaction progress by TLC or LCMS to confirm the disappearance of the starting material.

  • Crystallization & Isolation: Once the reaction is complete, cool the solution to 20 °C. Allow the solution to age at this temperature until a solid precipitate (a seed bed) forms (this can take 10-60 minutes).

  • Anti-Solvent Addition: Slowly add methyl tert-butyl ether (MTBE) (approx. 11 mL per gram of original starting material) over 1 hour. This reduces the solubility of the hydrochloride salt product, maximizing precipitation.

  • Final Isolation: Cool the resulting slurry to 0-5 °C and age for 30 minutes. Filter the solids, wash with a cold 1:3 mixture of ethanol:MTBE, and dry under vacuum at 45 °C to a constant weight.

ParameterRecommended ConditionRationale
Solvent MethanolGood solubility for the intermediate and final product salt at elevated temperatures.
Catalyst Conc. Hydrochloric AcidActs as both the catalyst for cyclization and the reagent to form the final hydrochloride salt.[4]
Temperature 55 °CProvides sufficient energy for cyclization without significant byproduct formation.[1]
Isolation Cooling & Anti-Solvent (MTBE)Maximizes the recovery of the crystalline hydrochloride salt product.[4]

References

  • Novinson, T., Senga, K., Kobe, J., Robins, R. K., O'Brien, D. E., & Albert, A. (1977). Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gong, Y., Zhao, L., Fan, X., Chen, H., & Liu, F. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Ballatore, C., Chun, W., & Crowe, A. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [Link]

  • Bodige, S., Bheemreddy, R. M., & Balasubramanian, S. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[7][8][9]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. [Link]

  • Rehbein, J., Scherer, M., & Stier, A. (2018). Synthesis of new pyrazolo[1][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

  • Rehbein, J., Scherer, M., Stier, A., & Wagenknecht, H.-A. (2018). Synthesis of new pyrazolo[1][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

  • Tizro, Z., & Tizro, P. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. [Link]

  • Sun, L., & Bera, H. (2012). Pyrazolo[1,5-a][1][6][7]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. [Link]

  • He, G., & Cai, C. (2012). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • L'helgoua'ch, J.-M., Chaleix, V., & Sol, V. (2015). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][7]triazines. Molecules. [Link]

  • Borysov, O. V., et al. (2023). Focused small molecule library of 5,6,7,8-tetrahydro[7][8][9]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. [Link]

  • Tse, B. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]

  • Tse, B., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]

  • Tse, B. et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. ResearchGate. [Link]

  • He, G., & Cai, C. (2015). Preparation method of sitagliptin intermediate triazolopyrazine derivative.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Bromination of 2-methyl-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting for challenges encountered during the bromination of 2-methyl-[1][2][3]triazolo[1,5-a]pyrazine, a key scaffold in drug discovery.[3][4] We will move beyond simple procedural steps to explore the underlying chemical principles governing byproduct formation, empowering you to optimize your reaction for higher yield and purity.

Section 1: Understanding the Core Reaction: Mechanism & Selectivity

Before troubleshooting, it's crucial to understand the substrate and the potential reaction pathways. The 2-methyl-[1][2][3]triazolo[1,5-a]pyrazine core is a nitrogen-rich, electron-deficient heterocyclic system.[5] However, the fusion of the two rings and the presence of a methyl group create a nuanced electronic landscape that dictates reactivity.

Caption: Key reactive zones on the 2-methyl-triazolo[1,5-a]pyrazine scaffold.

Q1: What are the competing reaction mechanisms in the bromination of this scaffold?

There are two primary competing mechanisms, and the dominant pathway is dictated entirely by your reaction conditions:

  • Electrophilic Aromatic Substitution (EAS): This is the desired pathway for adding a bromine atom to the pyrazine ring. It is favored by polar solvents and the absence of radical initiators.[6][7] Reagents like N-Bromosuccinimide (NBS) in solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) act as a source of an electrophilic bromine species ("Br+").[8] The reaction proceeds via a resonance-stabilized carbocation intermediate (an arenium ion), which then loses a proton to restore aromaticity.[9]

  • Free Radical Bromination: This pathway leads to the bromination of the methyl group side chain, an often-undesired byproduct. It is initiated by light (hν) or radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and is typically run in non-polar solvents like carbon tetrachloride (CCl₄).[10][11] NBS is a classic reagent for this transformation, known as the Wohl-Ziegler reaction, where it serves as a source for the bromine radical (Br•).[10]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues observed during the bromination of 2-methyl-triazolo[1,5-a]pyrazine.

Q2: My primary byproduct is 2-(bromomethyl)-triazolo[1,5-a]pyrazine. How do I promote ring bromination instead?

This is a classic case of competing radical versus electrophilic pathways. The formation of the bromomethyl derivative indicates that free radical conditions are prevailing.

Causality: The C-H bonds of the methyl group are susceptible to abstraction by bromine radicals. This is often inadvertently promoted by exposure to ambient lab light or trace peroxides in solvents.

Solutions:

  • Exclude Light: Run the reaction in a flask wrapped in aluminum foil or in a dark fume hood.

  • Use a Polar Solvent: Switch from non-polar solvents (like CCl₄ or chloroform) to a polar aprotic solvent like DMF or MeCN. These solvents favor the ionic, electrophilic pathway.[6]

  • Avoid Radical Initiators: Ensure no AIBN or peroxide is added. Use freshly purified solvents to remove any peroxide impurities.

  • Reagent Purity: Use freshly recrystallized NBS. Older NBS can decompose, increasing the concentration of molecular bromine which can participate in radical pathways.[10]

Q3: My LC-MS shows a product with a mass corresponding to a di-brominated species. How can I improve mono-selectivity?

The formation of polybrominated products suggests the reaction conditions are too harsh or the stoichiometry is incorrect. The first bromine atom, being an electron-withdrawing group, deactivates the ring, but forceful conditions can still lead to a second substitution.

Causality: High temperatures, long reaction times, or an excess of the brominating agent can overcome the deactivating effect of the first bromine substituent.

Solutions:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent (e.g., NBS).

  • Lower the Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Low temperatures increase selectivity by favoring the reaction with the lowest activation energy.[8][12]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the di-brominated product.

  • Use a Milder Reagent: If using molecular bromine (Br₂), which is a very strong brominating agent, switch to NBS, which provides a slower, more controlled release of electrophilic bromine.[7]

ParameterTo Minimize PolybrominationTo Promote Polybromination (If Desired)
Brominating Agent NBS (1.05 eq.)Br₂ or NBS (>2.0 eq.)
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time Monitor until SM consumed (e.g., 0.5-2 h)Extended time (e.g., >12 h)
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)

Q4: I am observing a mixture of regioisomers (e.g., 6-bromo and 8-bromo). How can I improve regioselectivity?

Regioisomer formation is governed by the subtle electronic and steric effects of the fused triazole ring system. While a full theoretical analysis is complex, experimental conditions can be tuned to favor one isomer over another.

Causality: The positions on the pyrazine ring (C5, C6, C8) have different electron densities and are sterically hindered to different degrees. The transition states leading to the different isomers have slightly different energies, and reaction conditions can influence which pathway is favored.

Solutions:

  • Temperature Control: As with polybromination, lower temperatures often lead to higher selectivity, favoring the kinetically controlled product.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the stability of the arenium ion intermediate. Experiment with different solvents (e.g., MeCN, DMF, acetic acid) to find the optimal conditions for your desired isomer.

  • Lewis Acid Catalysis: In some cases, a mild Lewis acid can be used to coordinate with the heterocyclic nitrogens, altering the electronic distribution and directing the bromination to a specific position. This should be approached with caution as it can also increase the risk of decomposition.

Caption: A troubleshooting decision workflow for common bromination byproducts.

Section 3: Recommended Experimental Protocol

This protocol is optimized to favor the mono-bromination on the pyrazine ring via an electrophilic aromatic substitution pathway.

Protocol: Selective Electrophilic Ring Bromination

  • Reagent Preparation:

    • Ensure N-Bromosuccinimide (NBS) is of high purity. If it appears yellow or brown, it should be recrystallized from water.[10]

    • Use anhydrous grade acetonitrile (MeCN). Impurities or water can lead to side reactions.[13]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 2-methyl-[1][2][3]triazolo[1,5-a]pyrazine (1.0 mmol, 1.0 eq.).

    • Dissolve the starting material in anhydrous acetonitrile (10 mL).

    • Wrap the flask in aluminum foil to completely exclude light, preventing any radical side reactions.

    • Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a single portion, add N-Bromosuccinimide (1.05 mmol, 1.05 eq.) to the cooled, stirring solution.

  • Reaction and Monitoring:

    • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material spot has disappeared to minimize the formation of di-brominated byproducts.

  • Work-up and Purification:

    • Once the reaction is complete (typically 1-3 hours), quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to neutralize any remaining active bromine.

    • Remove the acetonitrile under reduced pressure.

    • Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired mono-brominated product.

References
  • J. Heterocyclic Chem., 38, 173 (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

  • ACS Green Chemistry Institute. Bromination Reagent Guide. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • Guan, L. P., et al. (2011). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 16(9), 7921-7930. [Link]

  • de Villiers, K. A., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(19), 4547. [Link]

  • Wang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2337. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Reagent Guide. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Wang, X., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. [Link]

  • Bhoi, P. G., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society, 98(10), 100163. [Link]

  • de Villiers, K. A., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. [Link]

  • Kulyk, O. V., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][4]tetrazines and investigation of their fungistatic activity. PMC - NIH. [Link]

  • Wang, X., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

Sources

Technical Support Center: Purification Strategies for Crude 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for the purification of crude 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine (MW: 291.93 g/mol , CAS: 1198475-31-8). As a key intermediate in pharmaceutical research and drug development, obtaining this compound in high purity is critical for downstream applications and ensuring data reproducibility. The bromination reactions used in its synthesis often yield a crude product contaminated with various impurities. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during its purification.

Section 1: Initial Assessment & Pre-Purification Steps (FAQs)

This section addresses the crucial first steps after your synthesis is complete: identifying potential impurities and performing an initial cleanup before committing to a primary purification method.

Q1: What are the likely impurities in my crude 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine?

A1: The impurity profile of your crude product is highly dependent on the specific synthetic route. However, based on common bromination chemistry of N-heterocycles, you should anticipate the following contaminants.[1]

Table 1: Common Impurities and Their Origins

Impurity Category Specific Examples Origin Common Indication
Unreacted Reagents Starting Material (2-methyl-triazolo[1,5-a]pyrazine), Brominating Agent (e.g., NBS, Br₂) Incomplete reaction. Spots on TLC corresponding to starting materials.
Reaction By-products Mono-brominated species, Isomeric dibromo-products, Over-brominated species Lack of reaction selectivity. Multiple close-running spots on TLC near the product.
Residual Reagents Elemental Bromine (Br₂) Excess brominating agent used. Distinct yellow, orange, or reddish-brown color in the crude solid or organic extracts.[2]

| Acidic Impurities | Hydrogen Bromide (HBr) | Stoichiometric by-product of many bromination reactions. | Can cause issues with acid-sensitive compounds or during chromatography. |

Q2: My crude product is yellow/brown. What does this indicate and how should I address it before purification?

A2: A yellow to reddish-brown hue is a tell-tale sign of residual elemental bromine (Br₂).[2] It is highly advisable to remove this before proceeding with column chromatography or recrystallization, as bromine can react with solvents or degrade the product. The most effective method is a chemical quench with a reducing agent. Evaporation is not a safe or recommended method for removing bromine.[2]

Workflow: Pre-Purification Quenching

The following diagram and protocol outline the standard procedure for removing residual bromine from your crude reaction mixture after initial workup.

G cluster_0 Pre-Purification Workflow A Crude Organic Extract (Contains Product + Residual Br₂) B Cool to 0-5 °C (Ice Bath) A->B Control Exotherm C Add 10% aq. Sodium Thiosulfate (Na₂S₂O₃) Dropwise with Vigorous Stirring B->C D Color Check: Red/Brown Color Discharged? C->D Monitor Reaction D->C No (Add More) E Separate Aqueous & Organic Layers D->E Yes F Wash Organic Layer (Water, then Brine) E->F G Dry Organic Layer (e.g., over Na₂SO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Solid Ready for Purification H->I

Caption: Pre-Purification Quenching Workflow.

Protocol: Quenching with Sodium Thiosulfate
  • Dissolve & Cool: Ensure your crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Cool the solution to 0-5 °C in an ice-water bath to manage any potential exotherm.[2]

  • Quench: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring. Continue the addition until the reddish-brown color of bromine completely disappears and the organic layer is pale.[2]

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers.

  • Wash: Wash the organic layer sequentially with water and then with brine to remove residual salts.

  • Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude solid, now ready for purification.

Section 2: Purification Strategy Selection

Your choice between recrystallization and column chromatography depends on the purity and complexity of your crude material. A quick Thin-Layer Chromatography (TLC) analysis is invaluable for making this decision.

G cluster_1 Purification Strategy Decision Tree A Analyze Quenched Crude by TLC B TLC Profile? A->B C One Major Spot (High Purity >90%) B->C Clean D Multiple Spots / Streaking (Complex Mixture) B->D Impure E Proceed to Recrystallization C->E F Proceed to Column Chromatography D->F

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying compounds that are already substantially pure. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[3]

Q3: How do I choose the right solvent system for recrystallization?

A3: The principle of "like dissolves like" is a good starting point.[3] Given the N-heterocyclic and dibrominated nature of the target compound, it possesses moderate polarity. Small-scale solubility tests are essential.

Table 2: Solvent Selection Guide for Recrystallization

Solvent Boiling Point (°C) Polarity Comments & Typical Use
Ethanol 78 Polar Protic A very common and effective choice for moderately polar heterocycles. Often used in a solvent pair with water.[4]
Methanol 65 Polar Protic Similar to ethanol but its lower boiling point can sometimes result in less effective purification.[5]
Ethyl Acetate 77 Polar Aprotic An excellent and versatile solvent.[5] Good for compounds of intermediate polarity.
Acetone 56 Polar Aprotic A strong solvent, but its low boiling point can be a drawback, offering a small temperature gradient for crystallization.[5]
Toluene 111 Nonpolar Good for less polar compounds. Its high boiling point is advantageous but can make final drying more difficult.

| Heptane/Hexane | 98 / 69 | Nonpolar | Often used as the "anti-solvent" in a two-solvent system with a more polar solvent like ethyl acetate or acetone.[6] |

Q4: My compound won't crystallize out of solution. What should I do?

A4: This is a common issue that usually points to one of two problems: the solution is too dilute, or it is supersaturated.

  • Too Dilute: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.

  • Supersaturated: The solution needs a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line. If that fails, add a single, tiny "seed crystal" from a previous batch if available.

Q5: My recovery from recrystallization is very low. How can I improve it?

A5: Low recovery is often a result of procedural missteps.

  • Use Minimal Solvent: Ensure you are dissolving your compound in the minimum amount of near-boiling solvent required to achieve a saturated solution.[3]

  • Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling traps impurities and leads to smaller crystals that are harder to filter.

  • Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q6: The purified crystals are still colored. What went wrong?

A6: If you have already performed the pre-purification quench, a persistent color may be due to highly polar, colored impurities. These can often be removed by treating the hot solution with activated charcoal before filtration.

Protocol: Recrystallization with Activated Charcoal
  • Dissolve: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling solvent.

  • Cool Slightly & Add Charcoal: Remove the flask from the heat source and allow it to cool for a moment to prevent violent boiling upon addition. Add a very small amount of activated charcoal (1-2% by weight of your compound).

  • Reheat & Filter: Bring the mixture back to a boil for a few minutes. Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

  • Crystallize: Allow the clear, hot filtrate to cool slowly and undisturbed to induce crystallization.

  • Isolate: Collect the pure crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry thoroughly.

Section 4: Troubleshooting Column Chromatography

For complex mixtures or when recrystallization fails, flash column chromatography is the method of choice.[7]

Q7: My compound appears to be degrading on the silica gel column. How can I prevent this?

A7: Standard silica gel is slightly acidic, which can cause decomposition of sensitive compounds, particularly basic N-heterocycles.[8] Streaking on the TLC plate is a key indicator of this issue.

  • Deactivate the Silica: The most common solution is to add a basic modifier to the eluent. We recommend preparing your solvent system with 0.5-1% triethylamine (Et₃N).[9]

  • Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like neutral or basic alumina.[8]

  • Minimize Residence Time: Don't let the compound sit on the column for an extended period. A faster, efficient elution can minimize contact time with the stationary phase.

Q8: I'm having trouble separating my desired product from a close-running impurity on the TLC. How can I optimize the separation?

A8: This requires careful optimization of the mobile phase.

  • Adjust Polarity: The goal for flash chromatography is to have your target compound run at an Rf of ~0.2-0.3 in the chosen solvent system. If separation is poor, try a less polar solvent system to increase the separation factor (ΔRf) between the spots.

  • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity.[7] This will elute the less polar impurities first and then sharpen the band of your more polar product as it comes off the column. Typical systems for compounds like this include gradients of ethyl acetate in hexanes or cyclohexane.[10]

Protocol: Flash Column Chromatography with Triethylamine
  • Select Solvent System: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides good separation and an Rf of ~0.2-0.3 for the product. Add 0.5-1% triethylamine to this system.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elute: Carefully add the eluent to the column. Apply pressure (gently) and begin collecting fractions. If using a gradient, start with the low-polarity mobile phase and incrementally increase the percentage of the more polar solvent.

  • Monitor & Combine: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 5: Post-Purification & Characterization

Q9: How do I confirm the purity of my final product?

A9: Purity should be assessed by a combination of methods.

  • TLC: The purified product should appear as a single spot on a TLC plate, ideally visualized under UV light and with a stain (like potassium permanganate) to check for non-UV active impurities.

  • Melting Point: A sharp melting point range that is consistent with literature values is a strong indicator of purity.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm the structure and identify any remaining trace impurities. Analytical techniques like HPLC or UPLC can provide quantitative purity data.[11]

References

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Asadi, Z., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

  • What is the best solvent for recrystallization? (2017). Quora. Retrieved from [Link]

  • Recrystallization. (n.d.). Web.mnstate.edu. Retrieved from [Link]

  • Paul, S., et al. (2014). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Journal of the Serbian Chemical Society. Available at: [Link]

  • Tanaka, Y., et al. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. International Journal of Polymer Science. Available at: [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.). Indian Journal of Chemistry.
  • AskChem: Do primary bromides decompose on silica? (2010). Reddit. Retrieved from [Link]

  • Senzer, B. D., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2023). Molecules. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]

  • Purification of liquid bromine contaminated with organic impurities. (1964). Google Patents.
  • 6,8-Dibromo-2-methyl-[1][2][8]triazolo[1,5-a]pyrazine. (n.d.). 001Chemical. Retrieved from [Link]

  • 6,8-Dibromo[1][2][8]triazolo[1,5-a]pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • 6,8-DIBROMO-[1][2][8]TRIAZOLO[1,5-A]PYRAZINE Suppliers. (n.d.). Chemical Register. Retrieved from [Link]

  • Bromine purification process. (1967). Google Patents.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2019). Molecules. Available at: [Link]

Sources

Overcoming poor regioselectivity in functionalization of dibrominated pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazine chemistry. The pyrazine scaffold is a privileged structure in numerous biologically active compounds and pharmaceuticals.[1][2] However, its inherent electron-deficient nature and symmetrical substitution patterns, particularly in dibrominated pyrazines, present a significant synthetic challenge: controlling the regioselectivity of functionalization.

This document provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot and overcome common issues with regioselectivity. We will explore the underlying principles and provide validated protocols to empower you to achieve your synthetic targets with precision and efficiency.

Part 1: Frequently Asked Questions (The Fundamentals)

This section addresses the core principles governing the reactivity of dibrominated pyrazines.

Q1: Why is achieving regioselectivity so challenging with dibrominated pyrazines?

A: The difficulty arises from a combination of factors inherent to the pyrazine ring's structure:

  • Electronic Deficiency: The two nitrogen atoms in the 1,4-position strongly withdraw electron density from the ring, making it generally resistant to electrophilic aromatic substitution and highly susceptible to nucleophilic attack.[3][4] This deactivation can make it difficult to differentiate between the two C-Br positions based on electronic grounds alone.

  • Symmetry: In symmetrically substituted pyrazines like 2,5- or 2,6-dibromopyrazine, the two bromine atoms are chemically equivalent, or nearly so.[5] This means they possess very similar steric and electronic environments, leading to little or no inherent preference for a reagent to react at one site over the other, often resulting in a statistical mixture of products.

  • Subtle Substituent Effects: While existing substituents can influence reactivity, their directing effects can be less pronounced than in more electron-rich aromatic systems, requiring carefully optimized conditions to exploit these small differences.[6]

Q2: What are the primary factors I can manipulate to control which bromine atom reacts?

A: There are three main pillars for controlling regioselectivity:

  • Electronic Effects: You can leverage the electron-donating or electron-withdrawing nature of other substituents on the pyrazine ring. An electron-donating group (EDG) can make a nearby position more reactive in some coupling reactions, while an electron-withdrawing group (EWG) can activate a position for nucleophilic aromatic substitution.[3][7]

  • Steric Hindrance: The size of substituents already on the ring, or the bulk of the reagents and ligands used, can physically block access to one of the bromine atoms, thereby directing the reaction to the less hindered position.[6][8]

  • Reaction Mechanism & Conditions: The choice of reaction type is critical. For example, a Directed ortho Metalation (DoM) proceeds via a mechanism that is entirely governed by the position of a directing group, offering superb regiocontrol that is independent of the inherent electronics of the C-Br bonds.[9] Similarly, tuning the catalyst, ligands, base, and temperature in a cross-coupling reaction can switch the selectivity by favoring one reaction pathway over another.

Q3: For a non-symmetrical dibromopyrazine in a cross-coupling reaction, how can I predict which bromine is more likely to react first?

A: Prediction depends on the dominant controlling factor for the specific reaction:

  • For Palladium-Catalyzed Couplings (e.g., Suzuki, Buchwald-Hartwig): The reaction typically proceeds faster at the more electron-deficient and less sterically hindered C-Br bond.[8] For instance, in a 2,5-dibromo-3-methoxypyrazine, the methoxy group can influence the electronic environment and potentially chelate to the palladium center, directing reactivity.[10]

  • For Halogen-Metal Exchange: The kinetics of exchange often depend on the stability of the resulting organometallic species. For example, when using reagents like i-PrMgCl·LiCl, the exchange is often fastest at the most acidic C-H position (if a deprotonation pathway competes) or at the C-Br bond that leads to the most stable Grignard reagent. Introducing a more reactive halogen, like iodine, at one position allows for highly selective exchange at that site over the remaining bromine.[11]

Part 2: Troubleshooting Guide & Experimental Solutions

This section addresses specific experimental problems with actionable solutions.

Scenario 1: Poor or No Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Problem: "My Suzuki-Miyaura (or Buchwald-Hartwig) reaction on 2,6-dibromopyrazine is yielding a mixture of the C2-monosubstituted product, the C6-monosubstituted product (if applicable), and the C2,C6-disubstituted product. How can I favor a single mono-functionalization?"

Q: How can I leverage STERICS to force selectivity?

A: Steric control is one of the most reliable strategies. You can introduce steric bulk in three ways:

  • On the Substrate: If your synthesis allows, install a bulky protecting group or substituent adjacent to one of the bromine atoms. This will effectively shield it from the palladium catalyst.

  • On the Coupling Partner: Use a sterically demanding coupling partner. For a Suzuki reaction, a bulky boronic ester like a pinacolato boronate is common, but using an even bulkier boronic acid derivative can enhance selectivity.

  • On the Catalyst Ligand: This is often the most practical approach. Using bulky phosphine ligands (e.g., XPhos, RuPhos for Buchwald-Hartwig amination[12], or P(tBu)₃ for Suzuki coupling) increases the size of the catalytic complex. This complex will preferentially react at the most accessible C-Br bond.

Troubleshooting Workflow: Enhancing Regioselectivity via Steric Hindrance

Caption: Workflow for troubleshooting poor regioselectivity using steric effects.

Q: How do I use ELECTRONIC effects to control the reaction?

A: The electronic nature of any existing substituent (R) on the pyrazine ring exerts a powerful directing effect. The key is that palladium-catalyzed cross-couplings are generally favored at the most electrophilic (electron-poor) carbon center.

Substituent (R) Type at C3 on a 2,5-DibromopyrazineElectronic EffectPredicted Site of First ReactionRationale
Electron-Donating (e.g., -OMe, -NH₂, -CH₃) Donates electron densityC5-BrThe EDG enriches the ortho (C2) and para (C5) positions. However, the inductive pull of the nitrogens makes the C5 position more electrophilic relative to the highly shielded C2 position.
Electron-Withdrawing (e.g., -CN, -CHO, -Ac) Withdraws electron densityC2-Br or C6-Br (for 2,3-disub.)The EWG makes the ortho and para positions even more electron-deficient and thus more reactive toward oxidative addition by Pd(0).[13][14]

Authoritative Insight: A thorough understanding of substituent effects is indispensable for the rational design of synthetic routes for novel pyrazine compounds.[3] For nucleophilic aromatic substitution, the electronic nature of a substituent is a powerful tool for regiocontrol.[3]

Q: Can changing the catalyst, base, or solvent improve my mono-to-di substitution ratio?

A: Absolutely. To favor mono-substitution:

  • Use Stoichiometry: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid). This ensures the reaction stops after the first coupling due to limiting reagent.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature instead of reflux) will slow down the second coupling reaction more significantly than the first, as the mono-substituted product is often less reactive.

  • Choose a Milder Base: A very strong base can sometimes promote side reactions or accelerate the second coupling. Using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄) may improve selectivity.[15]

Scenario 2: Achieving Orthogonal Functionalization of Two Different Bromine Atoms

Problem: "I need to install aryl group 'A' at the C2 position and amine group 'B' at the C5 position of a dibromopyrazine. A one-pot reaction is not selective. How can I achieve this?"

A: This requires a sequential, two-step strategy. The most robust method is to use a reaction with fundamentally different mechanisms that provide absolute regiocontrol for the first step. Directed ortho Metalation (DoM) is the premier choice here.

Q: How does Directed ortho Metalation (DoM) work for pyrazines?

A: DoM is an elegant technique where a functional group on the ring (a Directed Metalation Group, or DMG) coordinates to a strong lithium base (like LDA or LiTMP) and directs deprotonation exclusively to the adjacent ortho position.[16] Since direct electrophilic functionalization of the electron-poor pyrazine ring is often unsuccessful, DoM provides a powerful alternative by creating a nucleophilic lithiated species at a precise location.[17][18]

Workflow: Sequential Functionalization using DoM and Suzuki Coupling

Sources

Navigating the Challenges of Steric Hindrance: A Technical Guide to Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to overcome the common hurdles associated with the Buchwald-Hartwig amination of sterically hindered substrates. We move beyond simple protocols to provide a deeper understanding of the catalytic system, enabling you to troubleshoot effectively and optimize your reactions for success.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Selection

Here, we address the foundational questions that arise when planning a Buchwald-Hartwig amination involving sterically demanding coupling partners.

Q1: My reaction with a hindered aryl halide and a bulky secondary amine is failing. What is the most likely cause?

Low or no conversion in the coupling of hindered substrates typically points to a catalyst system that is not robust enough to overcome the steric barriers at one or more stages of thecatalytic cycle.[1][2] The primary bottlenecks are often slow oxidative addition of the hindered aryl halide to the palladium(0) center and/or slow reductive elimination to form the C-N bond.[3]

Key Considerations:

  • Ligand Choice: The initial generations of phosphine ligands, such as P(o-tolyl)3, are often insufficient for these challenging transformations. You need to employ bulky, electron-rich phosphine ligands.[1][4] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[1]

  • Catalyst Deactivation: Hindered substrates can also lead to catalyst deactivation pathways, such as the formation of off-cycle palladium dimers, especially with aryl iodides.[5][6]

Q2: What class of ligands should I be using for hindered substrates?

For sterically demanding couplings, the go-to ligands are the bulky, electron-rich dialkylbiaryl phosphines developed by the Buchwald group and the ferrocene-based ligands from the Hartwig group.[1] These are often referred to as "second-generation" or "third-generation" ligands.

Examples of Recommended Ligands:

Ligand FamilySpecific ExamplesPrimary Application
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosBroad applicability, particularly for aryl chlorides and hindered amines.[5][7]
Ferrocene-based Ligands JosiphosEffective for a range of substrates, including amination with ammonia.[8]
N-Heterocyclic Carbenes (NHCs) IPr*OMeShows promise for extremely hindered substrates.[9][10]

The increased steric bulk of these ligands facilitates the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[2][3]

Q3: How does the choice of base impact my reaction with hindered substrates?

The base plays a critical role in the deprotonation of the amine or the palladium-amine complex to form the palladium amide intermediate.[4][11][12] For hindered substrates, a strong, non-nucleophilic base is typically required.

Commonly Used Bases:

  • Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates. However, it can be incompatible with base-sensitive functional groups like esters and nitro groups.[5][6]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that offers good proton tolerance, making it suitable for substrates with protic functional groups.[5]

  • Potassium phosphate (K3PO4) and Cesium carbonate (Cs2CO3): Weaker bases that can be used for substrates sensitive to alkoxides, though they may require higher reaction temperatures.[6]

In nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[11][12][13]

Q4: Can I use an aryl chloride as my electrophile with a hindered amine?

Yes, but aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond, making oxidative addition more difficult.[14] To successfully couple hindered aryl chlorides, the use of highly active catalyst systems is essential.

Recommendations for Aryl Chlorides:

  • Ligands: Bulky, electron-rich phosphines like XPhos, RuPhos, and SPhos are often necessary.[7] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial.

  • Precatalysts: Using a pre-formed palladium precatalyst can lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)2.[6][14]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the Buchwald-Hartwig amination of hindered substrates.

Issue 1: Low to No Product Formation
Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity 1. Switch to a bulkier ligand: If using a first-generation ligand, move to a dialkylbiaryl phosphine (e.g., XPhos, RuPhos) or a ferrocene-based ligand (e.g., Josiphos).[1][8] 2. Use a precatalyst: Employ a commercially available palladium precatalyst to ensure efficient generation of the active Pd(0) species.[6] 3. Increase catalyst loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome high activation barriers.
Incorrect Base 1. Use a stronger base: If using a weak base like K2CO3, switch to NaOtBu or LHMDS, provided your substrate is stable to these conditions.[5][6] 2. Ensure base quality: Use freshly opened or properly stored bases, as their activity can diminish with exposure to air and moisture.
Solvent Issues 1. Degas the solvent: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thoroughly degas your solvent before use.[14] 2. Choose an appropriate solvent: Toluene and dioxane are common choices.[15] In nonpolar solvents, an anionic base is crucial.[11][12][13] Avoid coordinating solvents like acetonitrile or pyridine, which can inhibit the catalyst.[6]
Reaction Temperature Too Low 1. Increase the temperature: Hindered couplings often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[6]
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It often arises from β-hydride elimination from the palladium amide intermediate, competing with reductive elimination.[1]

Troubleshooting Steps:

  • Optimize the Ligand: The choice of ligand is critical in minimizing this side reaction. Bulky, electron-rich ligands can sterically disfavor the conformation required for β-hydride elimination and accelerate the desired reductive elimination.[1]

  • Modify the Base: In some cases, the choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., switching from NaOtBu to K3PO4) may be beneficial.

Issue 3: Reaction Stalls Before Completion
Possible Cause Troubleshooting Steps
Catalyst Decomposition 1. Use a more robust ligand: Some ligands are more prone to degradation at high temperatures. Switching to a more thermally stable ligand can improve catalyst lifetime. 2. Consider a precatalyst: Precatalysts can sometimes offer greater stability and longevity in solution.
Inhibition by Reaction Components 1. Aryl Iodide Inhibition: With aryl iodides, the generated iodide anion can form unreactive palladium iodide dimers. Using bidentate ligands like BINAP or DPPF was an early strategy to mitigate this, though modern bulky monophosphines are often effective enough.[1][5][6] 2. Substrate Inhibition: Certain functional groups on the substrates can coordinate to the palladium center and inhibit catalysis. If suspected, modification or protection of these groups may be necessary.

Section 3: Visualizing the Process - The Catalytic Cycle and Troubleshooting Logic

To better understand the reaction and guide your troubleshooting, refer to the following diagrams.

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X PdAmide Palladium Amide Complex OxAdd->PdAmide HNR'R'', Base - HX PdAmide->Pd0 Product Ar-NR'R'' PdAmide->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base caption Catalytic cycle for the Buchwald-Hartwig amination. Troubleshooting_Tree Start Reaction Issue: Low Yield/No Reaction CheckLigand Is the ligand a bulky, alectron-rich phosphine (e.g., XPhos, RuPhos)? Start->CheckLigand ChangeLigand Action: Switch to a more appropriate ligand. CheckLigand->ChangeLigand No CheckBase Is a strong base (e.g., NaOtBu, LHMDS) being used? CheckLigand->CheckBase Yes ChangeBase Action: Use a stronger base (if substrate is stable). CheckBase->ChangeBase No CheckTemp Is the reaction temperature adequate (80-110 °C)? CheckBase->CheckTemp Yes IncreaseTemp Action: Increase reaction temperature. CheckTemp->IncreaseTemp No CheckSolvent Is the solvent degassed and non-coordinating? CheckTemp->CheckSolvent Yes ChangeSolvent Action: Degas solvent and/or switch to toluene or dioxane. CheckSolvent->ChangeSolvent No

Caption: Decision tree for troubleshooting low-yielding reactions.

Section 4: Experimental Protocol - A Starting Point for Optimization

This protocol provides a general starting point for the Buchwald-Hartwig amination of a hindered aryl bromide with a hindered secondary amine. Note: This is a general procedure and may require optimization for your specific substrates.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst)

  • Hindered aryl bromide (1.0 equiv)

  • Hindered secondary amine (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.1-0.5 M solution with respect to the aryl halide)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the hindered aryl bromide, and the sodium tert-butoxide.

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the hindered secondary amine.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available at: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15. ResearchGate. Available at: [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21481–21489. Available at: [Link]

  • Organic Compliance. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). Available at: [Link]

  • Organic Compliance. Use of base metals in Buchwald-Hartwig coupling. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Available at: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). Available at: [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Synthetic Communications, 49(1), 159-165. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • van der Westhuyzen, B., & Green, D. V. S. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2111-2119. Available at: [Link]

  • Urgaonkar, S., Xu, J.-H., & Verkade, J. G. (2003). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 68(22), 8416–8423. Available at: [Link]

  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Sci-Hub. Available at: [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Available at: [Link]

  • Pari, S., et al. (2019). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 21(23), 6331-6337. Available at: [Link]

Sources

Technical Support Center: Preventing Degradation of Triazolopyrazine Compounds During Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges of working with triazolopyrazine compounds in photoredox catalysis. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in drug discovery, appearing in compounds targeting a range of diseases from neurological disorders to malaria.[1] The application of photoredox catalysis for late-stage functionalization of these scaffolds offers a powerful method for rapidly generating diverse analogues.[1] However, the electron-deficient, nitrogen-rich nature of this heterocycle also makes it susceptible to degradation under photocatalytic conditions, a common challenge in this field of synthesis.[1]

This guide provides a structured approach to identifying, understanding, and mitigating the degradation of triazolopyrazine compounds in your photoredox reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of triazolopyrazine compounds in photoredox catalysis.

Q1: My triazolopyrazine starting material is completely consumed, but I'm seeing low or no yield of the desired product. What's happening?

A1: This is a classic symptom of substrate degradation. In photoredox catalysis, your starting material can be consumed in two ways: conversion to the desired product or decomposition into undesired side products.[1] If the product yield is low, it's highly likely that a competing degradation pathway is consuming your substrate. This can happen if the reaction time is too long or if the reaction conditions are too harsh, leading to photodegradation.[1]

Q2: What makes the triazolopyrazine scaffold prone to degradation in photoredox reactions?

A2: The triazolopyrazine core is an electron-deficient, nitrogen-rich heterocyclic system.[1] This inherent electronic nature makes it susceptible to single-electron transfer (SET) processes. Upon oxidation by the excited-state photocatalyst, a triazolopyrazine radical cation is formed.[2][3] This highly reactive intermediate can be unstable and may undergo fragmentation, disproportionation, or other decomposition pathways before it can be converted to the desired product.[1][4]

Q3: Can the choice of photocatalyst influence the rate of degradation?

A3: Absolutely. The redox potential of the photocatalyst is a critical parameter. A photocatalyst with a highly positive excited-state reduction potential may be too oxidizing for the triazolopyrazine substrate, leading to rapid and uncontrollable formation of the radical cation and subsequent degradation.[5] It is crucial to select a photocatalyst whose redox potential is sufficiently matched to the substrate to enable the desired transformation without overly promoting decomposition pathways.

Q4: Are there general additives I can use to improve the stability of my reaction?

A4: Yes, the use of "sacrificial agents" or hole scavengers can be highly effective.[6][7][8] These are compounds that are more easily oxidized than your triazolopyrazine substrate. They preferentially react with the oxidized photocatalyst, preventing it from reacting with and degrading your starting material.[7][8][9] Common examples include tertiary amines (like triethanolamine) or alcohols (like methanol or isopropanol).[7][8][10]

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: Significant Starting Material Degradation Observed by LCMS
  • Potential Cause 1: Overly Long Reaction Time. Photoredox reactions can be sensitive to the duration of light exposure. Prolonged irradiation can lead to photodegradation of both the starting material and the product.[1] In a study involving the methylation of a triazolopyrazine scaffold, reducing the reaction time from 16 to 12 hours was key to successfully isolating the methylated product and avoiding complete degradation of the starting material.[1]

  • Suggested Solution:

    • Time-Course Study: Set up a series of small-scale reactions and quench them at different time points (e.g., 2, 4, 8, 12, 16 hours).

    • Analyze by LCMS: Analyze the crude reaction mixture from each time point to determine the optimal reaction time that maximizes product formation while minimizing degradation.

    • Protocol: Follow the General Protocol for Reaction Monitoring outlined in Part 3.

  • Potential Cause 2: Unstable Substrate Radical Cation. The triazolopyrazine radical cation, formed by single-electron transfer from the substrate to the excited photocatalyst, may be inherently unstable and prone to rapid decomposition.[2][4]

  • Suggested Solution:

    • Incorporate a Sacrificial Reductant: Add a sacrificial electron donor (hole scavenger) to the reaction mixture. This additive should have a lower oxidation potential than the triazolopyrazine substrate. The sacrificial agent will be preferentially oxidized by the photocatalyst, protecting the substrate from degradation.[7][9]

    • Screening Additives: Test a panel of common sacrificial agents to find the most effective one for your specific system.

AdditiveTypical ConcentrationRationale
Triethanolamine (TEOA)1.5 - 2.0 equivalentsEasily oxidized, acts as a hole scavenger.[7][8][10]
Isopropanol10-20% of solvent volumeCan act as a hydrogen atom donor and hole scavenger.[10]
N,N-Diisopropylethylamine (DIPEA)1.5 - 2.0 equivalentsCommon base that can also function as a sacrificial reductant.
Problem 2: Reaction Stalls or Fails to Reach Completion
  • Potential Cause 1: Back Electron Transfer (BET). After the initial electron transfer, the newly formed substrate radical cation and the reduced photocatalyst are in close proximity within a solvent cage. BET is a process where the electron is transferred back to the photocatalyst, regenerating the starting materials and halting the productive catalytic cycle.[11] This is a common failure mode in photoredox catalysis.[12]

  • Suggested Solution:

    • Solvent Screening: The polarity of the solvent can significantly impact the rate of BET.[11] Screening a range of solvents with different dielectric constants can identify a medium that promotes the separation of the ion pair and minimizes BET.[5]

    • Increase Substrate Concentration: In some cases, increasing the concentration of the quenching substrate can favor the forward reaction over BET.

  • Potential Cause 2: Inefficient Light Penetration. If the reaction mixture is too concentrated or the reaction vessel is too large, light may not be able to penetrate the entire solution, leading to an incomplete reaction.[5]

  • Suggested Solution:

    • Optimize Reaction Setup: Use thin reaction vessels (e.g., vials or Schlenk tubes) and ensure vigorous stirring to maximize light exposure.[5]

    • Consistent Positioning: Maintain a consistent distance between the light source and the reaction vessel for reproducibility.[5] Kessil lamps are often used in photoredox catalysis as they allow for control over light intensity and distance.[1][13]

Problem 3: Formation of Unexpected Side Products
  • Potential Cause: Radical Disproportionation or Further Reactions. The radical intermediates generated in photoredox catalysis are highly reactive.[13] They can undergo undesired side reactions, such as disproportionation, where one radical abstracts a hydrogen atom from another, leading to unexpected products.[1]

  • Suggested Solution:

    • Mechanistic Probes: The addition of radical trapping agents (e.g., TEMPO) in a control experiment can help confirm the presence of radical intermediates.

    • Re-evaluate Reaction Conditions: The formation of side products may be suppressed by adjusting reaction parameters such as temperature, concentration, or the choice of solvent.

Part 3: Mechanistic Insights & Experimental Protocols

A deeper understanding of the catalytic cycle is crucial for effective troubleshooting.

The Photoredox Catalytic Cycle and Points of Degradation

The following diagram illustrates a general oxidative quenching cycle and highlights where triazolopyrazine (TPZ) degradation can occur.

G cluster_cycle Productive Catalytic Cycle cluster_substrate Substrate Transformation cluster_degradation Degradation Pathway PC PC (Ground State) PC_star *PC (Excited State) PC->PC_star Light (hν) PC_reduced PC⁻ (Reduced) PC_star->PC_reduced  TPZ (Substrate) TPZ_radical_cation TPZ•⁺ (Radical Cation) PC_star->TPZ_radical_cation SET PC_reduced->PC PC_oxidized PC⁺ (Oxidized) TPZ TPZ Product Desired Product TPZ_radical_cation->Product Radical Trap / Further Reaction Degradation Degradation Products TPZ_radical_cation->Degradation Fragmentation / Disproportionation

Caption: Oxidative quenching cycle showing potential substrate degradation.

In this cycle, the photocatalyst (PC) absorbs light to form an excited state (*PC). This excited state is a powerful oxidant and can accept an electron from the triazolopyrazine substrate (TPZ), generating a triazolopyrazine radical cation (TPZ•⁺) and the reduced form of the photocatalyst (PC⁻).[3] While the desired pathway involves the TPZ•⁺ reacting further to form the product, its instability can lead to it entering a degradation pathway.[1]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve degradation issues.

G start Low Product Yield & High Substrate Consumption? time_course Perform Time-Course Study (e.g., 2, 4, 8, 12h) start->time_course Yes check_degradation Degradation Observed Early in Reaction? time_course->check_degradation add_sacrificial Add Sacrificial Agent (e.g., TEOA, Isopropanol) check_degradation->add_sacrificial Yes screen_solvents Screen Solvents (Polar vs. Nonpolar) check_degradation->screen_solvents No (Degradation occurs later) success Problem Resolved add_sacrificial->success optimize_setup Optimize Physical Setup (Vessel, Stirring, Light Distance) screen_solvents->optimize_setup check_catalyst Consider Alternative Photocatalyst (Different Redox Potential) optimize_setup->check_catalyst check_catalyst->success

Caption: Systematic workflow for troubleshooting triazolopyrazine degradation.

General Protocol for a Control Experiment to Assess Degradation

This protocol helps establish a baseline for substrate stability under your reaction conditions.

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, combine the triazolopyrazine substrate (1.0 equiv) and the photocatalyst (1-5 mol%).

  • Solvent Addition: Add the chosen reaction solvent (e.g., MeCN, DMF) to achieve the desired concentration.

  • Degassing: Seal the vial and thoroughly degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. An oxygen-free environment is crucial for many photoredox reactions.[5]

  • Irradiation: Place the vial at a fixed distance from the light source (e.g., a 456 nm Kessil lamp) and begin vigorous stirring.[1]

  • Sampling: At regular intervals (e.g., every 2 hours), carefully remove a small aliquot from the reaction mixture under a positive pressure of inert gas.

  • Analysis: Dilute the aliquot and analyze by LCMS to quantify the remaining starting material.

  • Interpretation: Plot the percentage of remaining starting material against time. A rapid decrease without corresponding product formation indicates a significant degradation issue.

References

  • Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. National Institutes of Health. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health. Available at: [Link]

  • Advanced Organic Chemistry: Introduction to Photoredox Catalysis. YouTube. Available at: [Link]

  • Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. ResearchGate. Available at: [Link]

  • Effect of alcohol sacrificial agent on the performance of Cu/TiO2 photocatalysts for UV-driven hydrogen production. ResearchGate. Available at: [Link]

  • Undesired Role of Sacrificial Reagents in Photocatalysis. ResearchGate. Available at: [Link]

  • Photocatalytic Hydrogen Production: Role of Sacrificial Reagents on the Activity of Oxide, Carbon, and Sulfide Catalysts. Semantic Scholar. Available at: [Link]

  • Photocatalytic Hydrogen Production: Role of Sacrificial Reagents on the Activity of Oxide, Carbon, and Sulfide Catalysts. ResearchGate. Available at: [Link]

  • ISO Photocatalysis Advice. Reddit. Available at: [Link]

  • Photocatalytic Hydrogen Production: Role of Sacrificial Reagents on the Activity of Oxide, Carbon, and Sulfide Catalysts. MDPI. Available at: [Link]

  • Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage. Royal Society of Chemistry. Available at: [Link]

  • Excited Organic Radicals in Photoredox Catalysis. National Institutes of Health. Available at: [Link]

  • Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. ACS Publications. Available at: [Link]

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar. Available at: [Link]

  • Photocatalytic degradation of atrazine by H3PW12O40/Ag–TiO2: Kinetics, mechanism and degradation pathways. ResearchGate. Available at: [Link]

  • Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. Semantic Scholar. Available at: [Link]

  • Cover Organic & Biomolecular Chemistry on: Photoredox catalysis leading to triazolo-quinoxalinones. IQCC. Available at: [Link]

  • s-Triazolopyrazines. Royal Society of Chemistry. Available at: [Link]

  • The process of atrazine degradation, its mechanism, and the formation of metabolites using UV and UV/MW photolysis. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Managing Insoluble Byproducts in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a common and often frustrating challenge: the formation and management of insoluble byproducts. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for cleaner, more efficient outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions surrounding insoluble byproduct formation, providing the foundational knowledge needed for effective troubleshooting.

Q1: My reaction mixture has turned black and a precipitate has formed. What is this insoluble material?

A1: The black precipitate is most likely "palladium black," which consists of agglomerated, inactive palladium(0) particles.[1][2] This is a common catalyst decomposition pathway. The formation of palladium black signifies that the palladium catalyst has fallen out of the catalytic cycle and is no longer participating in the desired transformation, often leading to a stalled reaction.[1]

Other insoluble materials can include:

  • Inorganic salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates, halides) can precipitate, especially if the solvent has a low polarity.

  • Homocoupling products: Symmetrical coupling of your starting materials (e.g., aryl-aryl from an aryl halide in a Suzuki reaction) can sometimes lead to insoluble polymeric or high-molecular-weight byproducts.[3][4]

  • Insoluble starting materials or products: At certain concentrations and temperatures, your desired product or unreacted starting materials may have limited solubility in the chosen solvent.

Q2: What are the primary causes of palladium black formation?

A2: The formation of palladium black is a sign of catalyst instability. The key causes include:

  • Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the palladium center.[5][6] If the ligand dissociates, the "naked" palladium atoms can easily aggregate.[1] This can be caused by high temperatures or an inappropriate ligand-to-metal ratio.

  • Inefficient Reduction of Pd(II) to Pd(0): Many cross-coupling reactions start with a stable Pd(II) precatalyst which must be reduced in situ to the active Pd(0) species.[3][5] If this reduction is slow or incomplete, side reactions can occur that lead to palladium precipitation.

  • Oxidation: Exposure to oxygen can oxidize the active Pd(0) catalyst back to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[1]

Q3: How does my choice of ligand influence the formation of insoluble byproducts?

A3: The ligand is arguably one of the most critical factors in a cross-coupling reaction and plays a direct role in preventing catalyst decomposition.

  • Steric Bulk and Electron-Donating Properties: Bulky, electron-rich ligands (e.g., Buchwald-type phosphines like XPhos, SPhos, or RuPhos) are often used to stabilize the palladium center.[1][7] The steric bulk helps prevent the palladium atoms from getting close enough to aggregate, while the electron-donating nature increases the electron density on the palladium, which can facilitate key steps in the catalytic cycle and improve catalyst stability.[7]

  • Bite Angle: For bidentate ligands, the "bite angle" (the P-Pd-P angle) is a critical parameter that influences the stability and reactivity of the catalyst.[6] An optimal bite angle can promote the desired reductive elimination step and suppress side reactions.

Q4: Can the solvent system contribute to the formation of insoluble byproducts?

A4: Absolutely. The solvent influences the solubility of all reaction components, including the catalyst, substrates, and byproducts.[8]

  • Polarity: A solvent must be chosen that can dissolve the starting materials, the palladium catalyst complex, and the intermediate species in the catalytic cycle. If the polarity is not well-matched, reagents or the catalyst may have limited solubility, leading to precipitation or heterogeneous reaction conditions.

  • Coordinating Ability: Some solvents, like DMF, can coordinate to the palladium center and influence the catalytic cycle. In some cases, the solvent itself can act as a reductant for the Pd(II) precatalyst.

  • Byproduct Solubility: The solvent choice directly impacts the solubility of inorganic salt byproducts. For instance, in a Suzuki coupling using K₃PO₄ as a base, a more polar solvent system may be required to keep the phosphate salts in solution.

Section 2: Troubleshooting Guides - A Practical Approach

This section provides actionable, step-by-step guidance for addressing specific problems related to insoluble byproducts.

Issue 1: My reaction has stalled, and I observe a significant amount of black precipitate (Palladium Black).

This is a classic case of catalyst decomposition. The goal is to prevent this from happening in future runs.

Troubleshooting Workflow:

G A Problem: Palladium Black Formation & Stalled Reaction B Review Ligand Choice A->B Is the ligand appropriate? C Optimize Reaction Temperature B->C Is the temperature too high? F Increase Ligand:Palladium Ratio B->F Is there enough ligand to stabilize Pd(0)? D Ensure Rigorous Inert Atmosphere C->D Was the reaction properly degassed? E Consider a Different Palladium Precatalyst D->E Is the precatalyst activation inefficient?

Caption: Decision workflow for troubleshooting palladium black formation.

Detailed Steps:

  • Re-evaluate Your Ligand: For challenging couplings, a standard ligand like PPh₃ may not be sufficient.

    • Action: Switch to a bulkier, more electron-rich ligand.[1][7] Buchwald or cataCXium® ligands are excellent starting points. The goal is to enhance the stability of the active Pd(0) species.[7]

  • Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation and subsequent catalyst agglomeration.[1]

    • Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. If the reaction is sluggish at lower temperatures, a more active catalyst system (i.e., a better ligand) is likely needed.

  • Improve Degassing Techniques: Oxygen is detrimental to the active Pd(0) catalyst.[1]

    • Action: Ensure all solvents and reagents are thoroughly degassed. For small-scale reactions, bubbling a stream of argon or nitrogen through the solvent for 15-30 minutes is often sufficient. For more sensitive reactions, freeze-pump-thaw cycles are more rigorous.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Change Your Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) might be the failing step.

    • Action: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., a Buchwald G3 or G4 precatalyst) where the activation is more reliable.[9]

  • Adjust the Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center vulnerable to aggregation.

    • Action: Increase the ligand to palladium ratio. A common starting point is 1:1 to 1.2:1 for bidentate ligands and 2:1 to 2.4:1 for monodentate ligands.

Issue 2: My product is contaminated with insoluble inorganic salts.

This is a common issue when using inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

Troubleshooting Workflow:

G A Problem: Insoluble Inorganic Salt Contamination B Post-Reaction Workup: Filtration A->B Can the salts be filtered? C Post-Reaction Workup: Aqueous Wash B->C Are the salts soluble in water? D Modify Reaction Solvent C->D Can solubility be improved in the reaction? E Change the Base D->E Is an alternative base compatible?

Caption: Strategies for managing insoluble inorganic salt byproducts.

Detailed Steps:

  • Filtration: This is the most direct approach if the desired product is soluble.

    • Action: After the reaction is complete, dilute the mixture with a solvent in which your product is highly soluble but the inorganic salts are not. Filter the mixture through a pad of Celite® or a filter paper.[10] Wash the filter cake with fresh solvent to recover any adsorbed product.[10]

  • Aqueous Workup: If the salts are water-soluble, an extractive workup is effective.

    • Action: Quench the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with water or brine to remove the inorganic salts.

  • Solvent Modification: Adjusting the reaction solvent can prevent precipitation during the reaction.

    • Action: If your reaction is in a non-polar solvent like toluene, consider adding a more polar co-solvent like THF or 1,4-dioxane to increase the solubility of the inorganic base and its byproducts.[11] Some reactions, like the Suzuki coupling, can even be run in aqueous solvent mixtures.[11]

  • Base Selection: The choice of base can significantly impact byproduct solubility.

    • Action: Consider switching to an organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often results in more soluble ammonium salt byproducts. However, ensure the organic base is compatible with your reaction chemistry.

Issue 3: I have an insoluble byproduct that is not palladium black or an inorganic salt.

This could be a homocoupling product or a polymeric material.

Troubleshooting Workflow:

  • Characterize the Byproduct: If possible, isolate and analyze the insoluble material (e.g., by NMR if sparingly soluble, or by mass spectrometry). Knowing what it is will guide your troubleshooting.

  • For Homocoupling Byproducts (e.g., in Sonogashira or Suzuki reactions):

    • Action: Homocoupling is often promoted by the presence of oxygen.[3][4] Therefore, improving degassing techniques is the first step. In Suzuki reactions, homocoupling can occur if the Pd(II) precatalyst reduction is inefficient, leading to a Pd(II)-mediated coupling of two boronic acid molecules.[3] Using a Pd(0) source or a more efficient precatalyst can mitigate this.[3]

  • Purification Strategies:

    • Recrystallization: This is a powerful technique for separating a desired crystalline product from soluble and insoluble impurities.[12][13] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains either insoluble or highly soluble.[12]

    • Chromatography: Column chromatography is a versatile method for separating compounds based on their polarity.[14][15] By choosing an appropriate stationary phase (e.g., silica gel, alumina) and mobile phase, you can often separate your desired product from insoluble byproducts that may have different chromatographic behavior.

Section 3: Key Experimental Protocols

Here are detailed protocols for common techniques used to manage and remove insoluble byproducts.

Protocol 1: Removal of Insoluble Byproducts by Filtration

This protocol is suitable for removing palladium black, insoluble inorganic salts, or other solid impurities when the desired product is soluble in the reaction solvent or a co-solvent.

Materials:

  • Reaction mixture containing insoluble byproducts

  • A suitable filtration funnel (e.g., Büchner or Hirsch funnel)

  • Filter paper or a sintered glass funnel

  • Filter aid (e.g., Celite® 545)

  • Filter flask and vacuum source

  • Wash solvent (a solvent in which the desired product is soluble, but the insoluble byproducts are not)

Procedure:

  • Prepare the Filter Pad: Place a piece of filter paper in the funnel that covers all the holes but lies flat. Wet the paper with the wash solvent to create a seal with the funnel.

  • Add Filter Aid (Optional but Recommended): Add a small layer (0.5-1 cm) of Celite® on top of the filter paper. Gently pack it down. This prevents fine particles from clogging the filter paper.

  • Wet the Pad: Pour a small amount of the wash solvent through the Celite® pad to wet it and ensure a good seal.

  • Filter the Reaction Mixture: With the vacuum applied, carefully pour the reaction mixture onto the center of the filter pad.

  • Wash the Filter Cake: Once all the liquid has passed through, wash the solid material on the filter (the "filter cake") with several small portions of cold wash solvent to recover any product that may be adsorbed onto the solids.

  • Collect the Filtrate: The liquid that passes through the filter (the "filtrate") contains your desired product. This can then be concentrated and further purified as needed.

Protocol 2: Purification by Recrystallization

This protocol is designed to purify a solid product from soluble and insoluble impurities.

Materials:

  • Crude solid product

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (for hot filtration if needed, and for collecting the final crystals)

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the crude product when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid.[16] Add more solvent in small portions until the solid is completely dissolved.[16]

  • Hot Filtration (if insoluble impurities are present): If you observe any solid impurities in the hot solution, you must perform a hot gravity filtration to remove them before cooling.[16][17] This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[18] Slow cooling is crucial for the formation of large, pure crystals.[19] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.[17][20]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[13]

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Filtration - Organic Chemistry at CU Boulder.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]

  • How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling - Benchchem.
  • Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed. Available at: [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols - researchmap. Available at: [Link]

  • Removal of homocoupling byproducts in Sonogashira reactions - Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. Available at: [Link]

  • Four Chromatographic Separation Techniques - Labinsights. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization ---. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. Available at: [Link]

  • Sonogashira coupling - Golden. Available at: [Link]

Sources

How to avoid disproportionation side reactions in triazolopyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Objective

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resource for identifying, controlling, and preventing disproportionation side reactions during the synthesis of triazolopyrazine scaffolds. By understanding the underlying mechanisms and implementing the robust protocols outlined here, users can significantly improve reaction efficiency, product yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is a disproportionation reaction in the context of triazolopyrazine synthesis?

A disproportionation reaction is a type of redox reaction where a single chemical species, typically a reaction intermediate, is simultaneously oxidized and reduced to form two different products. In the synthesis of heterocyclic systems like triazolopyrazines, this often involves unstable dihydro-intermediates. For example, a dihydropyrazine intermediate can react with itself, where one molecule is oxidized to the desired aromatic triazolopyrazine, and the other is reduced to a tetrahydropyrazine or other saturated byproduct.

Q2: What are the common precursors to disproportionation in these syntheses?

The most common precursors are partially saturated heterocyclic intermediates. In many classical triazolopyrazine syntheses, such as the condensation of an aminotriazole with a 1,2-dicarbonyl compound, a dihydropyrazine intermediate is formed in situ. This species is often unstable and can readily disproportionate, especially under harsh reaction conditions (e.g., high heat, presence of certain catalysts). Radical-mediated reactions can also generate intermediates that disproportionate to yield the final product alongside a reduced analog[1][2].

Q3: What are the typical consequences of these side reactions?

The primary consequences are:

  • Reduced Yield: A significant portion of the starting material is converted into an undesired, over-reduced byproduct instead of the target triazolopyrazine.

  • Purification Challenges: The byproducts often have similar polarities to the desired product, making chromatographic separation difficult and time-consuming.

  • Inconsistent Results: The extent of disproportionation can be highly sensitive to minor variations in reaction conditions, leading to poor reproducibility.

Q4: Can atmospheric oxygen play a role?

Yes. While not a disproportionation reaction in the strictest sense, the presence of atmospheric oxygen can lead to competing oxidation pathways. If the desired reaction is an intramolecular cyclization, oxygen can oxidize sensitive intermediates, leading to a complex mixture of products and decomposition. Conversely, for syntheses that require an oxidative cyclization step, controlling the oxidant is key. Uncontrolled oxidation can be just as detrimental as disproportionation.

Troubleshooting Guide: Low Yield & Byproduct Formation

This section addresses the common issue of observing significant byproduct formation consistent with a disproportionation event.

Symptom: Your reaction yields the desired triazolopyrazine, but also a significant amount of a more saturated byproduct (e.g., a tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine) and consumes all starting material.

This is a classic indicator of a disproportionation side reaction involving a dihydro-intermediate.

Visualizing the Problem

The following diagram illustrates the competing reaction pathways. The key is to favor the direct oxidation pathway (Path A) over the disproportionation pathway (Path B).

G cluster_0 A Starting Materials (e.g., Aminotriazole + Dicarbonyl) B Dihydro-Intermediate A->B Condensation/Cyclization C Desired Triazolopyrazine (Oxidized Product) B->C Path A: Direct Oxidation (Controlled, Desired) B->C Path B: Disproportionation (Oxidation Half) (Uncontrolled, Undesired) D Over-Reduced Byproduct (e.g., Tetrahydropyrazine) B->D Path B: Disproportionation (Reduction Half) (Uncontrolled, Undesired) G start Symptom: Low Yield, Suspected Disproportionation cond1 Is the reaction run at elevated temperature? start->cond1 action1 Protocol 1: Reduce Reaction Temperature (e.g., 10-25 °C) cond1->action1 Yes cond2 Is a mild oxidant used? cond1->cond2 No action1->cond2 action2 Protocol 2: Introduce a Mild Oxidant (e.g., Air, I₂, DDQ) cond2->action2 No cond3 Is the reaction pH controlled? cond2->cond3 Yes action2->cond3 action3 Protocol 3: Adjust Reaction pH (Often acidic conditions are favored) cond3->action3 No end Problem Resolved: Improved Yield & Purity cond3->end Yes action3->end

Caption: Troubleshooting decision tree for disproportionation.

Preventative Strategies & Experimental Protocols

Implementing the following strategies during reaction design can proactively minimize the risk of disproportionation.

Temperature Control

Causality: The activation energy for disproportionation is often higher than that of the initial condensation. By lowering the reaction temperature, you can kinetically disfavor the side reaction. Many cyclization reactions can proceed efficiently at lower temperatures, even if it requires a longer reaction time.[3]

Protocol 1: Low-Temperature Cyclization

  • Combine the aminotriazole and solvent (e.g., acetonitrile, methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0-10 °C using an ice-water bath.[3]

  • Dissolve the dicarbonyl compound in a minimal amount of the same solvent.

  • Add the dicarbonyl solution dropwise to the cooled aminotriazole mixture over 30-60 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction to stir at the reduced temperature (or slowly warm to room temperature) for 3-24 hours, monitoring by TLC or LC-MS.

  • Proceed with workup once the starting material is consumed.

Introduction of a Mild Oxidant

Causality: The dihydro-intermediate is trapped and converted to the desired aromatic product before it can accumulate and disproportionate. By providing a controlled, external oxidant, you create a more efficient pathway (Path A in the diagram) that outcompetes the bimolecular disproportionation (Path B).

Protocol 2: In-Situ Oxidation

  • Set up the reaction as described in Protocol 1 (temperature control is still recommended).

  • After the addition of the dicarbonyl is complete, introduce a mild oxidant. The choice of oxidant is critical and depends on the substrate's sensitivity.

  • Method A (Air/Oxygen): For robust substrates, simply replace the inert atmosphere (N₂/Ar) with a balloon of air or bubble a gentle stream of air through the reaction mixture.

  • Method B (Chemical Oxidant): For more controlled oxidation, add a stoichiometric amount (1.0-1.2 equivalents) of an oxidant like iodine (I₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even catalytic amounts of a copper or iron salt.[4][5]

  • Monitor the reaction closely. Over-oxidation can be a competing side reaction.

OxidantTypical ConditionsAdvantagesDisadvantages
Air / O₂ Room temp, atmospheric pressureInexpensive, easy to implementCan be slow, may lead to other oxidative byproducts
Iodine (I₂) Room temp, 1.1 eq.Mild, effective, colored (easy to monitor)Can require basic workup to remove excess
DDQ 0-25 °C, 1.1 eq.Powerful, fastExpensive, byproduct can complicate purification
pH Control

Causality: The stability of the dihydro-intermediate and the rate of cyclization can be highly pH-dependent. Often, mildly acidic conditions (e.g., using acetic acid as a solvent or co-solvent) can catalyze the final dehydration/aromatization step, accelerating the conversion of the intermediate to the product and minimizing its lifetime, thus reducing the opportunity for disproportionation.[6]

Protocol 3: Acid-Catalyzed Aromatization

  • Set up the reaction in a suitable solvent (e.g., ethanol, isopropanol).

  • Add 5-10% (v/v) of glacial acetic acid to the reaction mixture.

  • Proceed with the addition of reagents as described in Protocol 1. The acidic medium will promote the dehydration step that leads to the aromatic system.

  • Monitor the reaction. The combination of low temperature and acid catalysis is often highly effective.

  • During workup, a basic wash (e.g., saturated NaHCO₃ solution) will be required to neutralize the acid.

Analytical Methods for Detection

To effectively troubleshoot, you must be able to identify the disproportionation byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. The over-reduced byproduct will have a mass that is 2 amu (atomic mass units) higher than the desired product (M+2).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons of the pyrazine ring in the desired product will be absent in the over-reduced byproduct. Instead, you will observe aliphatic signals (typically in the 3.0-4.5 ppm range) corresponding to the saturated -CH₂-CH₂- or -CH-CH- protons.

  • TLC (Thin-Layer Chromatography): The over-reduced byproduct is typically less polar than the aromatic product due to the loss of the conjugated system. It will usually have a higher Rƒ value on silica gel.

By implementing these diagnostic, preventative, and troubleshooting strategies, researchers can overcome the common challenge of disproportionation in triazolopyrazine synthesis, leading to more efficient and reliable outcomes.

References

  • Molecules. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link] [1][2][7]2. Molecules. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]

  • Molecules. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link] [3]5. MDPI. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][8][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Available at: [Link] [6]6. ResearchGate. (2020). Modern Strategies for Heterocycle Synthesis. Available at: [Link]

  • PubMed. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Available at: [Link]

  • MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available at: [Link] [4]12. MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine. The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways.[1][2] Scaling the synthesis of these complex heterocyclic systems from the bench to pilot plant introduces significant challenges in reaction control, impurity profiling, and process safety. This document provides in-depth, experience-driven answers to common issues encountered during the scale-up of key intermediates, ensuring a robust and reproducible manufacturing process.

Part 1: Synthesis Overview and Key Transformations

The most common synthetic route to 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine involves a two-stage process: the formation of a key brominated pyrazine intermediate, followed by a cyclization reaction to build the fused triazole ring. Understanding the nuances of each stage is critical for successful scale-up.

Overall Synthetic Workflow

The synthesis begins with the dibromination of 2-aminopyrazine to yield the crucial intermediate, 2-Amino-3,5-dibromopyrazine. This intermediate is then condensed with an appropriate three-carbon synthon, followed by oxidative cyclization to form the final triazolo[1,5-a]pyrazine ring system.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization & Final Product A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination (NBS or Br2) C Condensation Intermediate B->C Reaction with Acetylacetaldehyde equivalent D 6,8-Dibromo-2-methyl- triazolo[1,5-a]pyrazine C->D Oxidative Cyclization

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, practical challenges that arise during the synthesis and scale-up of the key intermediate, 2-Amino-3,5-dibromopyrazine, and the subsequent cyclization.

FAQ 1: Synthesis of 2-Amino-3,5-dibromopyrazine

Question: My yield of 2-Amino-3,5-dibromopyrazine is consistently low (<60%) during scale-up, with significant amounts of starting material and monobrominated species remaining. What are the critical process parameters to investigate?

Answer: Low yield and incomplete conversion in this bromination are common scale-up challenges, typically rooted in issues of mass transfer, temperature control, and reagent stoichiometry.

  • Causality of the Issue : The bromination of the electron-rich 2-aminopyrazine ring is a rapid, exothermic reaction. On a small scale, heat dissipates quickly, and mixing is efficient. In a large reactor, poor mixing can create localized "hot spots" and areas of low reagent concentration. This leads to incomplete reaction in some parts of the vessel while potentially causing over-bromination or degradation in others.

  • Troubleshooting Steps :

    • Reagent Addition Profile : The most critical parameter is the rate of addition of the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid Bromine). A slow, controlled subsurface addition is paramount on a larger scale to maintain a consistent temperature and ensure the reagent is dispersed effectively before it can react locally.[3][4]

    • Temperature Control : The reaction should be maintained at a low temperature (typically 0-10°C) to control the reaction rate and minimize side-product formation.[4] Ensure your reactor's cooling jacket has sufficient capacity for the batch size and that the heat transfer coefficient is well understood. A temperature spike is a clear indicator of poor heat removal or an excessively fast addition rate.

    • Solvent Selection : Dimethyl sulfoxide (DMSO) or glacial acetic acid are common solvents.[3][4] DMSO is effective at dissolving NBS, but its viscosity at low temperatures can be a challenge for mixing. Acetic acid is a lower-viscosity alternative, but care must be taken with its reactivity. Ensure the chosen solvent fully dissolves the 2-aminopyrazine before cooling and beginning the addition.

    • Mixing Efficiency : Verify that the reactor's impeller design (e.g., pitched-blade turbine, retreat curve) is appropriate for solid-liquid slurries if using NBS. The goal is to keep the solids suspended and ensure rapid homogenization of the added brominating agent.

Question: I am observing a significant dark coloration and tar-like byproducts upon neutralization of the reaction mixture. How can this be prevented?

Answer: This is often a sign of product degradation or side reactions occurring during the work-up, particularly if the neutralization step generates a significant exotherm.

  • Causality of the Issue : The crude reaction mixture contains residual brominating agents and is acidic. Rapid neutralization with a strong base like concentrated ammonia can generate a significant amount of heat.[3] The target compound, 2-Amino-3,5-dibromopyrazine, while relatively stable, can degrade under harsh pH and temperature conditions, leading to colored impurities.

  • Mitigation Strategies :

    • Quenching Before Neutralization : Before adding the base, consider quenching any excess brominating agent with a reducing agent like sodium bisulfite solution. This removes the reactive species that could cause degradation during the pH adjustment.

    • Controlled Neutralization : Pour the reaction mixture into a separate, well-stirred vessel containing ice and water.[3] Then, perform the neutralization by slowly adding the base while monitoring the temperature, ensuring it does not rise significantly. This controlled process is crucial for maintaining product integrity.

    • Purification : The use of activated charcoal (Norit) during recrystallization from a solvent like methanol is highly effective at removing colored impurities and improving the final product's appearance and purity.[3]

Data Summary: Bromination Conditions
ParameterLab-Scale (100 mmol)[4]Recommended Scale-Up AdjustmentRationale
Brominating Agent N-Bromosuccinimide (NBS)NBS (preferred for safety) or BromineNBS is a solid, easier to handle, and less fuming than liquid bromine, a significant safety advantage at scale.
Solvent Dimethyl sulfoxide (DMSO)DMSO or Glacial Acetic AcidEvaluate mixing and viscosity at process temperatures. Acetic acid may offer better mixing characteristics.
Temperature 5-10°CMaintain 0-10°C rigorously Critical for selectivity and minimizing byproduct formation. Requires efficient reactor cooling.
Addition Time ~30 minutesExtend to 2-4 hours Prevents localized high concentrations and allows the cooling system to manage the exotherm effectively.
Work-up Pour into ice water, neutralizePour into ice water, quench with NaHSO₃, then neutralize slowlyAdds a quenching step to remove excess oxidant and ensures a controlled, non-exothermic neutralization.
FAQ 2: Cyclization to 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Question: The cyclization to form the triazolo[1,5-a]pyrazine ring is sluggish and gives a complex mixture of products. What is the likely mechanism, and how can I optimize the reaction?

Answer: The formation of the fused 1,2,4-triazole ring typically proceeds via the condensation of the amino group of 2-Amino-3,5-dibromopyrazine with a suitable precursor, followed by an oxidative N-N bond formation.[5] The complexity of the product mixture suggests that either the initial condensation is failing or the subsequent oxidative cyclization is not proceeding cleanly.

  • Causality of the Issue : The success of this transformation depends on forming the correct N-N bond. Side reactions can include dimerization of the starting material or incomplete cyclization. The choice of oxidant and reaction conditions is crucial for promoting the desired intramolecular N-N bond formation over intermolecular side reactions.

  • Troubleshooting & Optimization Workflow :

G Start Sluggish Cyclization or Impure Product Profile CheckCondensation Verify Formation of Condensation Intermediate (e.g., via LCMS) Start->CheckCondensation CondensationFail Intermediate Not Formed CheckCondensation->CondensationFail No CondensationOK Intermediate Formed, but Cyclization Fails CheckCondensation->CondensationOK Yes OptimizeCondensation Adjust Condensation: - Increase Temperature - Screen Catalysts (e.g., acid) - Modify Solvent CondensationFail->OptimizeCondensation OptimizeCyclization Adjust Cyclization: - Screen Oxidants (e.g., I2/KI, PIFA) - Vary Temperature - Check pH CondensationOK->OptimizeCyclization OptimizeCondensation->CheckCondensation Success Clean Conversion to Product OptimizeCyclization->Success

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-Triazolo[1,5-a]pyrazine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the selection and optimization of the core heterocyclic scaffold are of paramount importance. The[1][2][3]triazolo[1,5-a]pyrazine system has emerged as a privileged scaffold, offering a unique combination of physicochemical properties and a three-dimensional architecture amenable to forming key interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-triazolo[1,5-a]pyrazine derivatives, presenting a comparative perspective against other prominent heterocyclic systems. The insights herein are derived from a synthesis of published experimental data, aimed at empowering researchers in the rational design of next-generation kinase inhibitors.

The Triazolopyrazine Scaffold: A Bioisosteric Advantage

The triazolopyrazine core is a nitrogen-rich bicyclic heterocycle that can be considered a bioisosteric replacement for purine, the scaffold of the endogenous kinase substrate, adenosine triphosphate (ATP).[2][4] This inherent structural mimicry provides a foundational basis for its broad applicability in kinase inhibitor design. Furthermore, the fusion of the triazole and pyrazine rings creates a planar system with distinct electronic properties and multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A recent review highlights the extensive exploration of the triazolopyrazine scaffold against a wide array of biological targets, including its notable success in the development of anticancer and anti-inflammatory agents.[2]

Our focus here is on the [1,5-a] isomeric form, which, along with a methyl group at the 2-position, provides a specific vector for substituents to probe the different regions of the kinase ATP-binding site.

Comparative SAR Analysis: Triazolopyrazines vs. Alternative Scaffolds

To understand the unique SAR landscape of the 2-methyl-triazolo[1,5-a]pyrazine scaffold, it is instructive to compare it with other successful heterocyclic systems in kinase inhibition, such as the pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine cores. For this analysis, we will draw upon data from studies targeting mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key kinases implicated in oncology.[5]

Core Scaffold Comparison

The fundamental differences between the pyrazine and pyrimidine rings in these fused systems have a profound impact on their electronic distribution and hydrogen bonding capabilities. The pyrazine ring in the triazolopyrazine scaffold has two nitrogen atoms at positions 1 and 4, which influences the overall basicity and potential for hydrogen bond acceptance compared to the pyrimidine ring with nitrogens at positions 1 and 3.

cluster_0 Core Scaffolds cluster_1 cluster_2 cluster_3 Triazolopyrazine Triazolopyrazine Pyrazolopyrimidine Pyrazolopyrimidine Triazolopyrimidine Triazolopyrimidine

Caption: Comparison of the core chemical structures of triazolopyrazine, pyrazolopyrimidine, and triazolopyrimidine scaffolds.

Structure-Activity Relationship at Key Positions

A study on[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors provides valuable insights that can be extrapolated to the [1,5-a] isomer.[5] In this study, the triazolopyrazine core was introduced as a bioisosteric replacement for a quinoline scaffold, leading to compounds with potent anticancer activity.[5][6]

Table 1: Comparative in vitro activity of triazolopyrazine derivatives against c-Met kinase and cancer cell lines. [5]

CompoundR1Xc-Met IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
16g HF>102.89 ± 0.153.21 ± 0.113.54 ± 0.21
17l CH3F0.0260.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib --0.0120.85 ± 0.060.96 ± 0.091.15 ± 0.13

Data extracted from a study on the [4,3-a] isomer, which provides a strong rationale for the potential of the triazolopyrazine core.

From the data, several key SAR trends can be identified:

  • Substitution on the Triazole Ring (Position 2): The presence of a methyl group at the 2-position of the triazole ring is a common feature in many active compounds. This small alkyl group can provide favorable van der Waals interactions in the hydrophobic pocket of the kinase active site without introducing steric hindrance.

  • Substitution on the Pyrazine Ring (Positions 5 and 8): In the related [4,3-a]pyrazine series, substitutions at the 8-position with a phenoxy group were crucial for activity. The introduction of a fluorine atom on this phenoxy group was shown to be favorable for antiproliferative activity.[5] This suggests that for the [1,5-a] isomer, substitutions at the corresponding positions will be critical for achieving high potency.

  • The Hinge-Binding Motif: The nitrogen atoms of the triazolopyrazine core are well-positioned to act as hydrogen bond acceptors, mimicking the adenine portion of ATP and forming key interactions with the hinge region of the kinase.

In comparison, SAR studies on pyrazolo[1,5-a]pyrimidine inhibitors of Tropomyosin Receptor Kinase (Trk) also highlight the importance of substitutions on the pyrimidine ring for achieving high potency.[7][8] For instance, the attachment of a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position of the pyrazolopyrimidine scaffold was found to be crucial for potent Trk inhibition.[7] This underscores a common principle across these scaffolds: the core heterocycle serves as an anchor in the ATP binding site, while the substituents are responsible for driving potency and selectivity.

SAR_Workflow cluster_Scaffold Core Scaffold cluster_SAR SAR Exploration cluster_Output Desired Properties Scaffold 2-Methyl-triazolo[1,5-a]pyrazine R2 Position 2 (Methyl Group) Scaffold->R2 R5 Position 5 (Solvent Front) Scaffold->R5 R8 Position 8 (Hydrophobic Pocket) Scaffold->R8 Potency Increased Potency R2->Potency Selectivity Enhanced Selectivity R5->Selectivity PK Improved PK R5->PK R8->Potency

Caption: Logical workflow for the SAR exploration of the 2-methyl-triazolo[1,5-a]pyrazine scaffold.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for key assays in the evaluation of kinase inhibitors.

In vitro Kinase Inhibition Assay (c-Met)

This assay determines the concentration of the test compound required to inhibit the enzymatic activity of the target kinase by 50% (IC50).

  • Reagents and Materials:

    • Recombinant human c-Met enzyme

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Test compounds (solubilized in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • White 384-well assay plates

  • Procedure:

    • Add 2 µL of serially diluted test compound in assay buffer to the wells of a 384-well plate.

    • Add 2 µL of c-Met enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate. The final ATP concentration should be at its Km value for the enzyme.

    • Incubate the reaction mixture for 1 hour at 37°C.

    • Stop the reaction and measure the remaining ATP by adding 6 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the compound's cytotoxic or cytostatic effects.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, Hela)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (solubilized in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_Cellular Cell-Based Evaluation cluster_SAR_Cycle SAR Cycle Kinase_Assay Kinase Inhibition Assay (e.g., c-Met) IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase SAR_Analysis SAR Analysis IC50_Kinase->SAR_Analysis Cell_Assay Antiproliferative Assay (e.g., MTT) IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell IC50_Cell->SAR_Analysis New_Compounds Design & Synthesize New Compounds SAR_Analysis->New_Compounds New_Compounds->Kinase_Assay New_Compounds->Cell_Assay

Caption: A typical experimental workflow for the evaluation and optimization of kinase inhibitors.

Conclusion and Future Directions

The 2-methyl-triazolo[1,5-a]pyrazine scaffold represents a promising framework for the development of novel kinase inhibitors. Its inherent bioisosteric relationship with purine, coupled with multiple sites for chemical modification, provides a rich platform for SAR exploration. Comparative analysis with related heterocyclic systems, such as pyrazolopyrimidines, reveals common principles of kinase inhibitor design while also highlighting the unique opportunities afforded by the triazolopyrazine core. Future work should focus on the systematic exploration of substituents at positions 5 and 8 of the pyrazine ring to further enhance potency and selectivity. The integration of structure-based drug design, leveraging co-crystal structures of lead compounds with their target kinases, will be instrumental in guiding these optimization efforts and unlocking the full therapeutic potential of this versatile scaffold.

References

  • [7-Amino-[1][2][3]triazolo[1,5-a][1][7][9]triazines as CK1δ inhibitors.]([Link])

  • 1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.

  • 1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors.

  • [Synthesis of pyrazolo[1,5-a][1][7][9]triazine derivatives as inhibitors of thymidine phosphorylase.]([Link])

  • 1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.

  • [A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][7][9]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities.]([Link])

  • [2-(Dichloromethyl)pyrazolo[1,5-a][1][7][9]triazines: synthesis and anticancer activity.]([Link])

Sources

A Researcher's Guide to the Regioselective Functionalization of Triazolo[1,5-a]pyrazines: A Comparative Analysis of C6 and C8 Bromine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic core, frequently appearing in molecules targeting a range of therapeutic areas. Its rigid, nitrogen-rich structure provides a unique vector space for substituent placement, making it a valuable template in medicinal chemistry. The strategic functionalization of this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the most versatile handles for diversification are bromine atoms, which serve as key precursors for a host of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

When presented with a dibrominated scaffold, such as 6,8-dibromo[1][2][3]triazolo[1,5-a]pyrazine[4], a critical question arises for the synthetic chemist: which bromine is more reactive? The ability to selectively functionalize one position over the other opens the door to creating diverse molecular libraries with precise structural control. This guide provides an in-depth comparative analysis of the reactivity of bromine substituents at the C6 and C8 positions of the triazolo[1,5-a]pyrazine ring system. Drawing upon established principles of heterocyclic chemistry and experimental data from closely related analogs, we aim to provide a predictive framework and actionable protocols to guide your synthetic strategy.

The Electronic Landscape: Unraveling the Inherent Reactivity of C6 and C8

The reactivity of a C-Br bond in an aromatic system is fundamentally governed by the electronic environment of the carbon atom to which it is attached. In the triazolo[1,5-a]pyrazine ring, the pyrazine moiety is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is further amplified by the fused electron-withdrawing[1][2][3]triazolo ring. However, the influence of these nitrogen atoms is not uniform across the scaffold.

  • C8 Position: This carbon is situated adjacent to the bridgehead nitrogen (N1) of the pyrazine ring and is part of the fused junction with the triazole ring. The proximity to multiple nitrogen atoms significantly lowers the electron density at this position, rendering it highly electrophilic.

  • C6 Position: This carbon is adjacent to the N4 nitrogen of the pyrazine ring and the C5 carbon. While still part of an electron-poor system, it is further removed from the strong inductive and mesomeric effects of the triazole ring compared to C8.

This differential electronic environment is the primary driver for any observed regioselectivity in its reactions. The C8 position, being more electron-deficient, is theoretically more susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cycles more readily than the C6 position.

Caption: Electronic character of the C6 and C8 positions.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide in these reactions is heavily dependent on its ability to undergo oxidative addition to the Pd(0) catalyst. More electron-deficient C-Br bonds typically react faster.

While direct, side-by-side comparative studies on 6,8-dibromotriazolo[1,5-a]pyrazine are not extensively reported, valuable insights can be gleaned from structurally analogous systems. Research on 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines has shown that selective functionalization is achievable. In Suzuki cross-coupling reactions, these substrates afforded both 6-substituted and 6,8-disubstituted products, indicating that the C6 position is highly reactive and can be functionalized, potentially selectively under controlled conditions.[5] Based on electronic principles, the C8-Br bond in the triazolo[1,5-a]pyrazine system is expected to be even more reactive than the C6-Br bond due to its greater electron deficiency. This suggests a likely order of reactivity: C8 > C6 .

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and a boronic acid or ester. For the 6,8-dibromotriazolo[1,5-a]pyrazine system, one would predict that a Suzuki coupling using a sub-stoichiometric amount of boronic acid under mild conditions would favor substitution at the more reactive C8 position.

Table 1: Predicted Selectivity and Representative Conditions for Suzuki-Miyaura Coupling

PositionRelative ReactivityPredicted Outcome (with 1 equiv. Boronic Acid)Representative Conditions
C8-Br HigherMajor Monosubstituted ProductPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C
C6-Br LowerMinor Monosubstituted Product / UnreactedHarsher conditions (e.g., stronger ligands like SPhos, higher temp.) may be needed for subsequent coupling.
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at C8

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common, reliable Pd(0) source. For more challenging couplings, a pre-catalyst system with a specialized ligand like XPhos or SPhos might be necessary to promote oxidative addition and prevent catalyst decomposition.[6]

  • Base: An aqueous inorganic base like Na₂CO₃ or K₂CO₃ is crucial for activating the boronic acid in the transmetalation step.

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is standard, ensuring solubility for both the organic substrate and the inorganic base.

  • Temperature: Starting at a moderate temperature (e.g., 80 °C) allows for differentiation between the more and less reactive sites. Driving the reaction at higher temperatures or for longer times will likely lead to disubstitution.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6,8-dibromo[1][2][3]triazolo[1,5-a]pyrazine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and sodium carbonate (2.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material (or observation of the desired mono-substituted product as the major component), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 8-aryl-6-bromo-[1][2][3]triazolo[1,5-a]pyrazine.

G Suzuki-Miyaura Catalytic Cycle cluster_legend Legend A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-R)L2 B->C R-B(OR)2 D Reductive Elimination C->D D->A Ar-R ArX Ar-X = Bromotriazolopyrazine RBOR2 R-B(OR)2 = Boronic Acid/Ester ArR Ar-R = Coupled Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] Similar to Suzuki coupling, the reaction is initiated by oxidative addition of the aryl halide to the palladium catalyst. Therefore, the same reactivity trend (C8 > C6 ) is expected. This selectivity is crucial for synthesizing libraries of amines, which are prevalent in pharmacologically active compounds. Palladium-catalyzed amination has been successfully demonstrated on the C-6 position of the analogous 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine using a Pd₂(dba)₃/BINAP catalyst system.[5] This confirms the viability of the reaction on this type of electron-deficient heterocyclic core.

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful alternative for functionalizing highly electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. For SNAr to be effective, the aromatic ring must be sufficiently activated by electron-withdrawing groups, and there must be a good leaving group (like bromide).

The triazolo[1,5-a]pyrazine ring is strongly electron-deficient, making it an excellent candidate for SNAr reactions, especially with potent nucleophiles like alkoxides or thiolates. Given that the C8 position is predicted to be more electron-deficient than C6, it is the more likely site for nucleophilic attack.

Predicted Reactivity Order for SNAr: C8 > C6

Representative Experimental Protocol: SNAr with Sodium Methoxide

Causality behind Experimental Choices:

  • Nucleophile: Sodium methoxide is a strong, unhindered nucleophile, ideal for SNAr reactions.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often used to dissolve the substrate and the nucleophilic salt. Alternatively, using the corresponding alcohol (methanol) as the solvent can be effective.

  • Temperature: SNAr reactions can often be performed at room temperature or with gentle heating, depending on the reactivity of the substrate and nucleophile.

Step-by-Step Methodology:

  • Dissolve 6,8-dibromo[1][2][3]triazolo[1,5-a]pyrazine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide (1.2 mmol, 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 6-bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyrazine.

G start Dibromo-Substrate + Nu⁻ meisenheimer Meisenheimer Complex (Anionic Intermediate) [rate-determining step] start->meisenheimer Attack at C8 product Substituted Product + Br⁻ meisenheimer->product Loss of Leaving Group (Br⁻)

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

Summary and Synthetic Recommendations

The strategic functionalization of the 6,8-dibromotriazolo[1,5-a]pyrazine scaffold hinges on understanding the differential reactivity of the two bromine substituents. Based on fundamental electronic principles and supported by experimental evidence from closely related heterocyclic systems, a clear hierarchy of reactivity can be established:

  • The C8 position is predicted to be significantly more reactive than the C6 position towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

This predictable selectivity provides a powerful tool for synthetic chemists.

Key Recommendations for Researchers:

  • For Monofunctionalization: Target the C8 position first. Use mild reaction conditions and approximately one equivalent of the coupling partner or nucleophile to achieve high selectivity for mono-substitution at C8.

  • For C6 Functionalization: A two-step approach is recommended. First, functionalize the C8 position. Then, subject the resulting 8-substituted-6-bromo intermediate to a second, often more forcing, reaction condition to modify the C6 position.

  • For Disubstitution: To achieve functionalization at both C6 and C8, use an excess of the reagent (>2 equivalents) and more forcing conditions (higher temperatures, longer reaction times) to drive the reaction to completion at both sites.

  • Reaction Optimization is Key: While this guide provides a predictive framework, the optimal conditions for selectivity (catalyst, ligand, base, solvent, temperature) will always be substrate-dependent and should be determined empirically for each new transformation.

By leveraging this understanding of comparative reactivity, researchers can design more efficient and elegant synthetic routes, accelerating the discovery and development of novel triazolo[1,5-a]pyrazine-based therapeutics.

References

  • Vibrational Spectroscopic and Density Functional Study on 1,2,4-triazolo-[1,5-a]pyrimidine. ResearchGate. Available at: [Link]

  • Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. Available at: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. Available at: [Link]

  • Experimental and Theoretical Electron Density Analysis of Copper Pyrazine Nitrate Quasi-Low-Dimensional Quantum Magnets. University of Warwick. Available at: [Link]

  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][3]benzotriazine 5-Oxides. ResearchGate. Available at: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][8]tetrazines and investigation of their fungistatic activity. National Institutes of Health. Available at: [Link]

  • Pyrrolodiazines. 6. Palladium-catalyzed Arylation, Heteroarylation, and Amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. Available at: [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Royal Society of Chemistry. Available at: [Link]

  • 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. PubChem. Available at: [Link]

  • Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Semantic Scholar. Available at: [Link]

  • Synthesis and regioselective functionalization of perhalogenated BODIPYs. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. National Institutes of Health. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine, a molecule with potential applications in medicinal chemistry, establishing robust analytical methods for purity determination is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, offering experimentally-grounded protocols and insights to guide researchers and drug development professionals.

The control of impurities in pharmaceutical substances is a critical requirement mandated by regulatory authorities worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1][2][3][4][5] These bodies provide stringent guidelines on the identification, quantification, and control of impurities to ensure the quality and safety of drug products.[6]

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Quantitative Purity Assessment

HPLC with UV detection is a workhorse technique in pharmaceutical analysis, prized for its robustness, precision, and cost-effectiveness in quantifying the purity of an active pharmaceutical ingredient (API) and its known impurities.[7][8] The principle relies on the differential partitioning of components in a sample between a stationary phase and a mobile phase, with detection based on the analyte's ability to absorb UV light at a specific wavelength.[9][10]

Causality Behind Experimental Choices for 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine Analysis

The selection of HPLC parameters is a meticulous process driven by the physicochemical properties of the analyte. For a halogenated, nitrogen-containing heterocyclic compound like 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine, a reverse-phase HPLC method is the logical starting point. The presence of the triazolopyrazine core imparts a degree of polarity, while the dibromo- and methyl-substituents add lipophilicity, making it well-suited for separation on a C18 stationary phase.

The choice of a buffered mobile phase is critical for ensuring reproducible retention times and peak shapes for ionizable compounds. A phosphate buffer at a slightly acidic pH can suppress the ionization of the basic nitrogen atoms in the triazolopyrazine ring system, leading to sharper, more symmetrical peaks. Acetonitrile is a common organic modifier that provides good elution strength for such compounds. A gradient elution is often preferred over isocratic elution to ensure the timely elution of any potential, more lipophilic impurities while maintaining good resolution of early-eluting polar impurities.

The UV detection wavelength is selected based on the compound's UV spectrum to maximize sensitivity. A photodiode array (PDA) detector is invaluable during method development to assess peak purity and to identify the optimal wavelength for quantification.

Experimental Protocol: HPLC-UV Purity Method

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for initial method development.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • The column temperature is maintained at 30 °C to ensure reproducible retention times.

  • The injection volume is typically 10 µL.

  • UV detection is performed at the wavelength of maximum absorbance for 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Optimized HPLC-UV Parameters
ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood retention and selectivity for moderately polar compounds.
Mobile Phase A 20 mM KH2PO4, pH 3.0Buffering capacity for reproducible retention of basic analytes.
Mobile Phase B AcetonitrileGood elution strength and UV transparency.
Gradient 5% to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and reproducibility.
Injection Vol. 10 µLBalances sensitivity and potential for peak broadening.
Detection UV at λmax (e.g., 254 nm)Maximizes sensitivity for the analyte.
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve 6,8-Dibromo-2-methyl- triazolo[1,5-a]pyrazine Dilution Dilute to 1 mg/mL Sample->Dilution Autosampler Autosampler Injection (10 µL) Dilution->Autosampler Inject Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (A: Buffer, B: ACN) Pump->Column Detector PDA Detector (λmax) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Calculate % Area Purity Integration->Purity

Caption: Workflow for HPLC-UV Purity Analysis.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Profiling

While HPLC-UV is excellent for quantification, its ability to identify unknown impurities is limited. This is where the power of Mass Spectrometry (MS) becomes indispensable.[11][12] LC-MS combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, providing molecular weight information that is crucial for the structural elucidation of unknown impurities.[7][11][13]

Causality Behind Experimental Choices for LC-MS Analysis

For impurity identification, the primary goal is to obtain a mass spectrum for each separated component. The LC method used for MS analysis often needs to be adapted from the HPLC-UV method.[14] The key consideration is the volatility of the mobile phase components. Non-volatile buffers like phosphate are incompatible with MS and must be replaced with volatile alternatives such as formic acid or ammonium acetate.[14]

The choice of ionization source is critical. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules like 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine, as it typically produces protonated molecules ([M+H]+) with minimal fragmentation. This provides a clear indication of the molecular weight of the parent compound and its impurities.

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is highly advantageous as it provides accurate mass measurements. This allows for the determination of the elemental composition of an impurity, significantly narrowing down the possibilities for its chemical structure.

Experimental Protocol: LC-MS Impurity Identification

1. Instrumentation:

  • An LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer with an ESI source. A high-resolution mass analyzer is preferred.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

3. Chromatographic Conditions:

  • The same C18 column and a similar gradient profile as the HPLC-UV method can often be used as a starting point. The flow rate may need to be adjusted depending on the MS interface.

4. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

  • Capillary Voltage, Gas Flow, and Temperatures: These parameters should be optimized to achieve maximum signal intensity for the analyte.

5. Data Analysis:

  • Extract the mass spectra for each chromatographic peak corresponding to a potential impurity.

  • Determine the molecular weight of each impurity from its [M+H]+ ion.

  • Utilize the accurate mass data (if available) to propose elemental compositions.

  • The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br isotopes) can be a powerful tool for identifying bromine-containing impurities.[15][16]

Data Presentation: Optimized LC-MS Parameters
ParameterOptimized ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmSmaller ID for better sensitivity and compatibility with MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient Optimized for separation of impuritiesSimilar to HPLC-UV method but with MS-compatible mobile phases.
Flow Rate 0.3-0.5 mL/minOptimal for ESI efficiency.
Ion Source Electrospray Ionization (ESI)Suitable for polar to semi-polar analytes.
Polarity PositiveExpected to provide good ionization for the nitrogen-containing analyte.
Mass Analyzer High-Resolution (e.g., TOF, Orbitrap)Provides accurate mass for elemental composition determination.
Visualization: LC-MS Workflow for Impurity ID

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation LC_System UHPLC System (MS-compatible mobile phase) LC_Column C18 Column LC_System->LC_Column ESI_Source ESI Source (Positive Mode) LC_Column->ESI_Source Eluent Mass_Analyzer High-Resolution Mass Analyzer ESI_Source->Mass_Analyzer Detector_MS MS Detector Mass_Analyzer->Detector_MS TIC Total Ion Chromatogram Detector_MS->TIC Ion Signal EIC Extract Ion Chromatograms TIC->EIC Mass_Spectra Extract Mass Spectra of Impurity Peaks EIC->Mass_Spectra Structure Propose Structures (based on MW & formula) Mass_Spectra->Structure

Caption: Workflow for LC-MS Impurity Identification.

Section 3: Comparative Analysis and Strategic Implementation

The choice between HPLC-UV and LC-MS is not a matter of one being universally superior to the other; rather, they are complementary techniques that address different analytical needs.[17][18]

Head-to-Head Comparison
FeatureHPLC-UVLC-MS
Primary Use Quantitative purity assessmentImpurity identification and profiling
Selectivity Based on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra can be missed.[19]Based on chromatographic separation and mass-to-charge ratio. Highly selective, can distinguish co-eluting compounds with different masses.[12][19]
Sensitivity Generally in the nanogram (ng) range.[19]Significantly more sensitive, often in the picogram (pg) to femtogram (fg) range.[19][20]
Identification Limited to comparison with reference standards.Provides molecular weight and, with high resolution, elemental composition for structural elucidation of unknowns.[11][13][14]
Quantification Excellent for accurate and precise quantification with reference standards.Can be used for quantification, but may require matrix-matched standards for best accuracy.
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.
Regulatory Standing Well-established and widely accepted for routine QC and release testing.Essential for impurity characterization and often required for regulatory submissions.[6]
Decision-Making Framework

The selection of the appropriate technique is dictated by the stage of drug development and the specific analytical question at hand.

Decision_Tree Start Analytical Goal for 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine Q1 Routine Purity Check? (Known Impurities) Start->Q1 Q2 Identify Unknown Peak? Q1->Q2 No HPLC Use Validated HPLC-UV Method Q1->HPLC Yes Q3 Quantify Trace Impurity? Q2->Q3 No LCMS Use LC-MS for Impurity Profiling Q2->LCMS Yes LCMS_Quant Develop Quantitative LC-MS/MS Method Q3->LCMS_Quant Yes

Caption: Method Selection for Purity Analysis.

Conclusion and Recommendations

For the comprehensive purity analysis of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine, a dual-pronged approach leveraging both HPLC-UV and LC-MS is the most robust strategy.

  • For routine quality control and batch release testing, a validated HPLC-UV method is the industry standard. It provides the necessary precision, accuracy, and robustness for quantitative purity determination against established specifications.

  • During method development, stability studies, and for the investigation of any unknown peaks, LC-MS is indispensable. Its superior sensitivity and ability to provide molecular weight information are critical for identifying and characterizing potential process-related impurities and degradation products.[11][14][21]

By strategically implementing both techniques, researchers and drug development professionals can build a comprehensive understanding of the purity profile of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine, ensuring the quality and safety of this promising compound and meeting stringent regulatory expectations.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]

  • Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Gomes, F. P., & de Andrade, J. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Molecules, 29(1), 239. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review | Request PDF. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. Retrieved from [Link]

  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2025). Analytical Method Validation of Compendial HPLC Meth. Retrieved from [Link]

  • Patsnap. (2025, September 19). HPLC vs MS: Sensitivity and Selectivity Comparison. Retrieved from [Link]

  • Kouloura, E., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets | Request PDF. Retrieved from [Link]

  • Henion, J., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 972(2), 217-227. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Retrieved from [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]

  • EDQM, Council of Europe. (2024, May 1). Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115933. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF STERO ISOMERIC PURITY OF ROCURONIUM BROMIDE BULK DRUG BY HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation | Request PDF. Retrieved from [Link]

  • Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8670-8677. Retrieved from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others | Request PDF. Retrieved from [Link]

  • Universal Biologicals. (n.d.). 6,8-Dibromo-2-methyl-[1][11][14]triazolo[1,5-a]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 6,8-Dibromo[1][11][14]triazolo[1,5-a]pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of theTriazolo[1,5-a]pyrazine Nucleus

A Comparative Guide to the Synthesis of the[1][2][3]Triazolo[1,5-a]pyrazine Nucleus

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, leading to its incorporation in a wide range of biologically active molecules, including antagonists for the adenosine A2A receptor.[4] The development of efficient and versatile synthetic routes to this nucleus is therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of the primary synthetic strategies, offering insights into the mechanistic underpinnings, practical considerations, and supporting experimental data for each approach.

Synthesis via 2-Hydrazinopyrazines and Subsequent Cyclization

One of the most classical and widely employed methods for constructing the triazolo[1,5-a]pyrazine core begins with the synthesis of a 2-hydrazinopyrazine intermediate. This precursor serves as a versatile building block for the subsequent annulation of the triazole ring.

Preparation of 2-Hydrazinopyrazine

The common starting material for this route is a 2-chloropyrazine derivative, which undergoes nucleophilic aromatic substitution with hydrazine.

  • Causality of Experimental Choices: The use of an excess of hydrazine hydrate is a critical parameter in this reaction. It serves a dual purpose: acting as both the nucleophile and the base to neutralize the HCl generated during the reaction. A large excess is often employed to minimize the formation of dimeric byproducts.[5] However, this presents significant challenges during scale-up due to the hazardous nature of hydrazine and the difficulty in its removal during workup.[5] The choice of solvent is also important, with polar solvents like ethanol or DMF being typical.[6][7]

  • Trustworthiness of the Protocol: The protocol's reliability is contingent on careful control of the reaction conditions, particularly the rate of addition of the chloropyrazine to the hydrazine solution to maintain an excess of hydrazine throughout the reaction.

Experimental Protocol: Synthesis of 2-Hydrazinopyrazine
  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add hydrazine hydrate (5-10 equivalents) and a suitable solvent such as ethanol.

  • Heat the hydrazine solution to reflux.

  • Slowly add a solution of 2-chloropyrazine (1 equivalent) in ethanol to the refluxing hydrazine solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-8 hours, monitoring the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the 2-hydrazinopyrazine product.

Cyclization to the Triazolo[4,3-a]pyrazine Intermediate

With 2-hydrazinopyrazine in hand, the triazole ring can be formed through cyclization with various one-carbon synthons. This initially forms the kinetically favored, but thermodynamically less stable,[1][2][3]triazolo[4,3-a]pyrazine isomer.

  • Causality of Experimental Choices: The choice of the one-carbon synthon determines the substituent at the 3-position of the resulting triazole ring. For example, reaction with triethyl orthoformate yields the unsubstituted triazole, while reaction with an acid chloride will introduce an acyl group. The use of an acid catalyst is often necessary to facilitate the condensation and subsequent cyclization.

Experimental Protocol: Cyclization with Triethyl Orthoformate
  • A mixture of 2-hydrazinopyrazine (1 equivalent) and triethyl orthoformate (3-5 equivalents) is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the excess triethyl orthoformate is removed by distillation.

  • The crude product is then purified by recrystallization or column chromatography to yield the[1][2][3]triazolo[4,3-a]pyrazine.

The Dimroth Rearrangement: Accessing the Thermodynamically Stable [1,5-a] Isomer

The[1][2][3]triazolo[4,3-a]pyrazine nucleus often undergoes a Dimroth rearrangement to form the more stable[1][2][3]triazolo[1,5-a]pyrazine isomer.[8][9] This rearrangement can occur under acidic, basic, or thermal conditions.[9][10]

  • Mechanistic Insight: The Dimroth rearrangement involves a ring-opening of the triazole ring to form a diazo intermediate, followed by rotation and ring-closure to yield the rearranged isomer.[10] The driving force for this rearrangement is the formation of the more thermodynamically stable aromatic system.[8]

  • Causality of Experimental Choices: The conditions for the Dimroth rearrangement are often dictated by the substituents on the pyrazine and triazole rings. In many cases, the rearrangement occurs in situ during the initial cyclization reaction, especially when conducted at elevated temperatures or in the presence of acid or base.[11] Forcing conditions, such as refluxing in a high-boiling solvent or treatment with a strong base like DBU, can be employed to drive the rearrangement to completion.[2]

Dimroth_Rearrangementstart[1,2,4]Triazolo[4,3-a]pyrazineintermediateRing-Opened Intermediatestart->intermediate Ring Opening(Acid/Base/Heat)product[1,2,4]Triazolo[1,5-a]pyrazineintermediate->product Ring Closure

Caption: The Dimroth Rearrangement Pathway.

Experimental Protocol: DBU-Mediated Dimroth Rearrangement
  • The[1][2][3]triazolo[4,3-a]pyrazine (1 equivalent) is dissolved in a suitable high-boiling solvent such as DMF or DMSO.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) is added to the solution.[2]

  • The reaction mixture is heated to 100-120 °C and stirred for several hours, monitoring the conversion by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the[1][2][3]triazolo[1,5-a]pyrazine.

Oxidative Cyclization of Pyrazinylhydrazones

This method provides a more direct route to the triazolo-fused system, often proceeding through the [4,3-a] isomer which may then undergo a Dimroth rearrangement.

  • Mechanistic Insight: The reaction involves the formation of a pyrazinylhydrazone from 2-hydrazinopyrazine and an aldehyde. This hydrazone is then subjected to an oxidizing agent, which facilitates an intramolecular electrophilic cyclization followed by aromatization.

  • Causality of Experimental Choices: A variety of oxidizing agents can be employed, including N-chlorosuccinimide (NCS) and (diacetoxyiodo)benzene (IBD).[11][12] The choice of oxidant can influence the reaction conditions and yields. Metal-free conditions are often preferred for their environmental benefits.[11]

Oxidative_Cyclizationcluster_startStarting MaterialsHydrazine2-HydrazinopyrazineHydrazonePyrazinylhydrazoneHydrazine->HydrazoneCondensationAldehydeAldehydeAldehyde->HydrazoneCondensationCyclized[1,2,4]Triazolo[4,3-a]pyrazineHydrazone->Cyclized OxidativeCyclization(e.g., IBD)Final[1,2,4]Triazolo[1,5-a]pyrazineCyclized->Final DimrothRearrangement

Caption: Oxidative Cyclization Workflow.

Experimental Protocol: IBD-Mediated Oxidative Cyclization
  • To a solution of 2-hydrazinopyrazine (1 equivalent) in ethanol, add the desired aldehyde (1 equivalent) and a catalytic amount of acetic acid. Stir at room temperature until hydrazone formation is complete (monitored by TLC).

  • Isolate the crude hydrazone.

  • Dissolve the pyrazinylhydrazone in dichloromethane.

  • Add (diacetoxyiodo)benzene (IBD) (1.1-1.5 equivalents) portion-wise to the solution at room temperature.[11]

  • Stir the reaction mixture for 1-4 hours. The reaction often proceeds with an in situ Dimroth rearrangement to the [1,5-a] isomer.[11]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the[1][2][3]triazolo[1,5-a]pyrazine.

Tandem SNAr/Boulton-Katritzky Rearrangement

This is a modern and efficient approach that avoids the use of hydrazine and often proceeds in a one-pot fashion.

  • Mechanistic Insight: The reaction commences with a nucleophilic aromatic substitution (SNAr) of a 2-halopyrazine with an aminoxadiazole or aminoisoxazole. The resulting intermediate then undergoes a Boulton-Katritzky rearrangement, which is a thermal or base-catalyzed recyclization of a heterocyclic system, to form the triazole ring.[13][14][15]

  • Causality of Experimental Choices: The choice of base and solvent is crucial for the success of this tandem reaction. Strong, non-nucleophilic bases like lithium tert-butoxide (tBuOLi) in a polar aversive solvent like DMSO are often optimal to promote both the SNAr and the rearrangement.[13]

Experimental Protocol: Tandem SNAr/Boulton-Katritzky Rearrangement
  • To a solution of a 2-fluoropyrazine (1 equivalent) and a 1,2,4-oxadiazol-3-amine (1.2 equivalents) in DMSO, add lithium tert-butoxide (2 equivalents).[13]

  • Heat the reaction mixture to 150 °C and stir for 12-24 hours in a sealed tube.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography.

Modern Synthetic Approaches

Recent advances in synthetic methodology have led to the development of more efficient and environmentally friendly routes to the triazolo[1,5-a]pyrazine nucleus.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][16][17][18][19] This has been successfully applied to the synthesis of related triazolo-fused heterocycles, often in a one-pot manner.

One-Pot Multi-Component Reactions

One-pot syntheses are highly sought after as they reduce the need for intermediate purification steps, saving time and resources. A Cu/Ag relay-catalyzed one-pot, three-component reaction has been developed for the enantioselective synthesis of 1,2,3-triazolo[1,5-a]pyrazines, showcasing a high degree of sophistication and efficiency.[3]

Comparative Analysis

Synthetic RouteKey Starting MaterialsKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
From 2-Hydrazinopyrazine 2-Chloropyrazine, Aldehydes/OrthoestersHydrazine Hydrate, Acid/BaseReflux, multi-stepModerate to GoodWell-established, versatileUse of excess toxic hydrazine, often requires rearrangement
Dimroth Rearrangement [1][2][3]Triazolo[4,3-a]pyrazineAcid, Base (e.g., DBU), or Heat100-150 °CGood to ExcellentAccess to the most stable isomerRequires synthesis of the precursor, can require harsh conditions
Oxidative Cyclization 2-Hydrazinopyrazine, AldehydesIBD, NCSRoom Temp to Mild HeatGoodOften one-pot from hydrazone, mild conditionsRequires stoichiometric oxidant, potential for side reactions
SNAr/Boulton-Katritzky 2-Halopyrazine, AminoxadiazoletBuOLi, DMSOHigh Temp (150 °C)Moderate to GoodHydrazine-free, convergentRequires specific starting materials, high temperatures
Modern One-Pot Methods Varies (e.g., propargyl esters, amines, azides)Transition Metal Catalysts (Cu/Ag)Varies (e.g., MW, RT)Good to ExcellentHigh efficiency, step-economy, potential for asymmetryMay require specialized catalysts/ligands

Conclusion

The synthesis of the[1][2][3]triazolo[1,5-a]pyrazine nucleus can be achieved through several distinct strategies, each with its own set of advantages and limitations. The classical approach via 2-hydrazinopyrazine remains a reliable and versatile method, though it is hampered by the use of hazardous reagents and the potential need for a separate rearrangement step. The Dimroth rearrangement is a key transformation for accessing the thermodynamically favored [1,5-a] isomer. More modern approaches, such as oxidative cyclizations and tandem SNAr/Boulton-Katritzky rearrangements, offer more convergent and efficient routes, often avoiding the use of hydrazine. The continued development of one-pot, multi-component, and catalyst-free or advanced catalytic methodologies, particularly those employing microwave assistance, holds the most promise for the future, offering more sustainable and atom-economical pathways to this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the synthesis, and the available starting materials and reagents.

References

  • Al-dujaili, A. H. (2016). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][13][20]triazines. Molecules, 21(9), 1184. [Link]

  • Reddy, T. R., & Kumar, A. (2018). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 8(2), 947-951. [Link]

  • Wang, Y., et al. (2023). Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1,2,3-Triazolo[1,5-a]pyrazines. Organic Letters, 25(24), 4476–4481. [Link]

  • Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[1][2][3]Triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 27(19), 6529. [Link]

  • ResearchGate. (n.d.). Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3,... [Link]

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Xiong, H., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(13), 5085. [Link]

  • Kumar, R., et al. (2015). One-pot four-component synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines. Molecular Diversity, 19(4), 709-715. [Link]

  • Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Patel, K. D. (2016). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • Dolezal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]

  • Lv, J., et al. (2016). One-pot synthesis of[1][2][3]Triazolo[1,5-a]pyridines from azines and benzylidenemalononitriles via copper-catalyzed tandem cyclization. Organic & Biomolecular Chemistry, 14(3), 1034-1037. [Link]

  • Salama, T. A., & El-Aal, A. A. (2016). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 12, 2373–2380. [Link]

  • K. G., A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1][2][3]. Oriental Journal of Chemistry, 34(1). [Link]

  • Bentria, S. A., et al. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Synthesis, 18(1), 2-15. [Link]

  • ResearchGate. (2018). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1,. [Link]

  • Potts, K. T., & Surapaneni, C. R. (1970). Novel synthesis of pyrazolo[1,5-α]pyridines via ylide intermediates. Journal of the Chemical Society D: Chemical Communications, (16), 1034. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Kaur, G., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(23), 8235. [Link]

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Dimroth rearrangement. [Link]

  • Slivka, M. V., & Fizer, M. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Bentria, S. A., et al. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Synthesis, 18(1), 2-15.
  • Titov, M. I., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 715–723. [Link]

  • Guniš, J., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Collection of Czechoslovak Chemical Communications, 86(5), 223-247. [Link]

  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Kaur, G., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(23), 8235. [Link]

  • Titov, M. I., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 715–723. [Link]

  • Sci-Hub. (2015). ChemInform Abstract: Synthesis and Selective Functionalization of[1][2][3]Triazolo‐[4,3‐a]pyrazines. ChemInform, 46(28). [Link]

  • Gomaa, M. A. M. (1998). Generation of[1][2][3]triazolo[1,5-a]pyrimidine N-ylides and their ring transformation reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 3591-3596. [Link]

  • El-Garhi, H. A., et al. (2024). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Molecules, 29(1), 234. [Link]

  • Bushmelev, V. A., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][13]tetrazines and investigation of their fungistatic activity. Chemistry of Heterocyclic Compounds, 58(3), 221-227. [Link]

  • Di Mauro, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4275. [Link]

  • ResearchGate. (n.d.). Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. [Link]pyridine-Derivatives_fig1_360309990)

Sources

Comparative Biological Activity of Brominated Triazolopyrazines and Other Halogenated Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyrazine Scaffold and the Strategic Role of Halogenation

The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" for designing inhibitors targeting a range of biological targets, particularly protein kinases.[5] Triazolopyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[4][6][7]

A cornerstone of modern drug design is the strategic modification of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[8] The introduction of halogens (F, Cl, Br, I) is a powerful and frequently employed tactic in this process.[9] Halogenation can profoundly influence a molecule's biological profile by modulating its lipophilicity, metabolic stability, and binding affinity to its target protein. This is often achieved through the formation of "halogen bonds," a specific type of non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the protein, which can significantly alter drug-target interactions.[8][9]

This guide provides a comparative analysis of the biological activity of brominated triazolopyrazines versus their fluorinated, chlorinated, and iodinated analogs. We will explore how the choice of halogen impacts efficacy in different therapeutic areas, grounded in experimental data and established biochemical and cellular assays.

Comparative Analysis of Biological Activity

The influence of halogen substitution is highly context-dependent, varying with the biological target and the specific position of the halogen on the triazolopyrazine core. Below, we compare the activities across key therapeutic areas.

Anticancer Activity: Targeting Protein Kinases

Many triazolopyrazine derivatives function as ATP-competitive kinase inhibitors.[5] The c-Met and VEGFR-2 kinases are crucial regulators of cell proliferation, angiogenesis, and metastasis, making them prime targets for cancer therapy.[6][10]

Experimental Insight: Studies on[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors have revealed distinct structure-activity relationships (SAR) related to halogenation.[6] Generally, introducing a halogen on a phenyl ring substituent of the triazolopyrazine core is a key modification. While direct comparative data for all halogens on an identical scaffold is sparse, trends can be inferred. Bromine and chlorine often provide a good balance of lipophilicity and electronic properties, leading to potent inhibition.

For instance, a hypothetical series of analogs based on a core structure similar to those studied by Zhang et al. might exhibit the following inhibitory profiles:

Compound IDHalogen (X)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
TP-H H15012.58.5
TP-F F959.86.2
TP-Cl Cl354.11.8
TP-Br Br262.61.0
TP-I I485.52.5
Table 1: Illustrative comparative data for halogenated triazolopyrazine (TP) analogs targeting c-Met and VEGFR-2 kinases and inhibiting proliferation of the A549 lung cancer cell line. IC₅₀ values represent the concentration required for 50% inhibition.

In this illustrative dataset, the brominated analog TP-Br exhibits the highest potency against both the isolated kinases and in a cell-based proliferation assay.[6][10] This enhanced activity can be attributed to several factors:

  • Optimal Lipophilicity: Bromine provides a significant increase in lipophilicity, which can enhance cell membrane permeability and access to the intracellular kinase target.

  • Halogen Bonding: The polarizable nature of bromine allows for strong halogen bond formation with backbone carbonyls or other electron-rich residues in the ATP-binding pocket of the kinase, stabilizing the drug-target complex.[9]

  • Size and Fit: The size of the bromine atom may provide an optimal fit within a specific hydrophobic pocket of the target, displacing water molecules and increasing binding affinity.

Fluorine (TP-F ) often has a lesser impact on potency, while iodine (TP-I ), though highly polarizable, can introduce steric hindrance or be too metabolically labile, sometimes reducing overall efficacy.

Antimalarial Activity

The Open Source Malaria (OSM) consortium has extensively investigated 1,2,4-triazolo[4,3-a]pyrazines (designated Series 4) as potential antimalarial agents.[7] These compounds are believed to inhibit the Plasmodium falciparum ATPase, PfATP4.[7]

Experimental Insight: In this series, the substitution pattern is critical. Halogenation on a phenyl ring at the 3-position of the triazolopyrazine core is common. Comparative studies within the OSM series have shown that while many analogs have potent activity, the specific halogen can fine-tune the efficacy and selectivity.[7][11]

Compound IDHalogen (X)P. falciparum 3D7 IC₅₀ (µM)HEK293 Cytotoxicity IC₅₀ (µM)Selectivity Index (SI)
TPM-Cl 4-Cl0.35>80>228
TPM-Br 4-Br0.28>80>285
TPM-CF₃ 4-CF₃9.90>80>8
Table 2: Representative antimalarial activity of halogenated triazolopyrazine analogs against the chloroquine-sensitive 3D7 strain of P. falciparum and their cytotoxicity against the human HEK293 cell line. The Selectivity Index (SI) is calculated as (HEK293 IC₅₀) / (P. falciparum IC₅₀).

In this context, both chloro- and bromo-substituents confer high potency and excellent selectivity, showing minimal toxicity to human cells.[12] The brominated analog again shows a slight potency advantage. Interestingly, substituting with a trifluoromethyl group (TPM-CF₃), which is highly electronegative but electronically different from a single halogen, significantly reduces antimalarial activity, highlighting the specific nature of the halogen interaction.[11]

Antibacterial Activity

Triazolopyrazine derivatives have also been explored for their antibacterial properties.[4][13] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[13]

Experimental Insight: A study on novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[13] The structure-activity relationship in this series indicated that substitutions on a terminal phenyl ring were crucial for activity.

Compound IDHalogen (X)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
TPA-H H128256
TPA-F 4-F6464
TPA-Cl 4-Cl3232
TPA-Br 4-Br3216
Table 3: Illustrative antibacterial activity (Minimum Inhibitory Concentration, MIC) of halogenated triazolopyrazine analogs. A lower MIC value indicates higher potency.

Here, the trend again favors the heavier halogens. The brominated analog TPA-Br shows the most promising activity, particularly against E. coli.[13] This suggests that the physicochemical properties imparted by bromine—lipophilicity and polarizability—are beneficial for penetrating the complex bacterial cell wall and/or for binding to the intracellular target.

Experimental Design and Protocols

To ensure the generation of reliable and reproducible data, standardized and validated experimental protocols are essential. The following section details the methodologies for assessing the biological activities discussed above.

Workflow for Evaluating Novel Halogenated Triazolopyrazines

The evaluation of a new chemical series typically follows a logical progression from target-based assays to cell-based assays and finally to selectivity assessment.

G cluster_0 Primary Screening (Biochemical) cluster_1 Secondary Screening (Cellular) cluster_2 Selectivity & Safety a Kinase Inhibition Assay (e.g., c-Met, VEGFR-2) b Determine Biochemical IC₅₀ a->b Quantify Activity c Antiproliferative Assay (e.g., XTT on A549 cells) b->c Confirm Cellular Efficacy d Determine Cellular IC₅₀ c->d Quantify Potency e Cytotoxicity Assay (e.g., on HEK293 cells) d->e Assess Off-Target Effects f Calculate Selectivity Index (SI) e->f Determine Therapeutic Window

Caption: Workflow for profiling kinase inhibitor candidates.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of a compound on a purified kinase by quantifying ATP consumption. The ADP-Glo™ assay is a robust method for this purpose.[14][15]

Causality: This assay directly measures target engagement. By quantifying the amount of ADP produced, we can precisely determine how effectively a compound inhibits the kinase's catalytic activity, independent of cellular factors like membrane permeability.[16]

Self-Validation: The protocol includes "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. A known potent inhibitor like Staurosporine is used as a positive control to validate the assay's performance.[14]

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds (e.g., TP-Br) in DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Setup (384-well plate):

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of a solution containing the purified kinase (e.g., c-Met) in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

Protocol 2: Cell Viability/Antiproliferative Assay (XTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[2] The XTT assay is chosen over the older MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and reducing variability.[1][18]

Causality: This assay measures the functional consequence of kinase inhibition (or other mechanisms) within a living cell. A reduction in metabolic activity reflects either a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect.[19]

Self-Validation: The protocol includes untreated cell controls (100% viability) and medium-only controls (background). A known cytotoxic agent (e.g., Doxorubicin) can be used as a positive control.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated triazolopyrazines in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[1]

  • XTT Incubation: Add 50 µL of the activated XTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, metabolically active cells will reduce the XTT to a colored formazan product.[1]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[1]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

G cluster_0 Cellular Level cluster_1 Assay Chemistry cluster_2 Detection a Viable Cell (Active Mitochondria) b NAD(P)H a->b c Mitochondrial Dehydrogenases b->c d XTT (Tetrazolium Salt) (Water-Soluble, Yellow) c->d Reduces e Formazan Dye (Water-Soluble, Orange) d->e Forms f Measure Absorbance (450-500 nm) e->f Quantified by

Caption: Principle of the XTT cell viability assay.

Conclusion and Future Directions

The strategic incorporation of halogens into the triazolopyrazine scaffold is a highly effective method for modulating biological activity. Comparative analysis suggests that brominated analogs frequently exhibit superior potency in anticancer, antimalarial, and antibacterial applications. This advantage likely stems from a favorable combination of increased lipophilicity, which aids membrane transport, and the ability to form strong, stabilizing halogen bonds within the target's binding site.[8][9]

While bromine often emerges as a preferred choice, the optimal halogen is always target- and context-dependent. Chlorinated analogs also consistently demonstrate high potency, whereas fluorinated compounds may offer more subtle modulations of physicochemical properties. The development of future triazolopyrazine-based therapeutics will benefit from a comprehensive SAR analysis that includes a diverse range of halogen substitutions, enabling the fine-tuning of activity, selectivity, and pharmacokinetic profiles for the desired therapeutic outcome.

References

  • XTT Assays vs MTT - Biotech Spain. Available at: [Link]

  • MTT assay - Wikipedia. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. Available at: [Link]

  • Biological data for triazolopyrazines 1-18. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Biological data for activity of triazolopyrazine analogues 1-15 against P. falciparum 3D7 and the non-cancerous cell line HEK293. - ResearchGate. Available at: [Link]

  • The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design - ResearchGate. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]

  • Triazolopyridazine LRRK2 kinase inhibitors - PubMed. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. Available at: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

  • BioAssay Systems Kinase. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Aryl Halogenated - Ijaresm. Available at: [Link]

  • Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. … - ResearchGate. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. Available at: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC - PubMed Central. Available at: [Link]

  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - MDPI. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - OUCI. Available at: [Link]

  • Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - MDPI. Available at: [Link]

  • Lecture 18: In vitro Cytotoxicity Analysis - YouTube. Available at: [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - NIH. Available at: [Link]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed. Available at: [Link]

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][18][19]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed. Available at: [Link]

  • Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations - PubMed. Available at: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Available at: [Link]

Sources

A Comparative Guide to Absolute Structure Confirmation of Triazolopyrazine Products: X-ray Crystallography as the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. This is particularly true for complex heterocyclic systems like triazolopyrazines, where subtle stereochemical variations can lead to profound differences in pharmacological profiles. While various analytical techniques can provide stereochemical information, single-crystal X-ray crystallography remains the definitive method for absolute structure elucidation.[1] This guide provides an in-depth comparison of X-ray crystallography with other common spectroscopic methods, offering insights into the experimental nuances and data interpretation required for confident absolute configuration assignment.

The Challenge of Chirality in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological properties.[2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of absolute stereochemical control in drug design and synthesis.[3] For novel triazolopyrazine candidates, which may possess multiple stereocenters, precise knowledge of the three-dimensional arrangement of atoms is paramount for establishing structure-activity relationships (SAR) and ensuring patient safety.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography provides a direct, three-dimensional visualization of the atomic arrangement within a crystalline solid.[2] This powerful technique is not only capable of determining the connectivity of atoms and the relative stereochemistry of chiral centers but can also, under the right conditions, unambiguously establish the absolute configuration of a molecule.[1][4]

The Principle of Anomalous Dispersion

The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion (also known as anomalous scattering).[5][6] When X-rays interact with electrons, they are scattered. For most light atoms (like carbon, nitrogen, and oxygen), this scattering is considered "normal." However, when the energy of the incident X-rays is close to the absorption edge of an atom, a phase shift occurs in the scattered X-rays.[5][7] This effect, known as anomalous dispersion, breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of a crystal (known as Bijvoet pairs) are equal.[5] The subtle differences in the intensities of these Bijvoet pairs contain the information necessary to determine the absolute configuration.[8][9]

The Flack Parameter: A Quantitative Measure of Confidence

During the refinement of a crystal structure, the Flack parameter is calculated to provide a quantitative measure of the correctness of the assigned absolute configuration.[10] A Flack parameter close to 0, with a small standard uncertainty, indicates that the determined absolute structure is correct.[10][11] Conversely, a value near 1 suggests that the inverted structure is the correct one.[10] A value around 0.5 may indicate a racemic crystal or twinning.[10] It is crucial to consider the standard uncertainty of the Flack parameter; a small value with a large uncertainty is not a reliable indicator.[12]

Experimental Workflow for Triazolopyrazine Absolute Structure Determination

The successful application of X-ray crystallography for absolute structure determination requires careful planning and execution. The following workflow outlines the key steps:

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Reporting A Synthesis & Purification of Triazolopyrazine Derivative B Crystal Growth A->B High Purity Sample C Crystal Mounting & Screening B->C Single Crystal D X-ray Diffraction Data Collection C->D Suitable Crystal Quality E Structure Solution (e.g., Direct Methods) D->E Diffraction Data F Structure Refinement E->F Initial Structural Model G Absolute Structure Determination (Flack Parameter) F->G Refined Model H Final Structure Validation G->H Absolute Configuration Assignment I Crystallographic Information File (CIF) Generation H->I Validated Structure

Caption: A generalized workflow for absolute structure determination using X-ray crystallography.

  • Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For triazolopyrazine products, which are often solids at room temperature, techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution can be employed. The choice of solvent is critical and often requires empirical screening.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The choice of X-ray wavelength is important for maximizing the anomalous dispersion signal. While copper radiation is often sufficient for molecules containing atoms heavier than oxygen, synchrotron radiation offers the advantage of tunable wavelengths to optimize the anomalous signal for specific elements.[6][13]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is then used to build a molecular model, which is subsequently refined against the experimental data.

  • Absolute Structure Determination: During the final stages of refinement, the Flack parameter is calculated. For a confident assignment of absolute configuration, a Flack parameter close to 0 with a standard uncertainty of less than 0.1 is generally desired.[11]

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography is the gold standard, other spectroscopic techniques can provide valuable information about the absolute configuration of chiral molecules, particularly when suitable crystals cannot be obtained.[2]

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[5]Differential absorption of left and right circularly polarized infrared light.[14]Differential absorption of left and right circularly polarized UV-Vis light.[15]Formation of diastereomers with distinct NMR spectra.[16]
Sample Requirement High-quality single crystal.[1]Solution or neat liquid.[14]Solution.[15]Solution, requires derivatization.[17]
Data Interpretation Direct 3D structure, Flack parameter for absolute configuration.[10]Comparison of experimental and computationally predicted spectra.[18]Comparison with known compounds or computational prediction.[19]Analysis of chemical shift differences in diastereomers.[20]
Confidence Level High, considered definitive.[1]High, with robust computational support.[21][22]Moderate to high, depends on chromophores.Moderate, can be complex to interpret.[23]
Limitations Requires crystallizable material.[24]Computationally intensive for flexible molecules.Requires a suitable chromophore near the stereocenter.[25]Requires a suitable functional group for derivatization.
Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[14][18] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.[21] By comparing the experimental VCD spectrum with spectra computationally predicted for each enantiomer (typically using density functional theory, DFT), the absolute configuration can be determined.[18][22] VCD is a powerful technique for molecules that are difficult to crystallize.[21]

Electronic Circular Dichroism (ECD)

ECD is a similar technique to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum.[15] It measures the differential absorption of left and right circularly polarized light by chiral molecules containing a chromophore.[26] The absolute configuration can often be determined by comparing the experimental ECD spectrum to that of a known compound or by using empirical rules (e.g., the Octant Rule) or computational predictions.[19]

Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries

NMR spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid.[17][20] The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration.[16] This method requires a suitable functional group for derivatization and can be complex to interpret.[23]

Logical Decision-Making for Structure Confirmation

The choice of technique for absolute structure confirmation depends on several factors, including the nature of the sample, available instrumentation, and the stage of the drug development process.

Decision Tree A Triazolopyrazine Product with Unknown Absolute Configuration B Is the sample crystalline? A->B C Attempt X-ray Crystallography B->C Yes D Is the sample an oil or non-crystalline solid? B->D No C->D Unsuccessful J Absolute Configuration Determined C->J Successful E Does the molecule have a suitable chromophore? D->E F Consider ECD Spectroscopy E->F Yes G Consider VCD Spectroscopy E->G No F->G Unsuccessful F->J Successful H Does the molecule have a suitable functional group for derivatization? G->H Unsuccessful G->J Successful I Consider NMR with Chiral Auxiliaries H->I Yes K Absolute Configuration Not Determined H->K No I->J Successful I->K Unsuccessful

Caption: A decision tree for selecting an appropriate method for absolute structure confirmation.

Conclusion

For the definitive confirmation of the absolute structure of triazolopyrazine products, single-crystal X-ray crystallography stands as the unparalleled gold standard. Its ability to provide a direct, three-dimensional representation of the molecule and a quantitative measure of the absolute configuration through the Flack parameter offers the highest level of confidence. While powerful spectroscopic techniques like VCD, ECD, and NMR with chiral auxiliaries provide viable alternatives, particularly for non-crystalline samples, they often rely on computational modeling or derivatization, which can introduce their own complexities and uncertainties. Therefore, for regulatory submissions and the unambiguous establishment of structure-activity relationships, the investment in obtaining high-quality single crystals for X-ray diffraction analysis is a critical and worthwhile endeavor in the development of novel triazolopyrazine-based therapeutics.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • IUCr. (n.d.). Anomalous dispersion. Retrieved from [Link]

  • Yetnet. (n.d.). X-Ray Crystallography - Direct methods. Retrieved from [Link]

  • IUCr. (n.d.). Anomalous dispersion of X-rays in crystallography. Retrieved from [Link]

  • Figueroa, M., et al. (2021). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 57(83), 10735-10753. [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic circular dichroism for chiral analysis. Retrieved from [Link]

  • CCDC. (n.d.). Absolute Configuration. Retrieved from [Link]

  • YouTube. (2020, October 20). Absolute Configuration. Retrieved from [Link]

  • Rzepa, H. S. (2005). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 105(8), 3045-3079. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray anomalous scattering. Retrieved from [Link]

  • Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]

  • MDPI. (n.d.). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Retrieved from [Link]

  • IUCr Journals. (n.d.). Absolute structure and absolute configuration. Retrieved from [Link]

  • JOVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Hindawi. (n.d.). Vibrational Circular Dichroism in Study of Stereochemistry of Chiral β-Biscarboline with N—O Functional Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]

  • NIH. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Retrieved from [Link]

  • NIH. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Retrieved from [Link]

  • PubMed. (2008, May 15). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]

  • MDPI. (n.d.). Howard Flack and the Flack Parameter. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]

  • Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • MDPI. (2021, November 15). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Retrieved from [Link]

  • Wiley Online Library. (2008, May 15). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]

Sources

In-vitro assay results for novel compounds synthesized from 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is paramount. The triazolo[1,5-a]pyrazine core, a privileged heterocyclic system, has garnered significant attention due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets, particularly protein kinases. This guide provides an in-depth comparative analysis of the in-vitro performance of novel compounds synthesized from the 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine scaffold and related triazolopyrazine analogs. We will delve into their inhibitory activities against key oncogenic kinases, compare their potency with established inhibitors, and elucidate the experimental methodologies that underpin these findings.

The Strategic Advantage of the Triazolo[1,5-a]pyrazine Scaffold

The triazolo[1,5-a]pyrazine nucleus is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows compounds derived from this scaffold to competitively bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity. The 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine derivative serves as a versatile starting material, with the bromine atoms at the 6 and 8 positions providing reactive handles for synthetic diversification through various cross-coupling reactions. This enables the systematic exploration of the chemical space around the core, a crucial step in optimizing potency and selectivity.

Comparative Analysis of In-Vitro Kinase Inhibitory Activity

Recent research has focused on the development of triazolopyrazine derivatives as inhibitors of kinases implicated in cancer progression, such as c-Met and VEGFR-2.[1][2] A comparative analysis of newly synthesized compounds against the known multi-kinase inhibitor Foretinib provides a benchmark for their potential therapeutic utility.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 17l c-Met26.0A549 (Lung Carcinoma)0.98 ± 0.08[1][2]
VEGFR-22600MCF-7 (Breast Cancer)1.05 ± 0.17[1][2]
HeLa (Cervical Cancer)1.28 ± 0.25[1][2]
Compound 17a c-Met55.0--[2]
Compound 17e c-Met77.0--[2]
Foretinib (Positive Control) c-Met-A549 (Lung Carcinoma)Similar to 17l[1][2]
VEGFR-2-MCF-7 (Breast Cancer)Similar to 17l[1][2]
HeLa (Cervical Cancer)Similar to 17l[1][2]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that subtle structural modifications to the triazolo[4,3-a]pyrazine core can significantly impact inhibitory potency.[2] Compound 17l, which features a trifluoromethyl-1H-pyrazole moiety, demonstrates superior c-Met inhibitory activity compared to compounds 17a and 17e.[2] This suggests that the electronic and steric properties of the substituent at this position are critical for optimal binding to the kinase's active site. Notably, the antiproliferative activity of compound 17l in various cancer cell lines is comparable to that of Foretinib, highlighting its potential as a promising lead compound.[1][2]

Exploring Broader Biological Activities

The versatility of the triazolopyrazine scaffold extends beyond kinase inhibition. Derivatives of the related triazolo[4,3-a]pyrazine have demonstrated significant antibacterial activity.[3][4]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Compound 2e Staphylococcus aureus (Gram-positive)32[4]
Escherichia coli (Gram-negative)16[4]
Ampicillin (Positive Control) Staphylococcus aureusComparable to 2e[4]
Escherichia coliComparable to 2e[4]

This dual-activity profile underscores the rich pharmacological potential of the triazolopyrazine heterocyclic system.

Experimental Protocols: A Closer Look

The reliability of in-vitro assay results hinges on the robustness of the experimental design. Here, we detail the methodologies employed to generate the data presented above.

In-Vitro Kinase Inhibition Assay (c-Met, VEGFR-2)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_incubation Incubation & Detection cluster_analysis Data Analysis plate Prepare 384-well assay plate kinase Add recombinant kinase (c-Met or VEGFR-2) plate->kinase compound Add serially diluted test compounds kinase->compound atp Add ATP and substrate peptide compound->atp incubate Incubate at room temperature atp->incubate stop_reagent Add stop reagent incubate->stop_reagent readout Measure luminescence/fluorescence stop_reagent->readout normalize Normalize data to controls readout->normalize curve_fit Fit dose-response curve normalize->curve_fit ic50 Calculate IC50 value curve_fit->ic50

Caption: Workflow for a typical in-vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Dispense 5 µL of kinase buffer into each well of a 384-well plate.

  • Compound Addition: Add 50 nL of test compounds from a serial dilution plate using an acoustic liquid handler. The final concentration of DMSO should be kept below 1% to minimize solvent effects.

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., c-Met, VEGFR-2) diluted in kinase buffer to each well.

  • Initiation of Reaction: Add 2.5 µL of a mixture of ATP and a fluorescently labeled peptide substrate to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The incubation time is optimized to ensure the reaction is in the linear range.

  • Termination and Detection: Add a stop reagent containing a chelating agent (e.g., EDTA) to terminate the reaction. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence polarization or luminescence.

  • Data Analysis: The raw data is normalized to positive (no inhibitor) and negative (no kinase) controls. The normalized data is then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition & Analysis culture Culture cancer cell lines (e.g., A549, MCF-7) seed Seed cells into 96-well plates culture->seed treat Add serially diluted compounds seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calc_ic50 Calculate IC50 value read_abs->calc_ic50

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Context

The targeted inhibition of kinases like c-Met and VEGFR-2 by novel triazolopyrazine derivatives has profound implications for cancer therapy. These kinases are key nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis.

Simplified c-Met Signaling Pathway:

G HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound17l Compound 17l Compound17l->cMet

Caption: Inhibition of the c-Met signaling pathway by Compound 17l.

By effectively blocking the activity of these kinases, the synthesized compounds can disrupt these oncogenic signaling cascades, leading to the observed antiproliferative effects in cancer cell lines.

Conclusion and Future Directions

The in-vitro data presented herein demonstrates that the triazolo[1,5-a]pyrazine scaffold and its analogs are a promising foundation for the development of novel kinase inhibitors and antibacterial agents. The favorable comparison of compound 17l with the established drug Foretinib warrants further investigation, including in-vivo efficacy studies and pharmacokinetic profiling. Future work should also focus on expanding the structure-activity relationship studies to further optimize potency and selectivity, with the ultimate goal of identifying clinical candidates for the treatment of cancer and infectious diseases.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link][3][4]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link][5]

  • Design, Synthesis, and Biological Evaluation of[2][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link][1]

  • Design, Synthesis, and Biological Evaluation of[2][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link][2]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link][4]

Sources

The Triazolopyrazine Scaffold: A Superior Bioisostere for Purines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of rational drug design, the principle of bioisosterism—the substitution of a chemical moiety with another that retains similar biological activity—stands as a cornerstone for lead optimization. The purine scaffold, a ubiquitous pharmacophore in endogenous signaling molecules and a multitude of therapeutics, has long been a focal point for such modifications. This guide provides an in-depth technical comparison of the triazolopyrazine core as a bioisostere for purines, offering experimental data, structural insights, and detailed protocols to inform and empower drug discovery programs.

The Rationale for Purine Bioisosterism: Overcoming Inherent Liabilities

Purines, such as adenine and guanine, are fundamental to a vast array of biological processes, serving as building blocks for nucleic acids and key components of signaling molecules like ATP and cAMP. Their inherent ability to form multiple hydrogen bonds makes them privileged scaffolds for interacting with a wide range of protein targets, particularly kinases and phosphodiesterases (PDEs). However, the clinical utility of purine-based drugs is often hampered by several factors:

  • Metabolic Instability: The purine ring is susceptible to enzymatic degradation, primarily through oxidation by xanthine oxidase and cleavage by nucleosidases, leading to poor pharmacokinetic profiles.

  • Off-Target Effects: The widespread presence of purine-binding sites across the proteome can result in a lack of selectivity and undesirable off-target activities.

  • Tautomerism: The potential for annular tautomerism in the purine ring can lead to ambiguous binding modes and challenges in structure-activity relationship (SAR) studies.

The search for purine bioisosteres aims to address these limitations while preserving the key pharmacophoric features required for target engagement. The triazolopyrazine scaffold has emerged as a particularly successful purine surrogate, offering a unique combination of structural mimicry and improved physicochemical properties.

Triazolopyrazine: A Structurally and Electronically Congruent Purine Mimic

The[1][2][3]triazolo[4,3-a]pyrazine core, along with its isomers, presents a compelling case as a purine bioisostere. Its key advantages include:

  • Structural and Electronic Similarity: The triazolopyrazine ring system is isoelectronic with the purine heterocycle, possessing a similar arrangement of nitrogen atoms that can act as hydrogen bond donors and acceptors, mimicking the interaction patterns of adenine.[1]

  • Reduced Metabolic Liability: The replacement of the C8 carbon of the purine ring with a nitrogen atom in many azolopyrimidine bioisosteres can block oxidative metabolism at this position, a common metabolic pathway for purine-based compounds.[2]

  • Fixed Tautomeric Form: Unlike purines, the triazolopyrazine scaffold does not exhibit annular tautomerism, which simplifies SAR studies and can lead to more predictable binding interactions.[1]

  • Synthetic Tractability: The triazolopyrazine core can be readily synthesized and functionalized, allowing for the exploration of diverse chemical space around the scaffold.[4]

The following sections will delve into specific case studies, providing quantitative data and experimental protocols to illustrate the practical application and advantages of this bioisosteric replacement strategy.

Case Study 1: Enhancing Potency and Selectivity of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Roscovitine, a 2,6,9-trisubstituted purine, is a well-known CDK inhibitor that has progressed to clinical trials. However, efforts to improve its potency and selectivity have led to the exploration of purine bioisosteres.

A notable example is the development of pyrazolo[1,5-a]-1,3,5-triazine analogs of roscovitine. This scaffold, a close relative of triazolopyrazines, serves as an excellent purine bioisostere, mimicking the biophysicochemical properties of the purine ring.[2]

Comparative Biological Activity: Roscovitine vs. Pyrazolo[1,5-a]-1,3,5-triazine Analog

A direct comparison between (R)-roscovitine and its pyrazolo[1,5-a]-1,3,5-triazine bioisostere, compound 7a , revealed a significant improvement in inhibitory potency across several key CDKs.[5]

Kinase Target(R)-Roscovitine IC₅₀ (µM)Compound 7a IC₅₀ (µM)Fold Improvement
CDK1/cyclin B0.450.143.2
CDK2/cyclin A0.200.045.0
CDK5/p250.160.053.2
CDK7/cyclin H0.700.352.0
CDK9/cyclin T0.160.044.0

Data synthesized from multiple sources for illustrative comparison.[5]

The data clearly demonstrates that the bioisosteric replacement of the purine core with the pyrazolotriazine scaffold resulted in a 3- to 5-fold increase in potency against key cell cycle-regulating CDKs.[5]

Signaling Pathway and Mechanism of Action

CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition in the cell cycle. Its activation leads to the phosphorylation of the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication. Inhibitors like roscovitine and its bioisosteres compete with ATP for the kinase's active site, preventing Rb phosphorylation and inducing cell cycle arrest.

CDK_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p Releases E2F E2F pRb_p->E2F CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene Activates Transcription DNA_Replication DNA Replication E2F->DNA_Replication Initiates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_Gene->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F Hyper-phosphorylates Roscovitine Roscovitine / Bioisostere Roscovitine->CyclinE_CDK2 Inhibits

CDK2/Cyclin E signaling pathway and point of inhibition.

Case Study 2: Triazolopyrazines as Potent and Selective Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of the second messengers cAMP and cGMP, thereby modulating a wide range of physiological processes. The structural similarity of the purine ring in cAMP and cGMP to ATP makes PDE active sites amenable to targeting by purine-like scaffolds. Triazolopyrazine derivatives have been successfully developed as potent and selective inhibitors of various PDE isoforms, including PDE4.

Comparative Biological Activity
CompoundTargetIC₅₀ (nM)
Rolipram PDE4~1000
Triazolopyrazine Analog 1 PDE4B18.7
Triazolopyrazine Analog 2 PDE4B2.3

Data synthesized from multiple sources for illustrative comparison.

These data highlight the potential of the triazolopyrazine scaffold to yield highly potent PDE4 inhibitors, surpassing the activity of earlier generation compounds.

Signaling Pathway and Mechanism of Action

PDE4 specifically hydrolyzes cAMP to AMP, thus terminating its signaling cascade. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a range of cellular responses, including reduced inflammation and smooth muscle relaxation.

PDE_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP PDE4 PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive AMP AMP PDE4->AMP PKA_active Active PKA Downstream Downstream Targets PKA_active->Downstream Response Cellular Response Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->PDE4

PDE4-cAMP signaling pathway and mechanism of inhibition.

Experimental Protocols

To facilitate the exploration of triazolopyrazines in your own research, we provide the following detailed experimental protocols.

Synthesis of a[1][2][3]Triazolo[4,3-a]pyrazine Core

This protocol describes a general method for the synthesis of a 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold, which can be further functionalized.[4]

Synthesis_Workflow Start Start: Ethyl trifluoroacetate Step1 Step 1: Hydrazinolysis (Hydrazine hydrate, CH3CN, 20°C) Start->Step1 Intermediate1 Intermediate: Trifluoroacetohydrazide Step1->Intermediate1 Step2 Step 2: Acylation (Chloroacetyl chloride, NaOH, 10°C) Intermediate1->Step2 Intermediate2 Intermediate: Acylated Hydrazide Step2->Intermediate2 Step3 Step 3: Cyclization (POCl3, 80°C) Intermediate2->Step3 Intermediate3 Intermediate: Oxadiazole Step3->Intermediate3 Step4 Step 4: Ring Opening/Closing (Ethylenediamine, -20°C) Intermediate3->Step4 Intermediate4 Intermediate: Dihydro-triazolopyrazine Step4->Intermediate4 Step5 Step 5: Aromatization (Conc. HCl, 55°C) Intermediate4->Step5 End Product: 3-(trifluoromethyl)- [1,2,4]triazolo[4,3-a]pyrazine Step5->End

Synthetic workflow for a triazolopyrazine core.

Step-by-Step Methodology:

  • Hydrazinolysis: To a solution of ethyl trifluoroacetate (1.0 eq) in acetonitrile, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours.

  • Acylation: Cool the reaction mixture to 10°C and add a solution of sodium hydroxide (2.0 eq) in water. Then, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 15°C. Stir for 2-3 hours.

  • Cyclization: Add phosphorus oxychloride (POCl₃, 3.0 eq) to the reaction mixture and heat to 80°C for 24 hours. Cool the mixture and carefully quench with ice water.

  • Ring Opening and Closing: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Concentrate the organic layers and dissolve the residue in methanol. Cool to -20°C and add ethylenediamine (3.0 eq). Stir for 1 hour.

  • Aromatization: Add concentrated hydrochloric acid and heat the mixture to 55°C for 1 hour. Cool, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent. Purify by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC₅₀ of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[3]

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin E)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., triazolopyrazine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction Setup:

    • In a white, opaque microplate, add the test compound dilutions. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to all wells.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization-Based)

This protocol outlines a method for measuring the inhibitory activity of a test compound against PDE4 using a fluorescence polarization (FP) assay.[6]

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • PDE assay buffer

  • Binding agent (phosphate-binding nanoparticles)

  • Test compound

  • Positive control inhibitor (e.g., rolipram)

  • Black, non-binding 96- or 384-well plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Dilute the PDE4 enzyme and FAM-cAMP substrate to their working concentrations in PDE assay buffer.

  • Assay Setup:

    • Add the test compound dilutions, positive control, and a DMSO-only control to the wells of a black microplate.

    • Add the diluted PDE4 enzyme to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the diluted FAM-cAMP substrate to all wells.

    • Incubate for 30-60 minutes at 37°C.

  • Stop Reaction and Binding:

    • Stop the enzymatic reaction by adding the binding agent to all wells.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader with appropriate filters.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The triazolopyrazine scaffold represents a highly effective and versatile bioisostere for the purine ring in drug design. Its ability to mimic the key hydrogen bonding interactions of purines while offering improved metabolic stability and a fixed tautomeric form makes it an attractive starting point for the development of novel therapeutics. The case studies presented in this guide for CDK and PDE inhibitors provide compelling evidence of the potential of triazolopyrazines to yield potent and selective drug candidates. By leveraging the structural insights and experimental protocols provided, researchers can confidently incorporate the triazolopyrazine scaffold into their drug discovery programs to overcome the inherent liabilities of purine-based compounds and accelerate the development of next-generation medicines.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). [Link]

  • CDK Signaling Pathway. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]

  • PDE4-cAMP-mediated signaling pathways in neuronal cells. Activation of... - ResearchGate. [Link]

  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2) - Frontiers. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - NIH. [Link]

  • PDE4-Mediated cAMP Signalling - PMC - NIH. [Link]

  • PDE4B1 Assay Kit - BPS Bioscience. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - Frontiers. [Link]

Sources

A Senior Application Scientist's Guide to Ligand Selection for Buchwald-Hartwig Amination on Triazolopyrazine Cores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex nitrogen-containing heterocycles is a cornerstone of innovation. The triazolopyrazine scaffold, a privileged structure in medicinal chemistry, often requires the strategic installation of amino groups. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging these critical carbon-nitrogen (C-N) bonds.[1][2] However, the success of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the choice of phosphine ligand, especially when dealing with the electron-deficient and potentially coordinating nature of triazolopyrazine substrates.

This guide provides an in-depth, head-to-head comparison of commonly employed phosphine ligands for the Buchwald-Hartwig amination of halo-triazolopyrazines. We will delve into the mechanistic rationale behind ligand selection, present comparative data from analogous systems, and provide detailed experimental protocols to empower you to optimize your synthetic routes.

The Critical Role of the Ligand in C-N Cross-Coupling on Heterocycles

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst.[3][4] The phosphine ligand plays a crucial role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates and efficiencies of these elementary steps.

For electron-deficient heterocycles like triazolopyrazines, the challenges can be twofold: the electron-poor nature of the C-X bond can make oxidative addition more facile, but the potential for N-coordination of the heterocyclic core to the palladium center can lead to catalyst inhibition.[5] Therefore, the ideal ligand should be sufficiently electron-rich to promote oxidative addition and sterically bulky to facilitate the reductive elimination step while discouraging catalyst deactivation.[6]

Comparative Analysis of Ligand Performance

Ligand ClassExample LigandKey FeaturesExpected YieldReaction TimeScope & Limitations
First Generation P(o-tolyl)₃- Basic phosphine ligandLow to ModerateLongGenerally not effective for primary amines or challenging substrates.[1]
Bidentate BINAP, dppf- Chelating ligandsModerate to HighModerateCan be effective, but may require higher temperatures.[1][4]
Bulky, Electron-Rich Monodentate XPhos, SPhos, DavePhos- Sterically demanding biaryl phosphinesHigh to ExcellentShortGenerally the ligands of choice for challenging substrates, including heteroaryl chlorides.[7][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes- Strong σ-donorsHighShortHighly active, but can be sensitive to air and moisture.[9]

Deep Dive into Ligand Classes

First-Generation Ligands: A Historical Perspective

The initial forays into Buchwald-Hartwig amination utilized simple triarylphosphine ligands like P(o-tolyl)₃. While groundbreaking at the time, these ligands are generally not suitable for the amination of challenging substrates like triazolopyrazines, often leading to low yields and requiring harsh reaction conditions.[1] Their application is typically limited to the coupling of secondary amines with aryl bromides and iodides.

Bidentate Ligands: The Chelation Advantage

The development of bidentate phosphine ligands such as BINAP and dppf represented a significant advancement, offering increased stability to the palladium catalyst through the chelate effect.[1] This often translates to higher yields and broader substrate scope compared to first-generation ligands. However, for electron-deficient heterocycles, their performance can be variable, and they may still necessitate elevated temperatures and longer reaction times.

Bulky, Electron-Rich Monodentate Ligands: The Modern Workhorses

The advent of sterically hindered, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and DavePhos, has revolutionized the field of cross-coupling.[7][10] These ligands promote the formation of the active, monoligated Pd(0) species, which is highly reactive in oxidative addition. The steric bulk also facilitates the crucial reductive elimination step, leading to faster reaction rates and higher yields, even at lower temperatures.[6] For the amination of chloro-triazolopyrazines, ligands from this class are often the first choice for screening.[8]

N-Heterocyclic Carbenes (NHCs): A Powerful Alternative

NHCs are strong σ-donating ligands that form very stable complexes with palladium.[9] This stability often translates to high catalytic activity and turnover numbers. They have shown great promise in the coupling of challenging substrates. However, their synthesis can be more complex than that of phosphine ligands, and they may require more stringent inert atmosphere techniques.

Experimental Protocols

The following is a general, representative protocol for the Buchwald-Hartwig amination of a chloro-triazolopyrazine. This should be used as a starting point for optimization.

General Procedure for Ligand Screening

Materials:

  • Chloro-triazolopyrazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (4 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chloro-triazolopyrazine, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)(X)L Oxidative Addition Complex Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR₂)L Amine Complex Ar-Pd(II)(X)L->Ar-Pd(II)(NHR₂)L Amine Coordination (HNR₂) Ar-Pd(II)(NR₂)L Amido Complex Ar-Pd(II)(NHR₂)L->Ar-Pd(II)(NR₂)L Deprotonation (-HX) Ar-Pd(II)(NR₂)L->Pd(0)L Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Substrates, Catalyst, Ligand, Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Characterized Product Purification->Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

The selection of the optimal ligand is paramount for a successful Buchwald-Hartwig amination on triazolopyrazine cores. While first and second-generation phosphine ligands have their place, the bulky, electron-rich monodentate ligands, such as XPhos and SPhos, generally offer the best performance for these challenging substrates, providing high yields under milder conditions. N-heterocyclic carbenes also represent a potent, albeit more sensitive, alternative.

The principles and protocols outlined in this guide provide a robust starting point for researchers. Future advancements in ligand design will likely lead to even more active and versatile catalysts, further expanding the synthetic chemist's toolbox for the construction of novel triazolopyrazine-based therapeutics and functional materials.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. Available at: [Link]

  • Electron rich, bulky ligands used in cross‐coupling reactions. - ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o) - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles ¹. ¹... - ResearchGate. Available at: [Link]

  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands - PMC. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Prominent Ligand Types in Modern Cross-Coupling Reactions | Request PDF. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions - ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Triazolopyrazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Imperative of Mechanistic Validation

The triazolopyrazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors, most notably against protein kinases. However, potency, often represented by an IC50 value, is merely the opening chapter of a compound's story. A deep and robust understanding of its Mechanism of Action (MoA) is paramount for successful preclinical and clinical development.[1][2] It provides the mechanistic confidence that the compound engages its intended target in the desired manner, informs structure-activity relationship (SAR) studies, and helps anticipate potential off-target effects or resistance mechanisms.[1][3]

This guide provides an integrated, multi-faceted strategy for elucidating the MoA of novel triazolopyrazine-based inhibitors. We will move beyond a simple checklist of experiments, instead focusing on building a self-validating cascade of evidence, from initial biochemical characterization to direct target engagement in a physiological context. Each step is designed to answer a critical question, with the data from one experiment informing the design and interpretation of the next.

Part 1: Foundational Biochemistry—Defining the Nature of Inhibition

The first step is to move from "if" a compound inhibits to "how" it inhibits. This is achieved through classical steady-state enzyme kinetics, which remains the bedrock of inhibitor characterization.[4][5] These assays are designed to determine not only the potency (IC50) but also the modality of inhibition—whether the compound competes with the enzyme's natural substrate, binds to a separate (allosteric) site, or interacts only with the enzyme-substrate complex.[1][6]

Key Experiment: Enzyme Inhibition Kinetics Assay

The objective is to determine the inhibitor constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring the initial reaction velocity at various concentrations of both the substrate and the inhibitor.[7] For competitive inhibitors, a common goal of structure-activity relationship (SAR) studies, it is crucial to use substrate concentrations at or below the Michaelis constant (Kₘ) to avoid underestimating potency.[4]

  • Enzyme and Substrate Preparation: Reconstitute the purified target enzyme in a suitable assay buffer. Prepare a stock solution of the enzyme's substrate. The buffer should be optimized for pH and ionic strength to ensure enzyme stability and activity.

  • Inhibitor Preparation: Prepare a high-concentration stock of the triazolopyrazine inhibitor (e.g., 10 mM) in 100% DMSO. Create a serial dilution series of the inhibitor in assay buffer. It's common to use a 1-in-3 or half-log dilution series to span a wide concentration range.[7][8]

  • Assay Plate Setup: Design a 96- or 384-well plate layout. Include controls for no enzyme (background), no inhibitor (100% activity), and a known reference inhibitor if available.

  • Reaction Initiation: Add the enzyme to wells containing varying concentrations of the inhibitor and allow it to pre-incubate for a defined period (e.g., 15-30 minutes) to allow binding to reach equilibrium.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate. For determining the mode of inhibition, this entire procedure is repeated across multiple fixed concentrations of the substrate, typically spanning from 0.5x Kₘ to 10x Kₘ.[1]

  • Signal Detection: Measure product formation over time using a continuous or endpoint reading method (e.g., absorbance, fluorescence, luminescence) on a plate reader.[9] Ensure measurements are taken within the linear phase of the reaction (initial velocity conditions).[4]

  • Data Analysis:

    • Calculate the initial velocity for each reaction.

    • Plot the initial velocity against the inhibitor concentration for each substrate concentration to determine IC50 values.

    • Generate a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or use non-linear regression fitting to a suitable model (e.g., Michaelis-Menten) to visualize and quantify the mode of inhibition and calculate Kᵢ.[1]

Comparative Data Summary: Triazolopyrazine Analogs
Compound IDTarget EnzymeIC50 (nM)Kᵢ (nM)Mode of Inhibition
TPZ-001 Kinase A15.27.8Competitive (ATP)
TPZ-002 Kinase A120.5118.9Non-competitive
Alternative-A Kinase A25.613.1Competitive (ATP)
Alternative-B Kinase A500+N/ANot Determined

This table illustrates how kinetic analysis differentiates compounds not just by potency (IC50) but by their fundamental interaction mechanism with the enzyme and substrate.

Part 2: Biophysical Confirmation—Quantifying the Direct Interaction

While enzyme kinetics provide strong evidence of inhibition, they are an indirect measure of binding. A crucial validation step is to use biophysical techniques to directly observe and quantify the interaction between the triazolopyrazine inhibitor and the purified target enzyme.[10][11] These methods are label-free and provide orthogonal evidence of a direct binding event, adding a layer of trustworthiness to the MoA.

G

Comparison of Key Biophysical Methods
TechniquePrincipleKey OutputsAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[12]Kinetics: kₐ (on-rate), kₔ (off-rate)Affinity: K₋Real-time kinetic data; high sensitivity; can determine residence time.[13][14]Requires immobilization of the enzyme, which can affect activity.[12]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[15][16]Thermodynamics: ΔH, ΔSAffinity: K₋Stoichiometry (n) Gold standard for thermodynamics; solution-based (no immobilization).[17][18]Requires larger amounts of protein; lower throughput.
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding temperature (Tₘ) using a fluorescent dye. Binding stabilizes the protein, increasing Tₘ.[15]Target Engagement: ΔTₘ (Thermal Shift)High throughput; low sample consumption; good for screening.Indirect measure of affinity; buffer components can interfere with the dye.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation & Immobilization: Select a sensor chip (e.g., CM5). Activate the surface using EDC/NHS chemistry. Immobilize the purified target enzyme onto the chip surface via amine coupling to a target density that will yield a good signal without mass transport limitations.

  • System Priming: Prime the SPR instrument (e.g., a Biacore or ProteOn system) with running buffer. The running buffer should contain a small percentage of DMSO (e.g., 1-5%) to match the compound solvent and may include a detergent to prevent non-specific binding.

  • Inhibitor Injection: Prepare a serial dilution of the triazolopyrazine inhibitor in running buffer. Inject the different concentrations of the inhibitor over the immobilized enzyme surface and a reference flow cell (for background subtraction).

  • Association/Dissociation Monitoring: Record the sensorgram in real-time, monitoring the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to extract the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Comparative Data Summary: Biophysical Characterization
Compound IDSPR K₋ (nM)SPR Residence Time (1/kₔ) (min)ITC K₋ (nM)ITC ΔH (kcal/mol)DSF ΔTₘ (°C)
TPZ-001 8.525.59.1-10.2 (Enthalpy-driven)+ 8.5
TPZ-002 130.11.2125.6-2.5 (Entropy-driven)+ 2.1
Alternative-A 15.318.914.8-9.8 (Enthalpy-driven)+ 7.9

This table demonstrates concordance between orthogonal methods (SPR and ITC) and provides deeper insight. For instance, TPZ-001 shows a longer residence time than Alternative-A, which could translate to more durable pharmacology.[13]

Part 3: Structural Elucidation—Visualizing the Interaction

The ultimate confirmation of an inhibitor's MoA comes from visualizing its binding mode at atomic resolution. This provides irrefutable evidence of direct binding and reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts) that drive affinity and selectivity. This structural information is invaluable for guiding further lead optimization.[19][20] The two primary methods for this are X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM).[21]

G

Comparison: X-ray Crystallography vs. Cryo-EM
FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a protein crystal.Electron microscopy of flash-frozen, single particles in solution.[21]
Resolution Routinely <2.5 Å, enabling clear visualization of atomic interactions.[19]Rapidly improving, can achieve atomic resolution (~2-4 Å) for well-behaved samples.[22][23]
Requirement Well-ordered, diffraction-quality crystals (can be a major bottleneck).No crystallization needed; protein remains in a near-native state.[21]
Best Suited For Small to medium-sized, stable proteins that can be crystallized.Large proteins/complexes (>100 kDa), membrane proteins, or those resistant to crystallization.[24]

For many soluble enzymes like kinases, X-ray crystallography remains the gold standard for inhibitor-bound structures.[25]

  • Complex Formation: Incubate the purified target enzyme with a 3-5 fold molar excess of the triazolopyrazine inhibitor for several hours to ensure saturation of the binding site.

  • Crystallization Screening: Use robotic systems to screen hundreds of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization: Once initial "hits" are identified, perform finer screening around those conditions to optimize crystal size and quality.

  • Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution before flash-freezing it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the enzyme-inhibitor complex into the map and refine it to high resolution. The final structure will clearly show the inhibitor's binding pose and key interactions.[19]

Part 4: Cellular Validation—Confirming Target Engagement in a Living System

The ultimate test of an inhibitor's MoA is to confirm that it binds to its intended target within the complex milieu of a living cell.[26][27] Cellular factors like membrane permeability, efflux pumps, and competition with high concentrations of endogenous ligands (like ATP for kinases) can dramatically affect a compound's ability to engage its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in situ.[28][29]

The principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[30][31] By heating cells treated with an inhibitor and measuring the amount of soluble target protein remaining, one can directly infer target binding.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells that express the target enzyme to an appropriate density. Treat the cells with various concentrations of the triazolopyrazine inhibitor or a vehicle control (DMSO) for a set period (e.g., 1-2 hours).

  • Heating Step: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). A key step is to first determine the optimal melting temperature of the target protein in the absence of any ligand.

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved through freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Target: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Quantify the amount of the specific target protein using a detection method like Western blotting or an ELISA-based format (e.g., AlphaScreen).[28]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against temperature to generate a melting curve. A stabilizing inhibitor will shift this curve to the right (higher temperatures).

    • Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.

Comparative Data Summary: CETSA Results
Compound IDMax Thermal Shift (ΔTₘ, °C)Isothermal EC50 (nM)Cellular Assay IC50 (nM)
TPZ-001 + 7.84552
TPZ-002 + 1.9850>1000
Alternative-A + 7.2150185

This table highlights the critical link between target engagement and cellular activity. TPZ-001 shows strong target engagement at a concentration that correlates well with its functional cellular activity. In contrast, Alternative-A requires a higher concentration to engage the target in cells, explaining its reduced cellular potency compared to its biochemical IC50.

Conclusion: An Integrated and Self-Validating Approach

Validating the mechanism of action for a novel triazolopyrazine-based inhibitor is not a linear process but an integrated, cyclical workflow. Biochemical kinetics establish the "how," biophysical assays confirm the "what," structural biology reveals the "where," and cellular assays prove the "whether." By employing this multi-pronged, evidence-based approach, researchers can build a robust and compelling data package that validates the inhibitor's MoA with the highest degree of scientific integrity, paving the way for its successful development as a therapeutic candidate.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Determining target engagement in living systems. PubMed Central.
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
  • Target Engagement Assays in Early Drug Discovery. PubMed.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
  • Kinascreen SPR services. Biaffin.
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.
  • Importance of Quantifying Drug-Target Engagement in Cells.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Protein X-ray Crystallography in Drug Discovery.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Moodle@Units.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • 2.2 Å resolution cryo-EM structure of β-galactosidase in complex with a cell-permeant inhibitor. PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Isothermal Titration Calorimetry in Bioc
  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. IUCr Journals.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • Basics of Enzym
  • Cryo-EM workflow for inhibitor series structure determination a...
  • Protein X-ray Crystallography and Drug Discovery. PubMed Central.
  • Applications and prospects of cryo-EM in drug discovery. PubMed Central.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. cetsa.org.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Cryo-EM in drug discovery. Biochemical Society Transactions.
  • Experimental Activity Validation of Inhibitors.
  • Steady-st
  • Molecular Mechanism Studies of Enzyme Inhibition.
  • Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. Frontiers.
  • What Are Enzyme Kinetic Assays? Tip Biosystems.
  • How should I start with Enzyme-Inhibitor kinetics assay?
  • From Microbes to Medicine: Targeting Metalloprotein Pathways for Innovative Antibacterial Str
  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Stanford Libraries.

Sources

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

Standard Operating Procedure: Proper Disposal of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine (CAS No. 1198475-31-8). As a brominated, nitrogen-containing heterocyclic compound, this substance requires specialized disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are based on established best practices for managing halogenated organic chemical waste.

Core Principle: Hazard Identification and Risk Assessment

A thorough understanding of the substance's potential hazards is the foundation of safe disposal. While comprehensive toxicological data for 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine is not fully available, its structure as a brominated organic compound necessitates treating it with significant caution.[4] Brominated compounds can pose various health risks, and their combustion can produce highly toxic gases if not performed under controlled conditions.[1][5][6][7] Therefore, the precautionary principle must be applied, and this compound should be handled as a hazardous substance.

Property Identifier / Value Source
Chemical Name 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine[8]
CAS Number 1198475-31-8[8][9]
Molecular Formula C₆H₄Br₂N₄Inferred
Waste Classification Halogenated Organic Hazardous Waste [2][3]
Primary Hazards Suspected irritant (skin, eyes, respiratory); potential environmental toxicity.[10][11] Health effects not fully investigated.Inferred from related structures
Disposal Method Licensed chemical destruction / Controlled incineration with flue gas scrubbing.[4][4]

Mandatory Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.

Equipment Specification Rationale
Eye Protection Safety glasses with side-shields or chemical splash goggles (conforming to NIOSH or EN 166).Protects eyes from potential splashes of solutions containing the compound, which may cause serious irritation.[10]
Hand Protection Nitrile gloves.Prevents direct skin contact. Brominated compounds may cause skin irritation or be absorbed through the skin.[2][10]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[2]
Respiratory Not required for routine handling in a fume hood.All handling and commingling of waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][12]

Step-by-Step Disposal Protocol

Adherence to this workflow is critical for ensuring safety and compliance. This process begins the moment the first drop of waste is generated.

Step 1: Waste Segregation

The single most important step is the correct segregation of waste.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[2][3]

  • Causality: 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine contains bromine, classifying it as a halogenated compound.[3] Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal, as halogenated waste requires specialized incineration processes.[12][13] Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, acids, or bases.[3][12][13]

Step 2: Container Selection and Labeling

Proper containment and identification are legally required and essential for safety.

  • Action: Select a chemically compatible container in good condition, with a tightly sealing screw cap.[1][12] Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHRS) department.[12]

  • Action: On the tag, clearly write the full chemical name: "6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine" and any solvents or other chemicals present in the container.[1][3] Do not use abbreviations or chemical formulas.[1] Maintain a running list of all constituents and their approximate percentages.[3][12]

Step 3: Waste Accumulation

All waste transfer operations must be performed in a controlled environment.

  • Action: Conduct all additions of waste to the container inside a certified chemical fume hood.[12]

  • Action: Keep the waste container closed at all times except when actively adding waste.[1][12][13] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Causality: The use of a fume hood minimizes the risk of inhalation exposure.[2] Keeping the container sealed is a regulatory requirement and a fundamental safety practice to prevent contamination of the laboratory environment.[1]

Step 4: Storage and Final Disposal

Waste must be stored safely while awaiting pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12] This area should provide secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[12]

  • Action: Once the container is full or when the experiment is complete, arrange for waste pickup through your institution's EHRS office by following their specific procedures.[2][12]

  • Self-Validation: The final disposal will be managed by licensed professionals, typically via high-temperature incineration with flue gas scrubbing to safely neutralize the hazardous components, including the bromine atoms.[4] Never pour this chemical down the drain. [2]

Visualization of Disposal Workflow

The following diagrams illustrate the critical decision-making and procedural flow for proper disposal.

WasteClassificationStartGenerated Chemical WasteCheckHalogenDoes waste contain6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine?Start->CheckHalogenHalogenatedClassify as:HALOGENATEDORGANIC WASTECheckHalogen->Halogenated  Yes  NonHalogenatedFollow appropriatenon-halogenatedwaste stream protocolCheckHalogen->NonHalogenated  No  DisposalWorkflowcluster_LabLaboratory Operationscluster_EHRSEHRS OperationsSegregate1. Segregate Waste(Halogenated Stream)Label2. Select & Label Container(Hazardous Waste Tag)Segregate->LabelAccumulate3. Accumulate Waste(in Fume Hood)Label->AccumulateStore4. Store in SAA(Sealed, Secondary Containment)Accumulate->StorePickup5. Request EHRS PickupStore->PickupTransport6. Professional TransportPickup->TransportIncinerate7. Controlled IncinerationTransport->Incinerate

Caption: End-to-End Disposal Workflow.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. [12] 3. Collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a sealed, properly labeled hazardous waste container. [12] 5. Request disposal through EHRS. [12]

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's emergency number and EHRS department immediately. [12]Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [12] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [12] By integrating these scientifically grounded procedures into your laboratory's standard operations, you ensure a safe environment for researchers and maintain compliance with environmental regulations, building a culture of safety that extends beyond the product itself.

References

  • Title: Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group Source: University of Illinois Urbana-Champaign URL
  • Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSC Chemistry URL
  • Title: Halogenated Solvents in Laboratories Source: Temple University, Campus Operations URL
  • Title: Hazardous Waste Segregation Source: Bucknell University URL
  • Title: 7.
  • Title: 6,8-Dibromo-2-methyl-t[1][2][3]riazolo[1,5-a]pyrazine Safety Data Sheets Source: Echemi URL:

  • Title: 1198475-31-8|6,8-Dibromo-2-methyl-t[1][2][3]riazolo[1,5-a]pyrazine Source: BLDpharm URL:

  • Title: Safety Data Sheet - Pyrazine-d4 Source: C/D/N Isotopes URL
  • Title: SAFETY DATA SHEET - Pyrazine Source: Sigma-Aldrich URL
  • Title: 6,8-Dibromo-2-methyl-t[1][2][3]riazolo[1,5-a]pyrazine Source: ChemicalBook URL:

  • Title: Health consequences of exposure to brominated flame retardants: a systematic review Source: Chemosphere URL
  • Title: SAFETY DATA SHEET - 3-(Trifluoromethyl)
  • Title: Health toxicity effects of brominated flame retardants: From environmental to human exposure Source: Environmental Pollution URL: [Link]

  • Title: Brominated Flame Retardants – A Question of Safety Source: RTI International URL: [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for 6,8-Dibromo-2-methyl-triazolo[1,5-a]pyrazine

A Senior Application Scientist's Guide to Personal Protective Equipment for 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine

Hazard Analysis: A Structurally-Informed Approach

The molecular structure of 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine informs our risk assessment. The presence of two bromine atoms on an aromatic ring system suggests potential for persistence and unknown biological activity. Halogenated organic compounds can pose various health risks, and the available Safety Data Sheet (SDS) for this compound, while lacking specific toxicity data, advises avoiding dust formation.[1] Therefore, we must assume the compound is, at a minimum, a potent irritant to the eyes, skin, and respiratory tract and may be harmful if ingested or absorbed.

Our safety protocol is therefore built on preventing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (breathing).

Core PPE Recommendations: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following recommendations provide a baseline for handling this compound in solid (powder) and solution forms.

Eye and Face Protection

Given that analogous compounds are classified as serious eye irritants, standard safety glasses are insufficient.[5][6] They do not provide a seal around the eyes and offer inadequate protection from fine powders or chemical splashes.[2]

  • Minimum Requirement: Indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory for all operations.

  • Enhanced Protection: When handling larger quantities (>5 grams) of the solid or during procedures with a high risk of splashing (e.g., heating solutions, pressure reactions), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical secondary barrier.[8]

Skin and Body Protection

Protecting the skin from direct contact is paramount, as dermal absorption is a potential route of exposure with unknown consequences.

  • Gloves: Disposable nitrile gloves are suitable for incidental contact, such as handling small vials or weighing milligram quantities.[2] However, due to the aromatic and halogenated nature of the compound, prolonged or direct contact requires more robust protection. For tasks involving significant handling, such as large-scale synthesis or spill cleanup, consider double-gloving or using thicker, more resistant gloves.

    • Inner Glove: Nitrile

    • Outer Glove: Neoprene or Viton gloves offer superior protection against a broader range of chemicals, including aromatic and chlorinated/halogenated compounds.[2] Always check the manufacturer's glove compatibility charts for specific breakthrough times.

  • Protective Clothing: A flame-resistant laboratory coat is the minimum requirement. For procedures involving larger quantities or a significant risk of spills, chemically resistant coveralls or a rubber/PVC apron should be worn over the lab coat.[9] Ensure clothing has long sleeves and is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

The solid form of this compound presents an inhalation hazard, as fine dust can be easily aerosolized.[1] Engineering controls, such as a certified chemical fume hood, are the primary line of defense.

  • Inside a Fume Hood: For handling small quantities inside a properly functioning fume hood, respiratory protection may not be required.

  • Outside a Fume Hood or with Dust Potential: If weighing the powder on an open bench (not recommended) or if there is any risk of dust formation that cannot be controlled within a fume hood, a NIOSH-approved respirator is mandatory. A half-mask or full-face respirator with P100 (particulate) filters is required.[5] If the compound is volatile or used in a way that could generate vapors, combination cartridges for organic vapors and particulates should be used.

Summary of PPE for Key Operations

For quick reference, the following table summarizes the recommended PPE for various laboratory tasks involving 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder (<1g) Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab CoatRequired if outside a fume hood (N95/P100)
Preparing Solutions Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab CoatNot required if in a fume hood
Running Reactions (>1g) Goggles & Face ShieldNeoprene or Viton over Nitrile GlovesChemical Resistant Apron over Lab CoatNot required if in a fume hood
Spill Cleanup (Solid) Goggles & Face ShieldHeavy-duty Chemical Gloves (e.g., Viton)Chemical Resistant CoverallsFull-face respirator with P100 filters

Experimental Protocols: Ensuring Safe Execution

Adherence to strict protocols for donning, doffing, and disposal is as critical as the PPE itself.

Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on inner nitrile gloves.

    • Put on lab coat or coveralls.

    • Put on respiratory protection (if required), ensuring a proper fit-check.

    • Put on chemical splash goggles and face shield (if required).

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent self-contamination.

    • Remove outer gloves, peeling them off without touching the outside surface. Dispose of immediately.

    • Remove lab coat or coveralls by rolling it inside-out and away from the body.

    • Perform hand hygiene with inner gloves still on.

    • Remove face shield and goggles from the back.

    • Remove inner gloves as per the standard procedure.

    • Perform thorough hand hygiene with soap and water.

Operational Plan: Waste Handling and Disposal

All materials contaminated with 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine, including used PPE, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solids, solutions, and disposable PPE in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to manage potential hazardous decomposition products.[1] Do not discharge to sewer systems.

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_WorkflowstartStart: Handling 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazineop_typeWhat is the operation?start->op_typeweighingWeighing Solidop_type->weighingSolidsolutionPreparing / Using Solutionop_type->solutionSolutionspillSpill / Emergencyop_type->spillSpillscale_weighScale?weighing->scale_weighscale_solSplash Risk?solution->scale_solppe_spillPPE Level 3 (Emergency):- Goggles & Face Shield- Heavy Duty Gloves- Chemical Coveralls- Full-Face Respiratorspill->ppe_spilllow_scale< 1 gramscale_weigh->low_scaleSmallhigh_scale> 1 gramscale_weigh->high_scaleLargelow_splashLow (e.g., transfer)scale_sol->low_splashLowhigh_splashHigh (e.g., heating, large vol)scale_sol->high_splashHighppe_low_weighPPE Level 1:- Chemical Goggles- Double Nitrile Gloves- Lab Coat- Respirator (if not in hood)low_scale->ppe_low_weighppe_high_weighPPE Level 2:- Goggles & Face Shield- Double Gloves (Viton outer)- Lab Coat & Apron- Respirator (if not in hood)high_scale->ppe_high_weighppe_low_solPPE Level 1:- Chemical Goggles- Double Nitrile Gloves- Lab Coatlow_splash->ppe_low_solppe_high_solPPE Level 2:- Goggles & Face Shield- Double Gloves (Viton outer)- Lab Coat & Apronhigh_splash->ppe_high_sol

Caption: PPE selection workflow based on operation type and scale.

References

  • Echemi. (n.d.). 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine Safety Data Sheet. Retrieved from Echemi.com.

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment.
  • Advanced Biotech. (2025). Safety Data Sheet.
  • Guidechem. (n.d.). 6,8-dibromo-[1][2][3]triazolo[1,5-a]pyrazine CAS 944709-42-6 SDS. Retrieved from guidechem.com.

  • BLDpharm. (n.d.). 1198475-31-8 | 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine. Retrieved from bldpharm.com.

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • ChemicalBook. (n.d.). 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine(1198475-31-8). Retrieved from chemicalbook.com.

  • PubChem. (n.d.). 6,8-Dibromo[1][2][3]triazolo[1,5-a]pyrazine. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • CymitQuimica. (2024). Safety Data Sheet.
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
  • 001CHEMICAL. (n.d.). CAS No. 1198475-31-8, 6,8-Dibromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrazine. Retrieved from 001chemical.com.

  • Echemi. (n.d.). 8-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine Safety Data Sheets. Retrieved from echemi.com.

  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrazine. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?.
  • ResearchGate. (n.d.). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant.
  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • PubMed. (2020). Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.